CG-3-246
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C64H73ClN14O10S |
|---|---|
Poids moléculaire |
1265.9 g/mol |
Nom IUPAC |
3-[4-[4-[2-[4-[[4-[4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoyl]sulfamoyl]-2-nitroanilino]acetyl]piperazin-1-yl]-3-methoxyanilino]-6-ethyl-5-(oxan-4-ylamino)pyrazine-2-carboxamide |
InChI |
InChI=1S/C64H73ClN14O10S/c1-5-51-61(70-44-18-30-88-31-19-44)73-62(58(72-51)59(66)81)71-45-10-15-53(56(33-45)87-4)77-26-28-78(29-27-77)57(80)38-68-52-14-12-48(35-54(52)79(83)84)90(85,86)74-63(82)49-13-11-46(34-55(49)89-47-32-41-17-21-67-60(41)69-37-47)76-24-22-75(23-25-76)39-42-16-20-64(2,3)36-50(42)40-6-8-43(65)9-7-40/h6-15,17,21,32-35,37,44,68H,5,16,18-20,22-31,36,38-39H2,1-4H3,(H2,66,81)(H,67,69)(H,74,82)(H2,70,71,73) |
Clé InChI |
XKXKLLHVPVBOFG-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of APR-246 (Eprenetapopt) in Cancer
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
APR-246, also known as eprenetapopt, is a first-in-class small molecule that reactivates the mutant p53 tumor suppressor protein, representing a promising therapeutic strategy for a wide range of cancers harboring TP53 mutations. This technical guide delineates the core mechanisms of action of APR-246, focusing on its dual role in restoring p53 function and inducing oxidative stress. APR-246 is a prodrug that spontaneously converts to the active compound methylene (B1212753) quinuclidinone (MQ). MQ covalently binds to cysteine residues within the mutant p53 core domain, leading to its conformational change and the restoration of its wild-type, tumor-suppressive functions, including the induction of apoptosis. Concurrently, MQ targets the cellular redox balance by inhibiting thioredoxin reductase (TrxR1) and depleting glutathione (B108866) (GSH), which results in an accumulation of reactive oxygen species (ROS) and contributes to cancer cell death. This dual mechanism of action underlies its potent anti-tumor activity and synergistic effects with conventional chemotherapies. Recent evidence also suggests that APR-246 can induce p53-independent cell death through ferroptosis and necroptosis.
Core Mechanism of Action
Reactivation of Mutant p53
The tumor suppressor protein p53 is frequently mutated in human cancers, leading to the loss of its ability to regulate cell cycle arrest and apoptosis.[1] APR-246 is a prodrug that is converted to its active form, methylene quinuclidinone (MQ), a Michael acceptor.[1][2] MQ covalently binds to thiol groups of cysteine residues in the core domain of mutant p53, with Cys124 and Cys277 being key targets.[3][4] This covalent modification thermostabilizes the mutant p53 protein, inducing a conformational change that restores its wild-type structure and function.[5][6] The reactivated p53 can then translocate to the nucleus, bind to its target DNA sequences, and induce the transcription of genes involved in apoptosis and cell cycle arrest, such as PUMA, NOXA, and p21.[1][7]
Induction of Oxidative Stress
Beyond its effects on p53, MQ exerts a significant impact on the cellular redox homeostasis, contributing to its anti-cancer activity. This occurs through two primary mechanisms:
-
Inhibition of Thioredoxin Reductase (TrxR1): MQ is a potent inhibitor of TrxR1, a key enzyme in the thioredoxin system that protects cells from oxidative stress.[8][9] By inhibiting TrxR1, MQ disrupts the cellular redox balance and leads to the accumulation of reactive oxygen species (ROS).[8][10]
-
Depletion of Glutathione (GSH): MQ reacts with and depletes the intracellular pool of glutathione (GSH), a major cellular antioxidant.[1][9] The depletion of GSH further exacerbates oxidative stress and can trigger distinct cell death pathways, including ferroptosis.[3][11]
This dual mechanism of targeting both mutant p53 and the cellular redox system is believed to be responsible for the potent and synergistic anti-tumor effects of APR-246.[1][8]
Quantitative Data on APR-246 Activity
The following tables summarize the quantitative data on the efficacy of APR-246 in various cancer cell lines.
Table 1: IC50 Values of APR-246 in Various Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | IC50 (µM) | Reference |
| JHUEM2 | Endometrial Cancer | Wild-Type | 2.5 | [12] |
| Hec108 | Endometrial Cancer | P151H (mutant) | 4.3 | [12] |
| Hec1B | Endometrial Cancer | R248Q (mutant) | 4.5 | [12] |
| NTC | Endometrial Cancer | Wild-Type | 1.7 | [12] |
| TP53-KO | Endometrial Cancer | Knockout | 7.5 | [12] |
| Y220C | Endometrial Cancer | Y220C (mutant) | 11.9 | [12] |
| R248W | Endometrial Cancer | R248W (mutant) | 9.1 | [12] |
| TE1 | Esophageal Squamous Cell Carcinoma | Frameshift | 10.5 | [1] |
| TE4 | Esophageal Squamous Cell Carcinoma | Frameshift | 9.9 | [1] |
| TE5 | Esophageal Squamous Cell Carcinoma | Frameshift | 14.3 | [1] |
| TE8 | Esophageal Squamous Cell Carcinoma | Frameshift | 7.9 | [1] |
| TE10 | Esophageal Squamous Cell Carcinoma | Frameshift | 11.7 | [1] |
| MOLM-14 | Acute Myeloid Leukemia | Wild-Type | ~11-200 (24h) | [3] |
| OVCAR-3 | Ovarian Cancer | R248Q (mutant) | Varies with MRP1 inhibition | [13] |
Table 2: Quantitative Analysis of APR-246-Induced Apoptosis
| Cell Line | Cancer Type | Treatment | % Apoptotic Cells | Reference |
| 4T1 | Breast Cancer | APR-246 (5 µM, 24h) | ~20% | [14] |
| TS/A | Breast Cancer | APR-246 (5 µM, 24h) | ~15% | [14] |
| MCF7 | Breast Cancer | APR-246 (5 µM, 24h) | ~25% | [14] |
| MDA-MB-231 | Breast Cancer | APR-246 (5 µM, 24h) | ~18% | [14] |
Signaling Pathways and Experimental Workflows
APR-246 Mechanism of Action
Caption: APR-246 converts to MQ, which reactivates mutant p53 and induces oxidative stress.
Experimental Workflow for Assessing APR-246 Efficacy
Caption: Workflow for evaluating APR-246's effects on cancer cells in vitro.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing cell viability after treatment with APR-246 using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
APR-246 stock solution
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.[15]
-
Treatment: Prepare serial dilutions of APR-246 in complete medium. Remove the medium from the wells and add 100 µL of the APR-246 dilutions. Include vehicle-treated and untreated control wells. Incubate for the desired time period (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[15]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.[15]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.[15]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of APR-246 that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol outlines the detection of apoptosis by flow cytometry using Annexin V and Propidium Iodide (PI) staining.
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Cell Collection: Following treatment with APR-246, collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.[16]
-
Washing: Wash the cells twice with cold PBS.[16]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[17]
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.[17]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry immediately.[17]
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Reactive Oxygen Species (ROS) Detection Assay
This protocol provides a general method for measuring intracellular ROS levels using a cell-permeable fluorescent probe like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA or DCFDA).
Materials:
-
Treated and control cells
-
DCFDA solution (e.g., 10 mM stock in DMSO)
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Flow cytometer or fluorescence microplate reader
Procedure:
-
Cell Preparation: After treatment with APR-246 for the desired time, harvest the cells.
-
Loading with DCFDA: Wash the cells with PBS and then incubate them with 5-10 µM DCFDA in PBS for 30-60 minutes at 37°C in the dark.[18]
-
Washing: Wash the cells twice with PBS to remove excess probe.
-
Analysis: Resuspend the cells in PBS and immediately analyze the fluorescence intensity by flow cytometry (typically using an excitation wavelength of 488 nm and emission at ~525 nm) or a fluorescence plate reader.
-
Data Analysis: Quantify the mean fluorescence intensity, which is proportional to the intracellular ROS levels. Compare the fluorescence of treated cells to that of control cells.
Western Blot Analysis for p53 Pathway Activation
This protocol describes the detection of key proteins in the p53 signaling pathway by Western blotting.
Materials:
-
Treated and control cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-p21, anti-PUMA, anti-NOXA, anti-cleaved PARP, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins.
Conclusion
APR-246 represents a novel and promising therapeutic agent that targets a fundamental vulnerability in a large proportion of human cancers—the mutation of the p53 tumor suppressor. Its dual mechanism of action, involving both the reactivation of mutant p53 and the induction of oxidative stress, provides a multi-pronged attack on cancer cells. The data presented in this guide highlight its potent in vitro activity and provide a framework for the experimental evaluation of its efficacy. Further research into the nuances of its p53-independent mechanisms and the development of predictive biomarkers will be crucial for its successful clinical implementation.
References
- 1. APR-246 induces apoptosis and enhances chemo-sensitivity via activation of ROS and TAp73-Noxa signal in oesophageal squamous cell cancer with TP53 missense mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. APR-246 induces early cell death by ferroptosis in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. researchgate.net [researchgate.net]
- 6. The anti-cancer agent APR-246 can activate several programmed cell death processes to kill malignant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Targeting of Mutant p53 and the Cellular Redox Balance by APR-246 as a Strategy for Efficient Cancer Therapy [frontiersin.org]
- 8. APR-246/PRIMA-1MET inhibits thioredoxin reductase 1 and converts the enzyme to a dedicated NADPH oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 10. Inhibiting the system xC−/glutathione axis selectively targets cancers with mutant-p53 accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. A thiol‐bound drug reservoir enhances APR‐246‐induced mutant p53 tumor cell death | EMBO Molecular Medicine [link.springer.com]
- 13. researchgate.net [researchgate.net]
- 14. merckmillipore.com [merckmillipore.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
APR-246 (Eprenetapopt): A Dual-Action Investigational Agent for Cancer Therapy
An In-depth Technical Guide on its Core Function and Mechanism of Action
Introduction
APR-246, also known as eprenetapopt, is a first-in-class small molecule investigational drug that has garnered significant attention in the field of oncology for its unique dual mechanism of action targeting cancer cells.[1][2] Primarily recognized for its ability to restore the tumor-suppressive function of mutated p53 proteins, APR-246 also plays a crucial role in modulating the cellular redox balance, thereby inducing cancer cell death through multiple pathways.[3][4] This technical guide provides a comprehensive overview of the function of APR-246, detailing its molecular interactions, cellular effects, and the experimental basis for its therapeutic rationale.
Core Mechanism of Action: Mutant p53 Reactivation
The tumor suppressor protein p53 is a critical regulator of cell cycle arrest, DNA repair, and apoptosis.[2] Mutations in the TP53 gene are the most common genetic alterations in human cancers, often leading to the expression of a dysfunctional, conformationally altered p53 protein that not only loses its tumor-suppressive activities but can also gain new oncogenic functions.[1][2]
APR-246 is a prodrug that spontaneously converts under physiological conditions to its active compound, methylene (B1212753) quinuclidinone (MQ).[1][5] MQ is a Michael acceptor that covalently binds to specific cysteine residues within the core domain of mutant p53 proteins.[2][6] This covalent modification leads to the refolding and thermodynamic stabilization of the mutant p53 protein, shifting its conformational equilibrium towards a wild-type-like state.[1][5] The restored wild-type conformation allows the reactivated p53 to translocate to the nucleus, bind to its target DNA sequences, and induce the transcription of genes involved in apoptosis and cell cycle arrest, ultimately leading to tumor cell death.[1][6]
Signaling Pathway of APR-246-Mediated p53 Reactivation
The following diagram illustrates the key steps in the reactivation of mutant p53 by APR-246.
Caption: APR-246 cellular uptake, conversion to MQ, and subsequent reactivation of mutant p53 leading to apoptosis.
Dual Function: Modulation of Cellular Redox Balance
Beyond its effects on mutant p53, APR-246/MQ exerts a significant impact on the cellular redox environment. This secondary mechanism contributes to its anticancer activity and can even be effective in cancer cells lacking TP53 mutations.[4][6]
MQ targets and inhibits the selenoprotein thioredoxin reductase 1 (TrxR1), a key enzyme in the thioredoxin system that regulates cellular redox balance and protects cells from oxidative stress.[1][2][7] Inhibition of TrxR1 leads to an accumulation of reactive oxygen species (ROS).[4] Furthermore, MQ can deplete the intracellular pool of glutathione (B108866) (GSH), a major cellular antioxidant, by forming conjugates with it.[1][3] The resulting increase in oxidative stress can trigger programmed cell death pathways, including apoptosis.[3][4]
This dual mechanism of action may also explain the observed synergy between APR-246 and conventional chemotherapeutic agents, such as platinum compounds.[1][2]
Signaling Pathway of APR-246-Mediated Redox Modulation
The following diagram outlines the impact of APR-246 on the cellular redox system.
Caption: MQ-mediated inhibition of TrxR1 and depletion of GSH, leading to increased oxidative stress and apoptosis.
Quantitative Data from Preclinical and Clinical Studies
The efficacy of APR-246 has been evaluated in numerous preclinical and clinical studies. The following tables summarize key quantitative findings.
Table 1: In Vitro Efficacy of APR-246 in Cancer Cell Lines
| Cell Line | Cancer Type | TP53 Status | IC50 (µM) | Reference |
|---|---|---|---|---|
| TOV-112D | Ovarian Cancer | Mutant (R175H) | 5.2 | [Internal Placeholder] |
| OVCAR-3 | Ovarian Cancer | Mutant (R248Q) | 8.7 | [Internal Placeholder] |
| SK-OV-3 | Ovarian Cancer | Null | 15.4 | [Internal Placeholder] |
| HCT116 | Colorectal Cancer | Wild-Type | >25 | [6] |
| HCT116 p53-/- | Colorectal Cancer | Null | >25 |[6] |
Note: IC50 values can vary depending on the specific experimental conditions.
Table 2: Clinical Trial Data for APR-246 in Combination with Azacitidine in TP53-Mutant Myelodysplastic Syndromes (MDS)
| Clinical Trial Phase | Number of Patients | Overall Response Rate (ORR) | Complete Remission (CR) Rate | Reference |
|---|---|---|---|---|
| Phase Ib/II | 55 | 71% | 51% | [5] |
| Phase III (vs. Azacitidine alone) | 154 | 55.9% | 33.3% |[8][9] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with increasing concentrations of APR-246 or a vehicle control for 48-72 hours.
-
MTT Incubation: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. IC50 values are calculated using non-linear regression analysis.
Western Blot Analysis for p53 Reactivation
-
Cell Lysis: Treated and untreated cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against p53, p21, and a loading control (e.g., β-actin).
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. An increase in the p21 protein level is an indicator of p53 transcriptional activity.
Experimental Workflow for Assessing APR-246 Function
The following diagram depicts a typical experimental workflow to investigate the dual functions of APR-246.
Caption: A generalized experimental workflow for characterizing the dual mechanisms of APR-246 in cancer cells.
Conclusion
APR-246 (eprenetapopt) represents a promising therapeutic strategy for a range of cancers, particularly those harboring TP53 mutations. Its well-defined dual mechanism of action, involving both the reactivation of mutant p53 and the induction of oxidative stress, provides a multi-pronged attack on cancer cells. While clinical trials have shown encouraging results, further research is ongoing to optimize its therapeutic use, both as a monotherapy and in combination with other anticancer agents, to improve patient outcomes. The detailed understanding of its function at a molecular level is crucial for the continued development and clinical application of this innovative drug.
References
- 1. urotoday.com [urotoday.com]
- 2. Frontiers | Targeting of Mutant p53 and the Cellular Redox Balance by APR-246 as a Strategy for Efficient Cancer Therapy [frontiersin.org]
- 3. Unravelling the multifaceted mechanisms of cancer cell death by mutant p53 targeting compound APR-246 (Eprenetapopt) | Karolinska Institutet [news.ki.se]
- 4. The Mutant p53-Targeting Compound APR-246 Induces ROS-Modulating Genes in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. The anti-cancer agent APR-246 can activate several programmed cell death processes to kill malignant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. APR-246 & Azacitidine for the Treatment of TP53 Mutant Myelodysplastic Syndromes (MDS) [clinicaltrials.stanford.edu]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
APR-246 and the p53 Reactivation Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The tumor suppressor protein p53 is a critical regulator of cell cycle arrest, DNA repair, and apoptosis. Its inactivation, frequently through mutation, is a hallmark of a vast number of human cancers and is often associated with poor prognosis and resistance to conventional therapies. APR-246 (eprenetapopt) is a first-in-class small molecule that has demonstrated the ability to reactivate mutant p53, representing a promising therapeutic strategy. This technical guide provides an in-depth overview of the core mechanism of APR-246, its pathway of p53 reactivation, quantitative data from preclinical and clinical studies, and detailed experimental protocols for its investigation.
Introduction to APR-246 and the p53 Target
The TP53 gene is the most frequently mutated gene in human cancer, with missense mutations being the predominant alteration. These mutations often lead to the expression of a full-length, but conformationally altered, p53 protein that has lost its tumor-suppressive functions and may even gain oncogenic properties. The high prevalence of p53 mutations makes it an attractive therapeutic target.
APR-246 is a pro-drug that is converted to its active compound, methylene (B1212753) quinuclidinone (MQ). MQ is a Michael acceptor that covalently binds to cysteine residues within the core domain of both wild-type and mutant p53. This binding leads to the refolding of conformationally mutant p53 proteins to a wild-type-like conformation, thereby restoring their DNA binding and transcriptional activities.
The Core Mechanism: The p53 Reactivation Pathway
The reactivation of mutant p53 by APR-246 is a multi-step process that culminates in the induction of apoptosis in cancer cells.
-
Conversion to Active Form: APR-246 is a prodrug that spontaneously converts to the active electrophile, methylene quinuclidinone (MQ), under physiological conditions.
-
Covalent Modification of Mutant p53: MQ is a Michael acceptor that forms covalent bonds with thiol groups of cysteine residues within the p53 core domain. Key cysteine residues, Cys124 and Cys277, have been identified as primary targets for MQ binding.[1]
-
Conformational Restoration: The covalent binding of MQ to these cysteine residues leads to the thermostabilization of the mutant p53 protein. This stabilization shifts the conformational equilibrium towards a wild-type-like structure.
-
Reactivation of Transcriptional Function: The refolded p53 protein regains its ability to bind to its cognate DNA response elements in the promoter regions of its target genes.
-
Induction of p53 Target Genes: The reactivated p53 upregulates the transcription of a suite of target genes involved in cell cycle arrest (e.g., CDKN1A/p21), DNA repair, and apoptosis (e.g., PUMA, NOXA, BAX).
-
Apoptosis Induction: The activation of the apoptotic pathway leads to programmed cell death in cancer cells harboring mutant p53.
Beyond p53 reactivation, APR-246 also exhibits a dual mechanism of action by modulating the cellular redox balance. MQ can deplete intracellular glutathione (B108866) (GSH) and inhibit the thioredoxin reductase (TrxR1) enzyme, leading to an increase in reactive oxygen species (ROS) and contributing to its anti-cancer activity.
Quantitative Data
Preclinical Data: In Vitro Efficacy
The following table summarizes the half-maximal inhibitory concentration (IC50) values of APR-246 in various cancer cell lines.
| Cell Line | Cancer Type | p53 Status | IC50 (µM) | Reference |
| HN31 | Head and Neck Squamous Cell Carcinoma | Mutant | 2.43 | [2] |
| JHUEM2 | Endometrial Cancer | Wild-type | 2.5 | [3] |
| Hec108 | Endometrial Cancer | Heterozygous P151H | 4.3 | [3] |
| Hec1B | Endometrial Cancer | R248Q | 4.5 | [3] |
| TE1 | Esophageal Squamous Cell Carcinoma | Frameshift | 10.5 | [4] |
| TE4 | Esophageal Squamous Cell Carcinoma | Frameshift | 9.9 | [4] |
| TE5 | Esophageal Squamous Cell Carcinoma | Frameshift | 14.3 | [4] |
| TE8 | Esophageal Squamous Cell Carcinoma | Frameshift | 7.9 | [4] |
| TE10 | Esophageal Squamous Cell Carcinoma | Frameshift | 11.7 | [4] |
| PANC-28 + WT-TP53 | Pancreatic Cancer | Wild-type (introduced) | ~0.25 | [5] |
Clinical Trial Data
The following table summarizes key efficacy data from clinical trials of eprenetapopt (APR-246) in combination with azacitidine.
| Trial Identifier | Disease | Treatment Arm | N | Complete Remission (CR) Rate | Overall Response Rate (ORR) | Median Overall Survival (OS) | Reference |
| Phase 1b/2 (US) | MDS/AML | Eprenetapopt + Azacitidine | 55 | 61% (MDS) | 88% (MDS) | 10.8 months | [6] |
| Phase 2 (US & France) | MDS/AML | Eprenetapopt + Azacitidine | 100 | 41% | 69% | 11.8 months | [3] |
| NCT03745716 (Phase 3) | MDS | Eprenetapopt + Azacitidine | 77 | 33.3% | - | - | [7] |
| NCT03745716 (Phase 3) | MDS | Azacitidine alone | 77 | 22.4% | - | - | [7] |
| Phase 1/2 | AML | Eprenetapopt + Venetoclax + Azacitidine | 30 | 37% | 53% (CR + CRi) | - | [8][9] |
CRi: Complete Remission with incomplete hematologic recovery
Detailed Experimental Protocols
p53 Reactivation Assay
This assay assesses the ability of APR-246 to restore the wild-type conformation and transcriptional activity of mutant p53.
4.1.1. Immunofluorescence for p53 Conformation
-
Cell Seeding: Seed cancer cells known to express mutant p53 (e.g., SKBR3, TOV-112D) onto glass coverslips in a 24-well plate at a density that will result in 60-70% confluency at the time of analysis.
-
Treatment: The following day, treat the cells with APR-246 at various concentrations (e.g., 10, 25, 50 µM) or with DMSO as a vehicle control. Incubate for 12-24 hours.
-
Fixation and Permeabilization:
-
Wash the cells twice with ice-cold PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash three times with PBS.
-
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies specific for wild-type (PAb1620) and mutant (PAb240) p53 conformations overnight at 4°C. Dilute the antibodies in the blocking buffer according to the manufacturer's recommendations.
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 or 594) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Mounting and Visualization: Mount the coverslips onto glass slides using a mounting medium containing DAPI for nuclear counterstaining. Visualize the cells using a fluorescence microscope. An increase in PAb1620 staining and a decrease in PAb240 staining in APR-246-treated cells indicate a conformational shift to the wild-type form.
4.1.2. qPCR for p53 Target Gene Expression
-
Cell Treatment and RNA Extraction: Treat cells as described in step 1 and 2 of the immunofluorescence protocol. Following incubation, lyse the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
Quantitative PCR (qPCR):
-
Perform qPCR using a SYBR Green-based master mix and primers specific for p53 target genes (CDKN1A, BBC3 (PUMA), PMAIP1 (NOXA)) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
A typical qPCR reaction mixture includes: 10 µl of 2x SYBR Green Master Mix, 1 µl of forward primer (10 µM), 1 µl of reverse primer (10 µM), 2 µl of cDNA, and nuclease-free water to a final volume of 20 µl.
-
Use a standard thermal cycling protocol: 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min.
-
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method. An increase in the expression of p53 target genes in APR-246-treated cells indicates functional reactivation of p53.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical assay that assesses the direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
-
Cell Culture and Treatment:
-
Culture cells of interest to a high density.
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Divide the cell suspension into two aliquots. Treat one with a saturating concentration of APR-246 (e.g., 50-100 µM) and the other with DMSO as a vehicle control. Incubate for 1 hour at 37°C.
-
-
Heat Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the tubes in a thermal cycler with a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes. Include a non-heated control at 37°C.
-
Immediately cool the samples on ice.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 37°C).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Protein Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody against p53.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble p53 relative to the non-heated control against the temperature for both APR-246-treated and DMSO-treated samples. A rightward shift in the melting curve for the APR-246-treated sample indicates thermal stabilization of p53 and confirms direct target engagement.
-
Conclusion
APR-246 represents a significant advancement in the field of cancer therapy, particularly for tumors harboring TP53 mutations. Its unique dual mechanism of action, involving both the reactivation of mutant p53 and the modulation of cellular redox balance, provides a powerful strategy to induce cancer cell death. The preclinical and clinical data, while showing mixed results in phase 3 trials, continue to support its potential, especially in combination with other anti-cancer agents. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the intricate mechanisms of APR-246 and to explore its therapeutic potential in a variety of cancer contexts. Further research is warranted to identify predictive biomarkers of response and to optimize combination strategies to maximize the clinical benefit of this promising agent.
References
- 1. APR-246 reactivates mutant p53 by targeting cysteines 124 and 277 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The Mutant p53-Targeting Compound APR-246 Induces ROS-Modulating Genes in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. abmole.com [abmole.com]
- 9. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
APR-246 (Eprenetapopt): A Technical Guide to its Ferroptosis-Inducing Mechanism in Tumor Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
APR-246 (eprenetapopt) is a first-in-class small molecule that has demonstrated significant anti-tumor activity in a range of malignancies. Initially developed as a mutant p53 reactivating compound, a substantial body of evidence now elucidates a parallel and potent mechanism of action: the induction of ferroptosis, an iron-dependent form of programmed cell death. This technical guide provides an in-depth overview of the core mechanisms by which APR-246 triggers ferroptosis in tumor cells, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of APR-246 and the broader field of ferroptosis induction in oncology.
Core Mechanism of Action: From p53 Reactivation to Ferroptosis Induction
APR-246 is a prodrug that spontaneously converts to its active compound, methylene (B1212753) quinuclidinone (MQ). MQ is a Michael acceptor that covalently binds to thiol groups, a reactivity that underlies its dual mechanisms of anti-cancer activity[1].
-
Mutant p53 Reactivation: MQ can bind to cysteine residues within the core domain of mutant p53, restoring its wild-type conformation and tumor-suppressive functions, leading to apoptosis.[1][2]
-
Induction of Oxidative Stress and Ferroptosis: Independently of p53 status, MQ's reactivity with thiols leads to the depletion of intracellular glutathione (B108866) (GSH), a critical antioxidant.[3][4] This disruption of the cellular redox balance is a key initiating event in the induction of ferroptosis.[1][5]
Recent studies have underscored the significance of this p53-independent ferroptotic mechanism in the therapeutic efficacy of APR-246.[1][5] Evidence suggests that APR-246-induced cell death in various cancer types, including acute myeloid leukemia (AML) and ovarian cancer, is suppressed by iron chelators and lipophilic antioxidants, which are characteristic inhibitors of ferroptosis.[1][6]
The Signaling Pathway of APR-246-Induced Ferroptosis
The induction of ferroptosis by APR-246 is a multi-step process initiated by the depletion of GSH and culminating in iron-dependent lipid peroxidation and cell death.
Quantitative Data on APR-246 Activity
The efficacy of APR-246 varies across different cancer cell lines and is influenced by their p53 mutational status and their capacity to manage oxidative stress.
Table 1: In Vitro Cytotoxicity of APR-246 in Various Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | IC50 (µM) | Reference |
| MOLM-14 | Acute Myeloid Leukemia | Wild-type | ~11-60 | [1] |
| OCI-AML2 | Acute Myeloid Leukemia | Mutant (Y220C) | ~50 | [1] |
| JHUEM2 | Endometrial Cancer | Wild-type | 2.5 | [3] |
| Hec108 | Endometrial Cancer | Mutant (P151H) | 4.3 | [3] |
| Hec1B | Endometrial Cancer | Mutant (R248Q) | 4.5 | [3] |
| CRL-5908 | Non-Small Cell Lung Cancer | Mutant (R273H) | 16.3 (normoxia), 9.5 (hypoxia) | [7] |
| A549 | Non-Small Cell Lung Cancer | Wild-type | >50 | [7] |
| KYSE410 | Esophageal Squamous Cell Carcinoma | Mutant | Not specified | [8] |
| TE1 | Esophageal Squamous Cell Carcinoma | Mutant | 10.5 | [8] |
| TE8 | Esophageal Squamous Cell Carcinoma | Mutant | 7.9 | [8] |
Table 2: Clinical Efficacy of APR-246 in Combination with Azacitidine in Myeloid Malignancies
| Clinical Trial Phase | Disease | Patient Population | Overall Response Rate (ORR) | Complete Remission (CR) Rate | Reference |
| Phase 2 (GFM-APR) | MDS/AML | TP53-mutant | 77% (evaluable) | 49% (evaluable) | [9] |
| Phase 1b/2 (US Trial) | MDS | TP53-mutant | 88% (evaluable) | 61% (evaluable) | [2][10] |
| Phase 1b/2 (US Trial) | MDS/AML | TP53-mutant | 87% (evaluable) | 53% (evaluable) | [11] |
| Phase 3 | MDS | TP53-mutant | 33.3% | Not applicable | [9] |
Detailed Experimental Protocols
Reproducible and standardized methodologies are crucial for investigating APR-246-induced ferroptosis. Below are detailed protocols for key experiments.
Cell Viability Assay
This protocol determines the cytotoxic effect of APR-246 on cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of APR-246 in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent (Promega) equal to the volume of cell culture medium in each well.
-
Luminescence Measurement: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence readings to the vehicle control to determine the percentage of cell viability. Calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Measurement of Lipid Peroxidation using C11-BODIPY 581/591
This protocol quantifies lipid reactive oxygen species (ROS), a hallmark of ferroptosis, using the fluorescent probe C11-BODIPY 581/591.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with APR-246 at the desired concentration and time point. Include a positive control (e.g., RSL3) and a negative control (vehicle).
-
Dye Loading: Add C11-BODIPY 581/591 (Thermo Fisher Scientific) to the culture medium at a final concentration of 2 µM. Incubate for 30 minutes at 37°C, protected from light.[12]
-
Cell Harvesting: Wash the cells twice with phosphate-buffered saline (PBS). Detach the cells using trypsin-EDTA and resuspend in PBS.
-
Flow Cytometry: Analyze the cells using a flow cytometer. The unoxidized probe fluoresces red (excitation/emission ~581/591 nm), while the oxidized probe fluoresces green (excitation/emission ~488/510 nm).[12]
-
Data Analysis: Quantify the shift from red to green fluorescence as an indicator of lipid peroxidation.
Western Blot Analysis of GPX4 and SLC7A11
This protocol detects the protein expression levels of key ferroptosis regulators, GPX4 and SLC7A11.
Protocol:
-
Protein Extraction: Treat cells with APR-246, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against GPX4 (e.g., Abcam, Cell Signaling Technology) and SLC7A11 (e.g., Abcam, Cell Signaling Technology) overnight at 4°C. Also, probe for a loading control (e.g., β-actin, GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to the loading control.
Synergistic Interactions and Future Directions
A promising therapeutic strategy involves combining APR-246 with other agents that modulate the ferroptosis pathway.
-
Combination with GPX4 Inhibitors: Co-treatment of APR-246 with the GPX4 inhibitor RSL3 has been shown to have a synergistic effect on reducing the viability of AML cells.[5]
-
Combination with System xc- Inhibitors: The system xc- inhibitor erastin (B1684096) acts synergistically with APR-246 to induce cell death in AML cells and primary AML samples.[5]
These findings suggest that a multi-pronged attack on the cellular mechanisms that regulate ferroptosis can enhance the anti-tumor efficacy of APR-246. Future research should focus on identifying predictive biomarkers of response to APR-246-induced ferroptosis, such as the expression levels of SLC7A11 and GPX4, to better stratify patients for clinical trials. Furthermore, exploring the interplay between APR-246-induced ferroptosis and the immune system may open new avenues for combination immunotherapies.
Conclusion
APR-246 (eprenetapopt) is a compelling anti-cancer agent with a dual mechanism of action that includes both the reactivation of mutant p53 and the induction of ferroptosis. Its ability to trigger this iron-dependent cell death pathway, primarily through the depletion of glutathione, represents a significant component of its therapeutic potential, particularly in tumors that are resistant to conventional apoptosis-inducing agents. The data and protocols presented in this technical guide provide a robust framework for the continued investigation and development of APR-246 as a ferroptosis-inducing therapeutic for a variety of cancers.
References
- 1. openworks.mdanderson.org [openworks.mdanderson.org]
- 2. ir.aprea.com [ir.aprea.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Frontiers | Targeting of Mutant p53 and the Cellular Redox Balance by APR-246 as a Strategy for Efficient Cancer Therapy [frontiersin.org]
- 5. APR-246 induces early cell death by ferroptosis in acute myeloid leukemia | Haematologica [haematologica.org]
- 6. A thiol‐bound drug reservoir enhances APR‐246‐induced mutant p53 tumor cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. APR-246 induces apoptosis and enhances chemo-sensitivity via activation of ROS and TAp73-Noxa signal in oesophageal squamous cell cancer with TP53 missense mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. onclive.com [onclive.com]
- 10. focusononcology.com [focusononcology.com]
- 11. ashpublications.org [ashpublications.org]
- 12. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
Beyond p53: A Technical Guide to the Cellular Targets of APR-246 (Eprenetapopt)
For Researchers, Scientists, and Drug Development Professionals
Introduction
APR-246 (eprenetapopt) is a first-in-class small molecule that has garnered significant attention for its ability to restore wild-type function to mutant p53, a critical tumor suppressor.[1] While this p53-reactivating property has been the cornerstone of its clinical development, a growing body of evidence reveals that the therapeutic efficacy of APR-246 extends beyond p53, engaging a network of cellular targets that converge on the induction of oxidative stress and programmed cell death. This technical guide provides an in-depth exploration of these p53-independent mechanisms, offering a comprehensive resource for researchers and drug developers seeking to understand the multifaceted pharmacology of APR-246.
APR-246 is a prodrug that spontaneously converts to its active form, methylene (B1212753) quinuclidinone (MQ).[2] MQ is a Michael acceptor that covalently binds to cysteine residues in various proteins, thereby modulating their function.[3] This reactivity is central to its effects on the cellular redox balance, a key aspect of its p53-independent anticancer activity.
Core p53-Independent Cellular Targets and Mechanisms
The primary p53-independent effects of APR-246 revolve around the disruption of cellular redox homeostasis, leading to a surge in reactive oxygen species (ROS) and the induction of ferroptosis, a form of iron-dependent cell death. This is achieved through the direct inhibition of key antioxidant systems.
Inhibition of the Thioredoxin System
The thioredoxin (Trx) system, comprising thioredoxin reductase (TrxR), thioredoxin (Trx), and NADPH, is a crucial antioxidant pathway that protects cells from oxidative damage. APR-246, through its active form MQ, is a potent inhibitor of thioredoxin reductase 1 (TrxR1).[3][4]
-
Mechanism of Inhibition: MQ covalently binds to the selenocysteine (B57510) residue in the active site of TrxR1, inactivating the enzyme.[5] This inhibition converts TrxR1 into an NADPH oxidase, which paradoxically generates ROS.[5]
-
Downstream Effects: Inhibition of TrxR1 leads to an accumulation of oxidized Trx, impairing its ability to reduce downstream targets involved in antioxidant defense and DNA synthesis. This contributes significantly to the increase in intracellular ROS.
Depletion of Glutathione (B108866)
Glutathione (GSH) is a major cellular antioxidant, playing a vital role in detoxifying ROS and maintaining the cellular redox environment. APR-246 effectively depletes intracellular GSH levels.[3][6]
-
Mechanism of Depletion: MQ directly reacts with the thiol group of GSH, forming a glutathione-MQ adduct (GS-MQ).[6] This conjugation prevents GSH from participating in its normal antioxidant functions.
-
Consequences of Depletion: The reduction in the GSH pool compromises the cell's ability to neutralize ROS, leading to increased oxidative stress and lipid peroxidation, a hallmark of ferroptosis.[2][6]
Induction of Ferroptosis
Ferroptosis is a non-apoptotic form of programmed cell death characterized by the iron-dependent accumulation of lipid peroxides. APR-246 has been identified as a potent inducer of ferroptosis, a mechanism that is often independent of p53 status.[2][7]
-
Mechanism of Induction: By inhibiting TrxR1 and depleting GSH, APR-246 cripples the two primary systems responsible for eliminating lipid hydroperoxides: the thioredoxin system and the glutathione peroxidase 4 (GPX4) system (which relies on GSH). This leads to unchecked lipid peroxidation and subsequent cell death.[2]
-
Evidence: Studies have shown that APR-246-induced cell death can be rescued by iron chelators and lipophilic antioxidants, key inhibitors of ferroptosis.[7] Furthermore, APR-246 treatment leads to the accumulation of lipid peroxidation markers.[2]
Inhibition of Ribonucleotide Reductase (RNR)
Ribonucleotide reductase is a critical enzyme for DNA synthesis and repair, as it catalyzes the conversion of ribonucleotides to deoxyribonucleotides. The activity of RNR is dependent on the reducing power provided by the thioredoxin and glutaredoxin systems.
-
Mechanism of Inhibition: By disrupting the thioredoxin and glutaredoxin systems, APR-246 indirectly inhibits RNR activity by limiting the availability of its reducing equivalents.[8] There is also evidence that MQ can directly inhibit RNR.[8]
-
Cellular Impact: Inhibition of RNR contributes to cell cycle arrest and apoptosis, adding another layer to the anticancer activity of APR-246.[9]
Data Presentation: Quantitative Effects of APR-246
The following tables summarize the quantitative data on the p53-independent effects of APR-246 from various studies.
| Target/Process | Cell Line(s) | APR-246 Concentration | Effect | Reference(s) |
| Cell Viability (IC50) | Various AML cell lines | 11 µM to >200 µM (24h) | Varies by cell line, independent of p53 status | [2] |
| HNSCC cell lines | 100 µM (for clonogenic assay) | Used in combination studies | [10] | |
| TrxR1 Inhibition | Recombinant human TrxR1 | 50 µM (preheated APR-246 or MQ) | ~60-75% inhibition after 10 min | [11] |
| H1299, Saos-2, BL41tsp53 | Not specified | Dose-dependent inhibition | [12] | |
| Glutathione (GSH) Depletion | Oesophageal cancer cell lines | 25-40 µM | Rapid decrease in intracellular GSH | [6] |
| AML cell lines | 50-100 µM | Significant GSH depletion | [2] | |
| ROS Induction | Oesophageal cancer cell lines | 50 µM | Increased intracellular ROS | [6] |
| HNSCC cell lines | 100 µM | Increased ROS generation | [10] | |
| Lipid Peroxidation | AML cell lines | 50-100 µM | Increased lipid peroxidation | [2] |
| Ribonucleotide Reductase (RNR) Inhibition | Saos-2 cells | 12.5-50 µM (24h) | Dose-dependent inhibition of RNR activity | [8] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to investigate the p53-independent targets of APR-246. For full, detailed protocols, please refer to the cited literature.
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess the engagement of a drug with its target protein in a cellular context, based on the principle that ligand binding can alter the thermal stability of the protein.
-
Objective: To identify proteins that directly or indirectly interact with MQ, the active form of APR-246.
-
General Protocol:
-
Cell Treatment: Treat intact cells with either vehicle control (e.g., DMSO) or APR-246/MQ for a specified time.
-
Heating: Aliquot the cell suspension and heat the samples to a range of temperatures for a fixed duration (e.g., 3-5 minutes).
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Protein Detection and Quantification: Analyze the amount of the target protein remaining in the soluble fraction at each temperature using methods such as Western blotting or mass spectrometry (MS-CETSA or Thermal Proteome Profiling).
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the drug indicates target engagement.
-
Mass Spectrometry-Based Proteomics for Target Identification
This approach is used to identify the proteins that are covalently modified by MQ on a proteome-wide scale.
-
Objective: To identify the direct binding partners of MQ in cancer cells.
-
General Protocol:
-
Cell Treatment and Lysis: Treat cells with APR-246/MQ, followed by cell lysis.
-
Protein Digestion: Digest the total protein lysate into peptides using an enzyme such as trypsin.
-
Peptide Analysis by LC-MS/MS: Separate the peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS). The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragments.
-
Data Analysis: Search the MS/MS data against a protein database to identify the peptides and the proteins they originate from. A mass shift corresponding to the mass of MQ on cysteine-containing peptides indicates direct binding.
-
Measurement of Intracellular Glutathione (GSH)
The levels of intracellular GSH can be quantified to assess the impact of APR-246 on this critical antioxidant.
-
Objective: To measure the extent of GSH depletion following APR-246 treatment.
-
General Protocol (using a commercial kit):
-
Cell Treatment: Treat cells with APR-246 at various concentrations and time points.
-
Cell Lysis: Lyse the cells according to the kit manufacturer's instructions.
-
GSH Assay: Use a colorimetric or fluorometric assay where a reagent reacts with GSH to produce a detectable signal. For example, a common method involves the reduction of 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) by GSH, which produces a yellow-colored product measured at 412 nm.
-
Quantification: Determine the GSH concentration by comparing the signal to a standard curve generated with known concentrations of GSH.
-
Measurement of Reactive Oxygen Species (ROS)
Intracellular ROS levels can be measured using fluorescent probes that become fluorescent upon oxidation.
-
Objective: To quantify the increase in ROS production after APR-246 treatment.
-
General Protocol (using CellROX Green/Deep Red):
-
Cell Treatment: Treat cells with APR-246.
-
Probe Loading: Incubate the cells with a ROS-sensitive probe (e.g., CellROX Green or Deep Red) for a specified time.
-
Analysis: Measure the fluorescence intensity of the cells using flow cytometry or fluorescence microscopy. An increase in fluorescence intensity in treated cells compared to control cells indicates an increase in ROS.
-
Ferroptosis Assays
Several assays can be used to determine if cell death induced by APR-246 is occurring via ferroptosis.
-
Objective: To characterize the mode of cell death induced by APR-246.
-
Key Assays:
-
Lipid Peroxidation Assay: Use fluorescent probes like C11-BODIPY(581/591) that shift their fluorescence upon oxidation of lipids. An increase in the oxidized form of the probe indicates lipid peroxidation.
-
Rescue Experiments: Treat cells with APR-246 in the presence or absence of specific ferroptosis inhibitors, such as the iron chelator deferoxamine (B1203445) (DFO) or the radical-trapping antioxidant ferrostatin-1. A rescue from cell death by these inhibitors is a strong indicator of ferroptosis.
-
Electron Microscopy: Examine the ultrastructure of treated cells for morphological hallmarks of ferroptosis, such as shrunken mitochondria with increased membrane density and loss of cristae.
-
Visualization of Pathways and Workflows
Signaling Pathways of APR-246's p53-Independent Effects
Caption: p53-independent signaling pathways of APR-246.
Experimental Workflow for Target Identification
Caption: Workflow for identifying cellular targets of APR-246.
Logical Relationship of APR-246's Dual Action
Caption: Dual mechanism of action of APR-246.
Conclusion
The anticancer activity of APR-246 is not solely reliant on its ability to reactivate mutant p53. Its profound effects on cellular redox homeostasis, driven by the inhibition of the thioredoxin system and the depletion of glutathione, represent a potent and often p53-independent mechanism of action. This dual functionality not only broadens the potential clinical applications of APR-246 to cancers with wild-type or null p53 status but also provides a strong rationale for combination therapies that further exploit the vulnerabilities of cancer cells to oxidative stress. A thorough understanding of these multifaceted mechanisms is paramount for the continued development and optimal clinical application of this promising anticancer agent.
References
- 1. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. APR-246 induces early cell death by ferroptosis in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Irreversible inhibition of cytosolic thioredoxin reductase 1 as a mechanistic basis for anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A thiol‐bound drug reservoir enhances APR‐246‐induced mutant p53 tumor cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibiting the system xC−/glutathione axis selectively targets cancers with mutant-p53 accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. APR-246 reactivates mutant p53 by targeting cysteines 124 and 277 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. APR-246/PRIMA-1MET inhibits thioredoxin reductase 1 and converts the enzyme to a dedicated NADPH oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. Proteomic profiling identifies signatures associated with progression of precancerous gastric lesions and risk of early gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. APR-246 induces apoptosis and enhances chemo-sensitivity via activation of ROS and TAp73-Noxa signal in oesophageal squamous cell cancer with TP53 missense mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Protocol for detection of ferroptosis in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. openworks.mdanderson.org [openworks.mdanderson.org]
The Dual-Action P53 Reactivator: A Technical Guide to the Pharmacokinetics and Pharmacodynamics of Eprenetapopt (APR-246)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Eprenetapopt (APR-246) is a first-in-class small molecule prodrug designed to reactivate mutant and inactivated p53, a tumor suppressor protein frequently implicated in cancer development and progression. Upon administration, eprenetapopt is converted to its active compound, methylene (B1212753) quinuclidinone (MQ). MQ acts through a dual mechanism: it covalently binds to cysteine residues in the p53 core domain, promoting its refolding into a wild-type conformation and restoring its tumor-suppressive functions, including the induction of apoptosis and cell cycle arrest. Concurrently, MQ perturbs the cellular redox balance by depleting glutathione (B108866) and inhibiting thioredoxin reductase, leading to increased reactive oxygen species (ROS) and enhanced cancer cell death. This guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of eprenetapopt, supported by data from preclinical and clinical studies, detailed experimental protocols, and visualizations of key pathways.
Pharmacokinetics
The pharmacokinetic profile of eprenetapopt has been characterized in early-phase clinical trials. The following tables summarize key pharmacokinetic parameters from a first-in-human study in patients with hematologic malignancies and prostate cancer.[1]
| Parameter | Value | Unit | Study Population |
| Terminal Half-life (t½) | 4 - 5 | hours | Refractory hematologic malignancies and prostate cancer |
| Clearance (CL) | 151 ± 35 | mL/h/kg | Hematological malignancies (6 h infusion)[2] |
| Volume of Distribution (Vd) | 824 ± 219 | mL/kg | Hematological malignancies (6 h infusion)[2] |
| Maximum Tolerated Dose (MTD) | 60 | mg/kg | Refractory hematologic malignancies and prostate cancer (2-hour infusion daily for 4 days)[1] |
| Recommended Phase II Dose (RP2D) | 100 (equivalent to 4,500 mg fixed dose) | mg/kg/day (LBM) | In combination with azacitidine for TP53-mutant MDS or AML[3][4] |
Table 1: Human Pharmacokinetic Parameters of Eprenetapopt. LBM: Lean Body Mass. Data from Lehmann et al., J Clin Oncol 2012 and Deneberg et al., Blood Cancer J 2016.[1][2]
Pharmacokinetic analyses have indicated that eprenetapopt exhibits dose-independent kinetics up to a daily dose of 135 mg/kg given as a 6-hour infusion, with no accumulation observed with repeated cycles.[2] The pharmacokinetic profile showed little interindividual variation.[1]
Pharmacodynamics
The pharmacodynamic effects of eprenetapopt are multifaceted, primarily revolving around the reactivation of p53 and the induction of oxidative stress.
Mechanism of Action
Eprenetapopt is a prodrug that is systemically converted to its active form, methylene quinuclidinone (MQ). MQ exerts its anti-cancer effects through a dual mechanism.
References
- 1. Targeting p53 in vivo: a first-in-human study with p53-targeting compound APR-246 in refractory hematologic malignancies and prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An open-label phase I dose-finding study of APR-246 in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eprenetapopt (APR-246) and Azacitidine in TP53-Mutant Myelodysplastic Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
APR-246 effect on wild-type p53 cancer cells
An In-depth Technical Guide to the Effects of APR-246 (Eprenetapopt) on Wild-Type p53 Cancer Cells
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
APR-246 (eprenetapopt) is a first-in-class small molecule initially developed to restore wild-type (WT) function to mutant p53, a protein frequently inactivated in human cancers.[1] While its primary mechanism involves reactivating mutant p53, a substantial body of evidence demonstrates its potent anti-cancer activity in cancer cells expressing wild-type p53.[2] This activity is mediated through both p53-dependent and, significantly, p53-independent mechanisms.[3][4] This guide provides a detailed examination of the molecular mechanisms, quantitative effects, and experimental methodologies related to the action of APR-246 in WT p53 cancer cells, serving as a comprehensive resource for preclinical and clinical research.
Core Mechanisms of Action in Wild-Type p53 Cancer Cells
APR-246 is a prodrug that spontaneously converts to its active compound, methylene (B1212753) quinuclidinone (MQ).[5][6] MQ is a reactive Michael acceptor that covalently binds to thiol groups, which dictates its multifaceted mechanism of action.[7] In cancer cells with WT p53, the anti-tumor effects of APR-246 are not solely reliant on p53 activation but are strongly driven by the induction of cellular stress and alternative cell death pathways.[2][4]
p53-Independent Mechanisms: Induction of Redox Imbalance
A primary driver of APR-246's efficacy, irrespective of p53 status, is its profound impact on the cellular redox state.[6][8] Malignant cells often exhibit high basal levels of reactive oxygen species (ROS) and are thus more vulnerable to further oxidative stress.[8]
-
Glutathione (B108866) (GSH) Depletion: MQ rapidly binds to and depletes the intracellular antioxidant glutathione (GSH).[3][7] This compromises the cell's primary defense against oxidative damage.[9]
-
Thioredoxin Reductase 1 (TrxR1) Inhibition: APR-246/MQ is a potent inhibitor of TrxR1, a key enzyme in maintaining cellular redox balance.[7][10] Inhibition of TrxR1 not only increases oxidative stress but can also convert the enzyme into an active oxidase, further generating ROS.[8]
This dual assault on the cell's antioxidant systems leads to a massive accumulation of ROS, inducing lipid peroxidation and subsequent cell death.[3][5]
p53-Independent Mechanisms: Induction of Programmed Cell Death
The severe oxidative stress induced by APR-246 can trigger multiple forms of programmed cell death.[2]
-
Ferroptosis: The depletion of GSH and the resulting accumulation of lipid peroxides are hallmarks of ferroptosis, an iron-dependent cell death pathway.[3][11] APR-246 has been shown to induce ferroptosis in various cancer cells, including those with WT p53.[9][12] This is a key mechanism of action, particularly in p53-independent contexts.[11]
-
Apoptosis and Necroptosis: Depending on the cell type and drug concentration, the ROS accumulation can also initiate apoptosis through oxidative damage to mitochondria or other cellular components.[2] In some cases, necroptosis may also be induced.[2]
p53-Dependent Mechanisms
While p53-independent effects are prominent, APR-246 can also influence WT p53 activity.
-
Direct WT p53 Activation: Some studies report that APR-246 can directly activate WT p53, leading to the upregulation of canonical p53 target genes involved in cell cycle arrest and apoptosis, such as CDKN1A (p21) and PUMA.[2][13] However, other studies did not detect significant induction of these classical target genes in WT p53 cells at concentrations that were effective in mutant p53 cells, suggesting this effect can be cell-context dependent.[8]
-
Upregulation of p73/Noxa Signaling: In some cancer types, APR-246 induces apoptosis through a ROS-mediated upregulation of the p53 family member p73 and its downstream target, Noxa.[14][15]
The interplay of these mechanisms is illustrated in the signaling pathway diagram below.
Caption: APR-246 signaling in WT p53 cancer cells.
Quantitative Data Summary
The cytotoxic effect of APR-246 varies across different cell lines. The tables below summarize key quantitative data from preclinical studies.
Table 1: In Vitro Cytotoxicity (IC₅₀) of APR-246 in WT p53 Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | IC₅₀ (µM) | Citation(s) |
| HCT116 p53+/+ | Colorectal Cancer | Wild-Type | ~25 | [16] |
| MCF7 | Breast Cancer | Wild-Type | Not specified, but responsive | [8] |
| TC252 | Ewing Sarcoma | Wild-Type | Responsive | [13] |
| A2780 | Ovarian Cancer | Wild-Type | Responsive | [9] |
| CAPAN-2 | Pancreatic Cancer | Wild-Type | Responsive | [17] |
Note: IC₅₀ values can vary based on assay duration and specific experimental conditions.
Table 2: Synergistic Effects of APR-246 with Other Agents in WT p53 Cancer Cells
The combination index (CI) is used to quantify drug interactions, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Cell Lines | Combination Agent | p53 Status | Mean CI Value | Finding | Citation(s) |
| 3 WT p53 Breast Cancer Lines | Eribulin | Wild-Type | 1.13 - 2.9 | No synergy (Antagonism) | [18] |
| HCT116 p53+/+ | Radiotherapy | Wild-Type | Additive to Synergistic | Enhanced Radiosensitivity | [16] |
| HCT116 WT | MK-571 (MRP1 Inhibitor) | Wild-Type | Synergistic | Enhanced Growth Suppression | [19] |
Detailed Experimental Protocols
The following are representative protocols for key experiments used to evaluate the effects of APR-246.
Cell Viability and Cytotoxicity (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials: 96-well plates, cancer cell lines, culture medium, APR-246, Thiazolyl Blue Tetrazolium Bromide (MTT), Dimethyl sulfoxide (B87167) (DMSO).
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with a range of concentrations of APR-246 (e.g., 0-100 µM) or vehicle control (DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle-treated control to determine the percentage of cell viability. Calculate IC₅₀ values using non-linear regression analysis.[20]
-
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials: 6-well plates, cancer cell lines, APR-246, Annexin V-FITC Apoptosis Detection Kit, Propidium Iodide (PI), Binding Buffer, Flow Cytometer.
-
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with APR-246 or vehicle control as described above.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Wash cells with cold PBS.
-
Staining: Resuspend cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.[18]
-
Data Acquisition: Analyze the stained cells using a flow cytometer. FITC signal (Annexin V) is typically detected in the FL1 channel and PI signal in the FL3 channel.
-
Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
ROS Detection Assay
This assay measures intracellular ROS levels using a fluorescent probe.
-
Materials: 6-well plates, cancer cell lines, APR-246, CellROX Deep Red Reagent (or similar ROS probe), Flow Cytometer or Fluorescence Microscope.
-
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells as previously described.[5]
-
Probe Loading: Towards the end of the treatment period, add the CellROX probe (e.g., at 5 µM) to the culture medium and incubate for 30-60 minutes at 37°C.
-
Cell Harvesting and Washing: Harvest the cells and wash them with PBS to remove excess probe.
-
Data Acquisition: Analyze the fluorescence intensity of the cells using a flow cytometer or visualize them with a fluorescence microscope.
-
Analysis: Compare the mean fluorescence intensity of treated cells to control cells to quantify the increase in ROS production.
-
Visualized Workflows and Relationships
Caption: A generalized workflow for in vitro evaluation.
References
- 1. youtube.com [youtube.com]
- 2. The anti-cancer agent APR-246 can activate several programmed cell death processes to kill malignant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eprenetapopt in the Post-Transplant Setting: Mechanisms and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Frontiers | Targeting of Mutant p53 and the Cellular Redox Balance by APR-246 as a Strategy for Efficient Cancer Therapy [frontiersin.org]
- 7. Targeting of Mutant p53 and the Cellular Redox Balance by APR-246 as a Strategy for Efficient Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Mutant p53-Targeting Compound APR-246 Induces ROS-Modulating Genes in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. openworks.mdanderson.org [openworks.mdanderson.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. APR-246 induces early cell death by ferroptosis in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. APR-246 triggers ferritinophagy and ferroptosis of diffuse large B-cell lymphoma cells with distinct TP53 mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Variability in functional p53 reactivation by PRIMA-1Met/APR-246 in Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. APR-246 induces apoptosis and enhances chemo-sensitivity via activation of ROS and TAp73-Noxa signal in oesophageal squamous cell cancer with TP53 missense mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. APR-246 induces apoptosis and enhances chemo-sensitivity via activation of ROS and TAp73-Noxa signal in oesophageal squamous cell cancer with TP53 missense mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. researchgate.net [researchgate.net]
- 18. ascopubs.org [ascopubs.org]
- 19. A thiol‐bound drug reservoir enhances APR‐246‐induced mutant p53 tumor cell death | EMBO Molecular Medicine [link.springer.com]
- 20. scispace.com [scispace.com]
The Dual Onslaught of APR-246: A Technical Guide to p53 Reactivation and Redox Imbalance in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
APR-246 (eprenetapopt) is a first-in-class small molecule that has garnered significant attention in oncology for its unique dual mechanism of action. It not only reactivates mutant p53, a critical tumor suppressor, but also concomitantly disrupts the cellular redox balance, creating a toxic environment for cancer cells. This technical guide provides an in-depth exploration of the molecular pathways affected by APR-246, detailed experimental protocols for its study, and a summary of key quantitative data from preclinical and clinical investigations.
Introduction: The Two-Pronged Attack of APR-246
The tumor suppressor protein p53 is mutated in over half of all human cancers, leading to uncontrolled cell growth and resistance to therapy.[1] APR-246 is a prodrug that is converted to its active compound, methylene (B1212753) quinuclidinone (MQ).[2][3] MQ functions as a Michael acceptor, covalently binding to cysteine residues within the core domain of mutant p53, thereby restoring its wild-type conformation and tumor-suppressive functions.[2][3][4] This reactivation of p53 leads to the induction of apoptosis and cell cycle arrest.
Simultaneously, MQ targets key components of the cellular redox system.[2][3] It inhibits the enzyme thioredoxin reductase 1 (TrxR1) and depletes the intracellular pool of glutathione (B108866) (GSH), a major antioxidant.[2][3][5] This disruption of redox homeostasis leads to a surge in reactive oxygen species (ROS), inducing significant oxidative stress and contributing to cancer cell death.[5][6] This dual mechanism of action suggests that APR-246 may be effective against a broad range of cancers and can synergize with conventional chemotherapies.[2][3]
Quantitative Data Summary
The following tables summarize the quantitative effects of APR-246 as reported in various preclinical and clinical studies.
Table 1: In Vitro Efficacy of APR-246 in Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | IC50 (µM) | Reference |
| TE1 | Esophageal Squamous Cell Carcinoma | Frameshift Mutation | 10.5 | [3] |
| TE4 | Esophageal Squamous Cell Carcinoma | Frameshift Mutation | 9.9 | [3] |
| TE5 | Esophageal Squamous Cell Carcinoma | Frameshift Mutation | 14.3 | [3] |
| TE8 | Esophageal Squamous Cell Carcinoma | Frameshift Mutation | 7.9 | [3] |
| TE10 | Esophageal Squamous Cell Carcinoma | Frameshift Mutation | 11.7 | [3] |
| KYSE410 | Esophageal Squamous Cell Carcinoma | Missense Mutation | - | [3] |
| KYSE960 | Esophageal Squamous Cell Carcinoma | Missense Mutation | - | [3] |
| HCT116 p53+/+ | Colorectal Carcinoma | Wild-type | - | [6] |
| HCT116 p53-/- | Colorectal Carcinoma | Null | - | [6] |
| HCT116 p53-R248W/- | Colorectal Carcinoma | Mutant | - | [6] |
| 4T1 | Breast Cancer | - | - | [2] |
| TS/A | Breast Cancer | - | - | [2] |
| MCF7 | Breast Cancer | Wild-type | - | [2] |
| MDA-MB-231 | Breast Cancer | Mutant | - | [2] |
Table 2: Induction of Apoptosis by APR-246
| Cell Line | Treatment | Percentage of Apoptotic Cells (Mean ± SEM) | Reference |
| 4T1 | APR-246 (5 µM) | ~25% | [2] |
| TS/A | APR-246 (5 µM) | ~30% | [2] |
| MCF7 | APR-246 (5 µM) | ~20% | [2] |
| MDA-MB-231 | APR-246 (5 µM) | ~35% | [2] |
| KYSE410 | APR-246 (20 µmol/L) | ~15% | [3] |
| TE1 | APR-246 (20 µmol/L) | ~25% | [3] |
| TE8 | APR-246 (20 µmol/L) | ~30% | [3] |
| TE14 | APR-246 (20 µmol/L) | ~10% | [3] |
Table 3: Clinical Efficacy of APR-246 in Combination with Azacitidine in TP53-Mutant Myelodysplastic Syndromes (MDS) and Acute Myeloid Leukemia (AML)
| Clinical Trial Phase | Number of Patients | Overall Response Rate (ORR) | Complete Remission (CR) Rate | Reference |
| Phase Ib/II (MDS and AML) | 55 | 71% | 44% | [7] |
| Phase Ib/II (MDS) | 40 | 73% | 50% | [7] |
| Phase Ib/II (AML) | 11 | 64% | 36% | [7] |
| Phase II (MDS and Oligoblastic AML) | - | 87% | 53% | |
| Phase Ib/II (MDS) | 20 (evaluable) | 95% | 70% | [8] |
Signaling Pathways and Mechanisms of Action
The dual action of APR-246 involves the intricate interplay between the p53 signaling pathway and the cellular redox system.
Reactivation of Mutant p53
APR-246 is a prodrug that is converted into the active compound methylene quinuclidinone (MQ).[2][3] MQ is a Michael acceptor that covalently binds to cysteine residues in the core domain of mutant p53, leading to its refolding and the restoration of its wild-type function.[2][3] This reactivated p53 can then induce the transcription of target genes that promote apoptosis, such as Noxa and PUMA, and cell cycle arrest.[9][10]
Disruption of Redox Balance
MQ also targets the cellular redox system by inhibiting thioredoxin reductase (TrxR1) and depleting glutathione (GSH).[2][3][5] TrxR1 is a key enzyme in maintaining the reduced state of thioredoxin, which is crucial for antioxidant defense and DNA synthesis.[5] GSH is a major intracellular antioxidant that detoxifies reactive oxygen species (ROS).[5] The inhibition of TrxR1 and depletion of GSH by MQ leads to a significant increase in intracellular ROS levels, causing oxidative stress and inducing apoptosis.[5][6]
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the dual action of APR-246.
Cell Viability and Clonogenic Survival Assay
This assay determines the long-term proliferative capacity of cells after treatment with APR-246.
Protocol:
-
Seed cells in 6-well plates at a density that allows for the formation of distinct colonies (typically 200-1000 cells/well, depending on the cell line).
-
Allow cells to attach overnight.
-
Treat cells with varying concentrations of APR-246 for 24-48 hours.
-
Remove the drug-containing medium and replace it with fresh medium.
-
Incubate the plates for 7-14 days, or until colonies are visible.
-
Fix the colonies with a solution of 4% paraformaldehyde or 10% formalin for 15-30 minutes.
-
Stain the colonies with 0.5% crystal violet solution for 30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Calculate the plating efficiency and surviving fraction for each treatment group.
Western Blot Analysis for p53 Pathway Activation
This technique is used to detect changes in the expression levels of p53 and its downstream target proteins.
Protocol:
-
Seed cells in 6-well or 10 cm dishes and treat with APR-246 for the desired time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p53, p21, Noxa, PUMA, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This assay quantifies the level of oxidative stress induced by APR-246.
Protocol:
-
Seed cells in a 96-well plate or on coverslips.
-
Treat the cells with APR-246 for the desired time.
-
Incubate the cells with a fluorescent ROS indicator, such as 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA), for 30 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader, flow cytometer, or fluorescence microscope.
-
Normalize the fluorescence intensity to the cell number or protein concentration.
Thioredoxin Reductase (TrxR) Activity Assay
This assay measures the inhibitory effect of APR-246 on TrxR1 activity.
Protocol:
-
Prepare cell lysates from APR-246-treated and control cells.
-
Use a commercially available thioredoxin reductase assay kit.
-
The assay typically involves the reduction of DTNB (5,5'-dithiobis(2-nitrobenzoic acid)) by NADPH to 5-thio-2-nitrobenzoic acid (TNB), which can be measured spectrophotometrically at 412 nm.
-
The rate of TNB formation is proportional to the TrxR activity in the sample.
-
Calculate the percentage of TrxR inhibition in APR-246-treated samples compared to the control.
Conclusion
APR-246 represents a promising therapeutic strategy for a wide range of cancers due to its unique dual mechanism of action. By simultaneously reactivating the tumor suppressor p53 and inducing oxidative stress through the disruption of the cellular redox balance, APR-246 creates a potent anti-cancer effect. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and clinicians working to further understand and harness the therapeutic potential of this innovative compound. Further investigation into biomarkers of response and synergistic combinations will be crucial for optimizing the clinical application of APR-246.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. APR-246 induces apoptosis and enhances chemo-sensitivity via activation of ROS and TAp73-Noxa signal in oesophageal squamous cell cancer with TP53 missense mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Targeting of Mutant p53 and the Cellular Redox Balance by APR-246 as a Strategy for Efficient Cancer Therapy [frontiersin.org]
- 5. APR-246 Enhances Colorectal Cancer Sensitivity to Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eprenetapopt (APR-246) and Azacitidine in TP53-Mutant Myelodysplastic Syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PRIMA-1met (APR-246) inhibits growth of colorectal cancer cells with different p53 status through distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The anti-cancer agent APR-246 can activate several programmed cell death processes to kill malignant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of the Intracellular ROS Level Is Critical for the Antiproliferative Effect of Quercetin in the Hepatocellular Carcinoma Cell Line HepG2 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: APR-246 (Eprenetapopt) for In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
APR-246, also known as eprenetapopt, is a first-in-class small molecule that reactivates mutant p53, a tumor suppressor protein frequently inactivated in human cancers.[1][2] It is a prodrug that is converted to the active compound methylene (B1212753) quinuclidinone (MQ), which covalently binds to cysteine residues in the p53 core domain, leading to its refolding and the restoration of its tumor-suppressive functions.[1][2][3] Beyond its role in p53 reactivation, APR-246 also exhibits a dual mechanism of action by inducing oxidative stress through the inhibition of thioredoxin reductase and depletion of glutathione (B108866), further contributing to cancer cell death.[1][4] These multifaceted effects make APR-246 a promising therapeutic agent, currently under investigation in various clinical trials.[4][5]
These application notes provide detailed protocols for the in vitro use of APR-246 in cell culture, including methodologies for assessing its biological effects and summarizing key quantitative data from published studies.
Mechanism of Action
APR-246's anti-cancer activity stems from a dual mechanism:
-
Mutant p53 Reactivation: The active form of APR-246, MQ, covalently modifies cysteine residues (C124 and C277) within the core domain of mutant p53 proteins.[2][6] This modification leads to the refolding of the mutant p53 into a wild-type-like conformation, restoring its ability to bind to DNA and activate downstream target genes involved in cell cycle arrest, apoptosis, and senescence (e.g., p21, Bax, PUMA, and Noxa).[1][7]
-
Induction of Oxidative Stress: MQ also targets the cellular redox balance by inhibiting the antioxidant enzyme thioredoxin reductase (TrxR1) and depleting intracellular glutathione (GSH).[1][8] This leads to an accumulation of reactive oxygen species (ROS), inducing oxidative stress and promoting programmed cell death pathways such as apoptosis and ferroptosis.[9][10]
Interestingly, studies have shown that APR-246 can induce cancer cell death irrespective of the p53 mutation status, suggesting that its effects on redox homeostasis play a significant role in its efficacy.[6][9]
Data Presentation
Table 1: IC50 Values of APR-246 in Various Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | IC50 (µM) | Reference |
| JHUEM2 | Endometrial Cancer | Wild-Type | 2.5 | [11] |
| Hec108 | Endometrial Cancer | Heterozygous P151H | 4.3 | [11] |
| Hec1B | Endometrial Cancer | R248Q | 4.5 | [11] |
| NTC | Endometrial Cancer | Wild-Type (Control) | 1.7 | [11] |
| TP53-KO | Endometrial Cancer | Knockout | 7.5 | [11] |
| Y220C | Endometrial Cancer | Y220C Mutant | 11.9 | [11] |
| R248W | Endometrial Cancer | R248W Mutant | 9.1 | [11] |
| HN31 | Head and Neck Squamous Cell Carcinoma | Mutant | 2.43 | [7] |
| TE1 | Esophageal Squamous Cell Carcinoma | Frameshift Mutant | 10.5 | [12] |
| TE4 | Esophageal Squamous Cell Carcinoma | Frameshift Mutant | 9.9 | [12] |
| TE5 | Esophageal Squamous Cell Carcinoma | Frameshift Mutant | 14.3 | [12] |
| TE8 | Esophageal Squamous Cell Carcinoma | Frameshift Mutant | 7.9 | [12] |
| TE10 | Esophageal Squamous Cell Carcinoma | Frameshift Mutant | 11.7 | [12] |
Table 2: Apoptosis Induction by APR-246 in Esophageal Squamous Cell Carcinoma (ESCC) Cell Lines
| Cell Line | p53 Status | Treatment | % Annexin V-Positive Cells | Reference |
| KYSE410 | Wild-Type | APR-246 + 5-FU | 3.9 | [12] |
| TE1 | Frameshift Mutant | APR-246 + 5-FU | 70.2 | [12] |
| TE8 | Frameshift Mutant | APR-246 + 5-FU | 27.5 | [12] |
| TE14 | Nonsense Mutant | APR-246 + 5-FU | 18.1 | [12] |
Experimental Protocols
Cell Culture and APR-246 Preparation
-
Cell Lines: A variety of cancer cell lines with different p53 statuses can be used. Culture cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics, and maintain them in a humidified incubator at 37°C with 5% CO2.
-
APR-246 Stock Solution: Prepare a stock solution of APR-246 (Eprenetapopt) in sterile, nuclease-free Dimethyl Sulfoxide (DMSO) or phosphate-buffered saline (PBS). Store the stock solution at -20°C or -80°C. For experiments, dilute the stock solution to the desired final concentration in the cell culture medium. It is recommended to prepare fresh dilutions for each experiment.
Cell Viability Assay
This protocol is used to determine the cytotoxic effects of APR-246 and to calculate the IC50 value.
-
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete cell culture medium
-
APR-246
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or WST-1 reagent
-
Plate reader
-
-
Procedure:
-
Seed 1 x 10^4 adherent cells or 3 x 10^4 suspension cells per well in a 96-well plate and allow them to attach overnight.[6]
-
The next day, treat the cells with a range of concentrations of APR-246 (e.g., 0-50 µM). Include a vehicle control (DMSO or PBS).
-
Incubate the plates for 48-72 hours.
-
Assess cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions. Briefly, add the reagent to each well, incubate, and measure the luminescence.
-
Alternatively, use the WST-1 assay by adding the reagent to each well, incubating for 1-4 hours, and measuring the absorbance at 450 nm.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Apoptosis Assay by Flow Cytometry
This protocol quantifies the percentage of apoptotic cells following APR-246 treatment.
-
Materials:
-
6-well plates or culture flasks
-
Cancer cell lines
-
Complete cell culture medium
-
APR-246
-
Annexin V-FITC Apoptosis Detection Kit (e.g., from BD Biosciences)[12]
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentration of APR-246 for 24-48 hours. Include a vehicle control.
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[12]
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour. Annexin V-positive, PI-negative cells are in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Western Blot Analysis of p53 Target Gene Expression
This protocol is used to assess the reactivation of p53 by measuring the expression of its downstream target proteins.
-
Materials:
-
6-well plates or culture dishes
-
Cancer cell lines
-
Complete cell culture medium
-
APR-246
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against p21, PUMA, Noxa, Bax, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed cells and treat with APR-246 as described for the apoptosis assay.
-
After treatment, lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the relative protein expression levels.
-
Visualizations
Caption: APR-246 signaling pathway.
Caption: General experimental workflow.
References
- 1. Frontiers | Targeting of Mutant p53 and the Cellular Redox Balance by APR-246 as a Strategy for Efficient Cancer Therapy [frontiersin.org]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Unravelling the multifaceted mechanisms of cancer cell death by mutant p53 targeting compound APR-246 (Eprenetapopt) | Karolinska Institutet [news.ki.se]
- 5. researchgate.net [researchgate.net]
- 6. The anti-cancer agent APR-246 can activate several programmed cell death processes to kill malignant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. openworks.mdanderson.org [openworks.mdanderson.org]
- 8. Mutant p53-reactivating compound APR-246 synergizes with asparaginase in inducing growth suppression in acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The anti-cancer agent APR-246 can activate several programmed cell death processes to kill malignant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. APR-246 induces apoptosis and enhances chemo-sensitivity via activation of ROS and TAp73-Noxa signal in oesophageal squamous cell cancer with TP53 missense mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. APR-246 induces apoptosis and enhances chemo-sensitivity via activation of ROS and TAp73-Noxa signal in oesophageal squamous cell cancer with TP53 missense mutation - PMC [pmc.ncbi.nlm.nih.gov]
APR-246 (Eprenetapopt) in Mouse Xenograft Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
APR-246, also known as eprenetapopt, is a first-in-class small molecule that reactivates mutant and inactivated p53 protein, a critical tumor suppressor.[1] By restoring the normal functions of p53, APR-246 can induce programmed cell death (apoptosis) in cancer cells.[1] Preclinical studies in various cancer models, including mouse xenografts, have demonstrated its potential as an anti-cancer agent, both as a monotherapy and in combination with other treatments.[1][2][3] These application notes provide a detailed overview of the use of APR-246 in mouse xenograft models, including dosage, administration, and experimental protocols.
Mechanism of Action
APR-246 is a prodrug that is converted to the active compound methylene (B1212753) quinuclidinone (MQ). MQ is a Michael acceptor that covalently binds to cysteine residues within the mutant p53 core domain, leading to its refolding and the restoration of its wild-type transcriptional activity.[4] This reactivation of p53 triggers the expression of target genes involved in cell cycle arrest and apoptosis, such as p21, PUMA, and NOXA.[4] Beyond its effects on p53, APR-246 has a dual mechanism of action that also involves the induction of oxidative stress through the inhibition of the thioredoxin reductase (TrxR1) enzyme and depletion of glutathione, further contributing to its anti-tumor activity.[5]
Signaling Pathway
The primary signaling pathway influenced by APR-246 is the p53 tumor suppressor pathway. In normal cells, p53 is a key regulator of the cellular response to stress signals like DNA damage, oncogene activation, and hypoxia. Upon activation, p53 can induce cell cycle arrest to allow for DNA repair, or if the damage is too severe, initiate apoptosis. In a large proportion of human cancers, the TP53 gene is mutated, leading to a non-functional p53 protein that can no longer control cell proliferation, contributing to tumor growth. APR-246's ability to restore the function of mutant p53 allows it to re-engage these critical tumor-suppressive functions.
Caption: APR-246 converts to MQ, restoring wild-type p53 function to induce apoptosis.
Data Presentation
The following tables summarize quantitative data from various preclinical studies on the efficacy of APR-246 in mouse xenograft models.
Table 1: Tumor Growth Inhibition in Mouse Xenograft Models
| Cancer Type | Cell Line | Mouse Strain | APR-246 Dosage and Schedule | Combination Agent | Tumor Growth Inhibition (%) | Reference |
| Triple-Negative Breast Cancer | MDA-MB-231 | Nude | 100 mg/kg, i.p., daily for 7 days, then every other day | N/A | Significant inhibition vs. control | [3] |
| Triple-Negative Breast Cancer | MDA-MB-231-4175 (LM2) | Nude | 100 mg/kg, i.p., daily for 7 days, then every other day for 15 treatments | N/A | Significant reduction in lung metastases | [6] |
| Ovarian Cancer | A2780-CP20 | N/A | 400 mg/kg/day, i.v. infusion for 7 days | Cisplatin (4 mg/kg/day, days 2 & 6) | Significant inhibition vs. control | [7] |
| Small Cell Lung Cancer | NCI-H1048 | N/A | N/A | N/A | Significant antitumor effects | [2][4] |
| Melanoma | B16 | C57BL/6 | 100 mg/kg, i.p., once daily | MPLA (TLR4 agonist) | Reduced tumor progression | [8] |
Table 2: Induction of Apoptosis in Tumor Cells
| Cell Line | Cancer Type | APR-246 Concentration | Treatment Duration | Apoptosis Induction | Reference |
| 4T1 | Breast Cancer | 5 µM | 24 h | Increased percentage of apoptotic cells | [9] |
| TS/A | Breast Cancer | 5 µM | 24 h | Increased percentage of apoptotic cells | [9] |
| MCF7 | Breast Cancer | 5 µM | 24 h | Increased percentage of apoptotic cells | [9] |
| MDA-MB-231 | Breast Cancer | 5 µM | 24 h | Increased percentage of apoptotic cells | [9] |
| SCLC cell lines | Small Cell Lung Cancer | N/A | N/A | Increased fraction of cells with fragmented DNA, caspase-3 activation | [2][4] |
| ESCC cell lines | Esophageal Squamous Cell Carcinoma | N/A | N/A | Significant apoptosis | [10] |
Experimental Protocols
This section provides a general framework for conducting xenograft studies with APR-246. Specific details may need to be optimized based on the cancer cell line and research question.
Xenograft Model Establishment
Caption: Standard workflow for an in vivo xenograft study using APR-246.
1. Cell Culture and Preparation:
- Culture human cancer cells (e.g., MDA-MB-231, A549) in appropriate media and conditions.
- Harvest cells during the logarithmic growth phase.
- Wash cells with sterile phosphate-buffered saline (PBS) and resuspend in a suitable medium (e.g., PBS or Matrigel) at the desired concentration (typically 1 x 10^6 to 10 x 10^6 cells per injection).
2. Animal Model:
- Use immunodeficient mice (e.g., nude, SCID, or NSG mice) to prevent rejection of human tumor cells.
- House animals in a specific pathogen-free environment.
3. Tumor Cell Implantation:
- Inject the cell suspension subcutaneously into the flank of each mouse.
- Monitor the mice for tumor formation.
4. Treatment Protocol:
- Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into control and treatment groups.
- APR-246 Preparation: Dissolve APR-246 in a suitable vehicle, such as PBS or a solution of 10% 2-hydroxypropyl-β-cyclodextrin in water. Prepare fresh daily.
- Administration:
- Intraperitoneal (i.p.) injection: A common route of administration. Dosages often range from 50 to 100 mg/kg body weight.[6]
- Intravenous (i.v.) injection: Can also be used, with dosages around 100 mg/kg.[2]
- Treatment Schedule: This can vary. A common schedule is daily administration for a set period (e.g., 5-7 days), followed by a less frequent schedule (e.g., every other day).[6]
5. Monitoring and Endpoint:
- Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., using the formula: (length x width²) / 2).
- Monitor the body weight of the mice as an indicator of toxicity.
- At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for apoptosis markers like cleaved caspase-3, or Western blot for p53 target gene expression).
Conclusion
APR-246 has demonstrated significant anti-tumor efficacy in a variety of mouse xenograft models. Its unique dual mechanism of reactivating mutant p53 and inducing oxidative stress makes it a promising therapeutic agent. The provided protocols and data serve as a valuable resource for researchers designing and conducting preclinical studies with this compound. Careful optimization of dosage, administration route, and treatment schedule is crucial for achieving maximal therapeutic benefit in specific cancer models.
References
- 1. Phase Ib study of eprenetapopt (APR-246) in combination with pembrolizumab in patients with advanced or metastatic solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PRIMA-1Met/APR-246 induces apoptosis and tumor growth delay in small cell lung cancer expressing mutant p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oatext.com [oatext.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. APR-246 alone and in combination with a phosphatidylserine-targeting antibody inhibits lung metastasis of human triple-negative breast cancer cells in nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. APR-246 increases tumor antigenicity independent of p53 | Life Science Alliance [life-science-alliance.org]
- 9. researchgate.net [researchgate.net]
- 10. APR-246 induces apoptosis and enhances chemo-sensitivity via activation of ROS and TAp73-Noxa signal in oesophageal squamous cell cancer with TP53 missense mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synergistic Targeting of Ovarian Cancer Cells with APR-246 and Cisplatin
<
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ovarian cancer remains a significant clinical challenge, often characterized by late-stage diagnosis and the development of resistance to standard-of-care chemotherapy, such as cisplatin (B142131).[1][2] A predominant feature of high-grade serous ovarian cancer, the most common and aggressive subtype, is the mutation of the TP53 tumor suppressor gene in over 96% of cases.[1][3][4] Mutant p53 proteins not only lose their tumor-suppressive functions but can also gain oncogenic activities, contributing to chemoresistance.[5]
APR-246 (eprenetapopt) is a first-in-class small molecule that reactivates mutant p53, restoring its wild-type conformation and inducing apoptosis in cancer cells.[1][2][6] APR-246 is a prodrug that converts to the active compound methylene (B1212753) quinuclidinone (MQ), which covalently binds to cysteine residues in mutant p53.[1][2] This document provides detailed application notes and protocols for investigating the synergistic effects of combining APR-246 with cisplatin in ovarian cancer cells, a promising strategy to overcome chemoresistance.
Mechanism of Synergistic Action
The combination of APR-246 and cisplatin exhibits a powerful synergistic effect in ovarian cancer cells through a dual mechanism of action:
-
Reactivation of Mutant p53: APR-246 restores the wild-type function of mutant p53, leading to the induction of apoptosis (programmed cell death).[2][6]
-
Depletion of Glutathione (B108866): The active form of APR-246, MQ, not only targets mutant p53 but also binds to cysteine residues in glutathione (GSH), a key intracellular antioxidant.[1][7] This leads to the depletion of GSH, which in turn increases intracellular reactive oxygen species (ROS) and induces a form of cell death called ferroptosis.[7] The depletion of GSH also sensitizes cancer cells to cisplatin, as GSH is involved in the detoxification of platinum-based drugs.[1]
This dual action of APR-246 addresses two major causes of platinum resistance: mutant p53 and high intracellular glutathione levels.[1]
Quantitative Data Summary
The synergistic interaction between APR-246 and cisplatin has been demonstrated in various ovarian cancer cell lines and primary patient cells. The following tables summarize key quantitative data from preclinical studies.
Table 1: Synergistic Effects of APR-246 and Cisplatin on Cell Viability
| Cell Line | p53 Status | Combination Effect (CI Value*) | Reference |
| OVCAR-3 | R248Q (mutant) | < 0.5 (Strong Synergy) | [5] |
| A2780-CP20 | Heterozygous mutant | Synergistic | [5] |
| IGROV-1/CDDP | Heterozygous mutant | Synergistic | [5] |
| Primary Ovarian Cancer Cells (from HGS patients with TP53 missense mutations) | Missense mutations | < 0.8 (Synergy) | [3][4] |
*Combination Index (CI) is a quantitative measure of drug interaction. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: Effect of APR-246 on Cisplatin IC50 Values
| Cell Line/Sample | APR-246 Concentration | Fold Decrease in Cisplatin IC50 | Reference |
| A2780 parental | Not specified | 2.08-fold (52% decrease) | [7] |
| Primary Ovarian Cancer Cells (from a clinically platinum-resistant patient) | 8 µM | 3.6-fold (from 6.5 µM to 1.8 µM) | [3][4] |
Experimental Protocols
Detailed protocols for key experiments to evaluate the combination of APR-246 and cisplatin are provided below.
Cell Viability Assay (Fluorometric Microculture Cytotoxicity Assay - FMCA)
This protocol is adapted from methodologies used in studies assessing the cytotoxicity of APR-246 and cisplatin.[3][4][8][9]
Objective: To determine the effect of APR-246, cisplatin, and their combination on the viability of ovarian cancer cells.
Materials:
-
Ovarian cancer cell lines (e.g., OVCAR-3, A2780)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin/streptomycin)
-
APR-246 (stock solution in DMSO)
-
Cisplatin (stock solution in saline)
-
96-well microplates
-
Fluorescein diacetate (FDA)
-
Phosphate-buffered saline (PBS)
-
Microplate fluorometer
Procedure:
-
Cell Seeding: Seed ovarian cancer cells in 96-well plates at a density of 10,000-20,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of APR-246 and cisplatin in complete medium. Add 100 µL of the drug solutions to the respective wells to achieve the final desired concentrations. For combination treatments, add both drugs to the same wells. Include wells with untreated cells (vehicle control) and cells treated with each drug alone.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Fluorescence Reading:
-
Wash the cells once with PBS.
-
Add 100 µL of FDA solution (10 µg/mL in PBS) to each well.
-
Incubate for 30-60 minutes at 37°C.
-
Measure the fluorescence using a microplate fluorometer with an excitation wavelength of 485 nm and an emission wavelength of 538 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot dose-response curves and determine the IC50 values for each drug alone and in combination.
-
Calculate the Combination Index (CI) using software like CompuSyn to determine if the interaction is synergistic, additive, or antagonistic.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is based on the principles of apoptosis detection via flow cytometry.[10]
Objective: To quantify the induction of apoptosis and necrosis in ovarian cancer cells following treatment with APR-246, cisplatin, and their combination.
Materials:
-
Treated ovarian cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells in 6-well plates with APR-246, cisplatin, or the combination for 24-48 hours.
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash the cells with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry within 1 hour of staining.
-
FITC signal (Annexin V) is detected in the FL1 channel and PI signal in the FL2 channel.
-
Gate the cell populations:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
-
Data Analysis: Quantify the percentage of cells in each quadrant for each treatment condition.
Concluding Remarks
The combination of APR-246 and cisplatin represents a promising therapeutic strategy for overcoming resistance in p53-mutant ovarian cancer. The provided protocols and data serve as a valuable resource for researchers and drug developers working to further elucidate the mechanisms of this synergy and translate these findings into clinical applications. Clinical trials investigating APR-246 (eprenetapopt) in various cancers, including ovarian cancer, are ongoing.[11][12]
References
- 1. APR-246 overcomes resistance to cisplatin and doxorubicin in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. APR-246 overcomes resistance to cisplatin and doxorubicin in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Strong synergy with APR-246 and DNA-damaging drugs in primary cancer cells from patients with TP53 mutant High-Grade Serous ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The Mutant p53-Targeting Compound APR-246 Induces ROS-Modulating Genes in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. openworks.mdanderson.org [openworks.mdanderson.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Aprea Therapeutics Announces Phase 1/2 Trial of Eprenetapopt + Venetoclax + Azacitidine in TP53 Mutant AML Meets Complete Remission Primary Efficacy Endpoint | Aprea Therapeutics [ir.aprea.com]
- 12. Phase Ib study of eprenetapopt (APR-246) in combination with pembrolizumab in patients with advanced or metastatic solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for APR-246 Synergy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
APR-246 (eprenetapopt) is a first-in-class small molecule that reactivates mutant p53 protein and induces apoptosis in cancer cells.[1][2][3] Its mechanism of action is twofold: it is a prodrug that converts to methylene (B1212753) quinuclidinone (MQ), which covalently binds to cysteine residues in mutant p53, restoring its wild-type conformation and tumor-suppressing functions.[2] Additionally, APR-246 modulates the cellular redox balance by inhibiting thioredoxin reductase (TrxR1) and depleting glutathione (B108866) (GSH), leading to an increase in reactive oxygen species (ROS) and subsequent cell death.[2][4] This dual mechanism suggests a strong potential for synergistic interactions with conventional chemotherapeutic agents that induce DNA damage and oxidative stress.
These application notes provide a detailed framework for designing and conducting preclinical studies to evaluate the synergistic potential of APR-246 with other anticancer drugs, using cisplatin (B142131) as a primary example. The protocols outlined below cover cell viability assays, apoptosis analysis, and mechanistic studies of the p53 signaling pathway.
Key Experimental Protocols
Cell Viability and Synergy Analysis using the MTT Assay and Chou-Talalay Method
This protocol describes how to assess the cytotoxic effects of APR-246 and a combination agent (e.g., cisplatin) and to quantify the level of interaction using the Combination Index (CI) as defined by the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
a. Materials
-
Cell Lines:
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
APR-246 (powder, to be dissolved in DMSO)
-
Cisplatin (solution or powder, to be dissolved in a suitable solvent)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
b. Experimental Procedure
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Drug Preparation and Treatment (Single Agent):
-
Prepare a series of dilutions for APR-246 and cisplatin separately. A suggested concentration range for initial experiments is 0-100 µM for APR-246 and 0-50 µM for cisplatin.
-
Add 100 µL of the diluted drugs to the respective wells to achieve the final desired concentrations. Include vehicle-only wells as a control.
-
-
Drug Preparation and Treatment (Combination):
-
For synergy analysis, a constant-ratio combination is recommended. First, determine the IC50 (the concentration that inhibits 50% of cell growth) for each drug individually. The combination ratio can then be set based on the ratio of their IC50 values.
-
Prepare serial dilutions of the drug combination at this fixed ratio.
-
Add 100 µL of the combination dilutions to the designated wells.
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Assay:
-
After incubation, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 15 minutes at room temperature.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
c. Data Analysis
-
Calculate Percent Inhibition:
-
Percent Inhibition = 100 * (1 - (Absorbance of Treated Wells / Absorbance of Control Wells))
-
-
Determine IC50 Values: Use software such as GraphPad Prism to plot the dose-response curves and calculate the IC50 for each drug.
-
Calculate Combination Index (CI):
-
Use software like CompuSyn to automatically calculate CI values based on the Chou-Talalay method.
-
The software will require the input of dose and effect data for each drug alone and in combination.
-
The output will include CI values at different effect levels (e.g., Fa=0.5 for 50% inhibition).
-
Data Presentation: Cell Viability and Synergy
Table 1: Single-Agent Cytotoxicity (IC50 Values in µM)
| Cell Line | p53 Status | APR-246 IC50 (µM) | Cisplatin IC50 (µM) |
| OVCAR-3 | Mutant | 15.2 | 8.5 |
| NCI-H23 | Mutant | 18.9 | 12.3 |
| A2780 | Wild-Type | 45.7 | 2.1 |
| A549 | Wild-Type | 52.1 | 7.8 |
Table 2: Combination Index (CI) Values for APR-246 and Cisplatin
| Cell Line | p53 Status | CI at Fa=0.5 | CI at Fa=0.75 | CI at Fa=0.9 | Interpretation at Fa=0.5 |
| OVCAR-3 | Mutant | 0.45 | 0.38 | 0.32 | Synergy |
| NCI-H23 | Mutant | 0.52 | 0.46 | 0.41 | Synergy |
| A2780 | Wild-Type | 0.95 | 0.91 | 0.88 | Additive |
| A549 | Wild-Type | 1.05 | 1.01 | 0.97 | Additive |
Note: The data presented in these tables are hypothetical and for illustrative purposes only.
Apoptosis Analysis by Annexin V-FITC Staining
This protocol details the detection and quantification of apoptosis induced by APR-246 and cisplatin, alone and in combination, using flow cytometry.
a. Materials
-
Selected cell lines (e.g., OVCAR-3 and A2780)
-
APR-246 and Cisplatin
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
6-well plates
-
Flow cytometer
b. Experimental Procedure
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with APR-246, cisplatin, or the combination at their respective IC50 concentrations for 48 hours. Include an untreated control.
-
Cell Harvesting:
-
For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry: Analyze the samples on a flow cytometer within one hour of staining.
Data Presentation: Apoptosis
Table 3: Percentage of Apoptotic Cells (Annexin V Positive)
| Treatment (IC50) | OVCAR-3 (p53-mutant) | A2780 (p53-wild-type) |
| Untreated Control | 5.2% | 4.8% |
| APR-246 | 25.6% | 15.3% |
| Cisplatin | 30.1% | 45.2% |
| APR-246 + Cisplatin | 65.8% | 55.7% |
Note: The data presented in this table are hypothetical and for illustrative purposes only.
Western Blot Analysis of the p53 Signaling Pathway
This protocol is for investigating the molecular mechanisms underlying the synergistic effect by examining the expression of key proteins in the p53 signaling pathway.
a. Materials
-
Selected cell lines (e.g., OVCAR-3 and A2780)
-
APR-246 and Cisplatin
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p53, anti-p21, anti-PUMA, anti-cleaved Caspase-3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
b. Experimental Procedure
-
Cell Treatment and Lysis: Treat cells as described for the apoptosis assay. After 24-48 hours, wash cells with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Run the gel and then transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Add ECL substrate and capture the chemiluminescent signal using an imaging system.
Data Presentation: Protein Expression
Table 4: Relative Protein Expression (Fold Change vs. Untreated Control)
| Treatment (IC50) | Cell Line | p53 | p21 | PUMA | Cleaved Caspase-3 |
| APR-246 | OVCAR-3 | 3.5 | 4.1 | 3.8 | 2.9 |
| Cisplatin | OVCAR-3 | 2.1 | 2.5 | 2.2 | 3.5 |
| APR-246 + Cisplatin | OVCAR-3 | 5.8 | 7.2 | 6.5 | 8.1 |
| APR-246 | A2780 | 1.8 | 2.2 | 1.9 | 1.5 |
| Cisplatin | A2780 | 3.2 | 4.5 | 3.8 | 4.2 |
| APR-246 + Cisplatin | A2780 | 4.1 | 5.8 | 4.9 | 6.3 |
Note: The data presented in this table are hypothetical and for illustrative purposes only.
Mandatory Visualizations
Caption: Logical relationship between Combination Index (CI) and observed drug effects.
Caption: Workflow for APR-246 synergy studies.
Caption: Synergistic mechanism of APR-246 and Cisplatin via the p53 pathway.
References
- 1. academic.oup.com [academic.oup.com]
- 2. APR-246 overcomes resistance to cisplatin and doxorubicin in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strong synergy with APR-246 and DNA-damaging drugs in primary cancer cells from patients with TP53 mutant High-Grade Serous ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Wild-type but not mutant p53 suppresses the growth of human lung cancer cells bearing multiple genetic lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. oncotarget.com [oncotarget.com]
Application Notes and Protocols: Utilizing APR-246 in Combination with Radiotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
APR-246, also known as eprenetapopt, is a first-in-class small molecule that reactivates mutant and inactivated p53 tumor suppressor protein, leading to the induction of cancer cell death. Its mechanism of action and demonstrated synergy with conventional cancer therapies, including radiotherapy, have positioned it as a promising candidate for combination treatments. These application notes provide a comprehensive overview of the preclinical data and detailed protocols for combining APR-246 with radiotherapy to guide further research and development.
Mechanism of Action: A Dual Approach
APR-246 is a prodrug that is converted into its active compound, methylene (B1212753) quinuclidinone (MQ). MQ has a dual mechanism of action that enhances its anti-cancer effects, particularly in combination with DNA-damaging agents like radiation.
-
Mutant p53 Reactivation: MQ covalently binds to cysteine residues within the core domain of mutant p53 proteins. This binding induces a conformational change, restoring the wild-type, tumor-suppressive function of p53. This leads to the transcriptional activation of p53 target genes involved in apoptosis and cell cycle arrest, such as PUMA, BAX, and p21.
-
Redox Modulation: MQ also targets the cellular redox balance by inhibiting the antioxidant enzyme thioredoxin reductase (TrxR1) and depleting intracellular glutathione (B108866) (GSH). This disruption of redox homeostasis leads to an increase in reactive oxygen species (ROS), which can enhance the cytotoxic effects of radiotherapy.
The combined effect of p53 reactivation and induction of oxidative stress can trigger various forms of programmed cell death, including apoptosis, necroptosis, and ferroptosis. Notably, while APR-246's effects are most pronounced in cancer cells with TP53 mutations, it has also been shown to exert anti-cancer activity in cells with wild-type or null p53 status, suggesting a broader therapeutic window.
Signaling Pathways and Experimental Workflows
The interplay between APR-246 and radiotherapy involves multiple cellular pathways. The following diagrams illustrate these relationships and typical experimental workflows.
Caption: Mechanism of APR-246 and Radiotherapy Combination.
Caption: In Vitro Experimental Workflow.
Caption: In Vivo Xenograft Experimental Workflow.
Quantitative Data Summary
Preclinical studies have demonstrated the synergistic or additive effects of combining APR-246 with radiotherapy. The following tables summarize key quantitative findings from studies on colorectal cancer cell lines (HCT116) with different p53 statuses.
Table 1: In Vitro Efficacy of APR-246 and Radiotherapy Combination in HCT116 Cells
| Cell Line (p53 Status) | Outcome Measure | Radiation Alone (6 Gy) | APR-246 + Radiation | Fold Increase (Combo vs. Rad) | Synergy Score (ZIP Model) |
| HCT116 p53+/+ (WT) | Apoptosis (%) | 19.5 ± 2.6 | ~33.2% (Calculated) | 1.7 ± 0.2 | 10.26 ± 1.03 (Synergistic) |
| HCT116 p53R248W/- (Mutant) | Apoptosis (%) | 3.2 ± 1.2 | ~15.0% (Calculated) | 4.7 ± 0.7 | 11.76 ± 1.90 (Synergistic) |
| HCT116 p53-/- (Null) | Apoptosis (%) | 10.3 ± 2.1 | ~21.6% (Calculated) | 2.1 ± 0.4 | 7.94 ± 1.52 (Additive) |
Data synthesized from a study on colorectal cancer sensitivity to radiotherapy. Apoptosis was measured by flow cytometry. The combination treatment involved pre-incubation with APR-246 followed by radiation.
Table 2: In Vivo Tumor Growth Inhibition with APR-246 and Alpha-Particle Radiotherapy
| Cancer Model | Treatment Group | Outcome |
| HCT116 (mutp53) Xenograft | Combination (224Ra source + APR-246) | Significantly superior tumor growth inhibition compared to control and either monotherapy (p < 0.0001). |
| PANC-1 (mutp53) Xenograft | Combination (224Ra source + APR-246) | Robust tumor growth inhibition compared to control and either monotherapy (p < 0.0001). |
Data from a study combining alpha-emitting radium-224 (B1233503) (224Ra) sources with systemic APR-246 in mouse xenograft models.
Experimental Protocols
The following protocols are generalized from published preclinical studies and should be optimized for specific cell lines and experimental conditions.
Protocol 1: In Vitro Cell Viability and Synergy Assessment
Objective: To determine the cytotoxic and potential synergistic effects of APR-246 in combination with radiotherapy.
Materials:
-
Cancer cell lines of interest (e.g., HCT116 p53+/+, p53R248W/-, p53-/-)
-
Complete cell culture medium
-
APR-246 (Eprenetapopt)
-
96-well plates
-
Cell Counting Kit-8 (CCK-8) or Crystal Violet stain
-
X-ray irradiator
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density of 1,500-3,000 cells/well. Allow cells to attach for 24 hours.
-
APR-246 Pre-incubation: Treat cells with a serial dilution of APR-246 (e.g., 0, 2.5, 5, 10, 20 µM) for 12 hours. Include a vehicle control group.
-
Irradiation: Immediately following pre-incubation, expose the plates to single graded doses of radiation (e.g., 0, 2, 4, 6 Gy).
-
Incubation: Replace the treatment medium with fresh, drug-free medium and incubate for an additional 72-120 hours.
-
Viability Assay (CCK-8):
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control.
-
Determine the IC50 values for APR-246 and radiation, both alone and in combination.
-
Calculate synergy scores using a response surface model like the Zero Interaction Potency (ZIP) model to quantify synergism, additivity, or antagonism.
-
Protocol 2: Apoptosis and Cell Cycle Analysis by Flow Cytometry
Objective: To quantify the induction of apoptosis and cell cycle arrest by the combination treatment.
Materials:
-
Cells cultured in 6-well plates or 10-cm dishes
-
APR-246
-
X-ray irradiator
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
PI/RNase Staining Buffer for cell cycle analysis
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with APR-246 (e.g., 20 µM for 12 hours) followed by radiation (e.g., 6 Gy), as well as single-agent and untreated controls.
-
Cell Harvesting: After 48-72 hours of incubation post-radiation, harvest both adherent and floating cells. Wash with ice-cold PBS.
-
Apoptosis Staining:
-
Resuspend cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze immediately by flow cytometry.
-
-
Cell Cycle Staining:
-
Fix cells in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.
-
Wash cells with PBS and resuspend in PI/RNase Staining Buffer.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze by flow cytometry.
-
Protocol 3: Western Blot for p53 Pathway Proteins
Objective: To assess the activation of the p53 pathway following combination treatment.
Materials:
-
Treated cell pellets
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Primary antibodies (e.g., anti-p53, anti-p21, anti-PUMA, anti-cleaved caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Protein Extraction: Lyse treated cell pellets in ice-cold RIPA buffer. Centrifuge to pellet debris and collect the supernatant.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane in 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Apply chemiluminescent substrate and visualize bands using a digital imager. Use a loading control (e.g., GAPDH, β-actin) to ensure equal loading.
Protocol 4: In Vivo Xenograft Study
Objective: To evaluate the efficacy of APR-246 and radiotherapy in a preclinical in vivo model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Tumor cells (e.g., 5 x 105 HCT116 cells)
-
Matrigel
-
APR-246 for injection
-
Animal irradiator or implantable radiation sources (e.g., 224Ra)
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells and Matrigel into the flank of the mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., ~90 mm³).
-
Treatment Initiation:
-
Radiotherapy: Administer radiation as a single dose or fractionated doses, or implant radioactive sources directly into the tumor.
-
APR-246 Administration: Begin systemic administration of APR-246 (e.g., 50 mg/kg, intraperitoneal injection, daily for a defined period).
-
-
Monitoring: Measure tumor dimensions with calipers three times per week and calculate tumor volume. Monitor animal weight and overall health.
-
Endpoint Analysis: At the end of the study (based on tumor size limits or a pre-defined time point), euthanize the mice. Excise tumors, weigh them, and process for further analysis such as immunohistochemistry for apoptosis (e.g., TUNEL stain) or proliferation markers.
The combination of APR-246 with radiotherapy represents a compelling therapeutic strategy. The dual mechanism of APR-246, involving both p53 reactivation and redox modulation, provides a strong rationale for its use as a radiosensitizer. The provided data and protocols offer a framework for researchers to further explore and optimize this promising combination therapy in various cancer models.
Application Notes and Protocols for APR-246 Treatment in 3D Organoid Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
APR-246, also known as eprenetapopt, is a first-in-class small molecule that restores the tumor-suppressive function of mutated and inactivated p53 proteins. Its active compound, methylene (B1212753) quinuclidinone (MQ), covalently binds to cysteine residues in the p53 core domain, inducing a conformational change that reactivates its wild-type functions, leading to cell cycle arrest and apoptosis.[1][2][3][4] Beyond its p53-dependent activity, APR-246 also exhibits p53-independent anticancer effects by inducing oxidative stress through the depletion of glutathione (B108866) (GSH) and inhibition of the antioxidant enzyme thioredoxin reductase 1 (TrxR1).[1][5]
Three-dimensional (3D) organoid cultures have emerged as a powerful preclinical model, closely recapitulating the complex architecture, cellular heterogeneity, and drug responses of in vivo tumors.[6][7] This document provides detailed application notes and protocols for the treatment of 3D organoid cultures with APR-246, intended to guide researchers in evaluating its therapeutic potential in a physiologically relevant context.
Mechanism of Action of APR-246
APR-246 is a prodrug that spontaneously converts to its active form, MQ.[3] MQ exerts its anticancer effects through a dual mechanism:
-
Mutant p53 Reactivation: MQ is a Michael acceptor that covalently modifies cysteine residues within the core domain of mutant p53.[2][3][4] This modification refolds the mutant p53 protein into a wild-type conformation, restoring its DNA-binding and transcriptional activities.[4] This leads to the activation of p53 target genes, such as those involved in apoptosis and cell cycle arrest.[1][8]
-
Induction of Oxidative Stress: MQ can deplete the intracellular antioxidant glutathione (GSH) and inhibit thioredoxin reductase (TrxR1), leading to an accumulation of reactive oxygen species (ROS) and subsequent oxidative stress-induced cell death.[1][5][9]
The following diagram illustrates the signaling pathway of APR-246.
Caption: APR-246 mechanism of action.
Experimental Protocols
Protocol 1: Establishment of Patient-Derived Organoids (PDOs) from High-Grade Serous Ovarian Cancer (HGSOC)
This protocol is adapted from established methods for generating HGSOC PDOs.[2][5]
Materials:
-
Fresh tumor tissue or ascites fluid from HGSOC patients
-
DMEM/F-12 medium
-
Fetal Bovine Serum (FBS)
-
Collagenase
-
Dispase
-
DNase I
-
Basement Membrane Extract (BME), such as Matrigel®
-
Advanced DMEM/F-12
-
B27 supplement
-
N2 supplement
-
GlutaMAX™
-
Penicillin-Streptomycin
-
Human Epidermal Growth Factor (EGF)
-
Noggin
-
R-spondin-1
-
Y-27632 (ROCK inhibitor)
-
SB431542 (TGF-β inhibitor)
Procedure:
-
Tissue Processing:
-
Mince fresh tumor tissue into small fragments (<1 mm³).
-
Digest the tissue fragments with a solution of Collagenase, Dispase, and DNase I in DMEM/F-12 at 37°C for 30-60 minutes with gentle agitation.
-
For ascites fluid, centrifuge to pellet the cells and wash with DMEM/F-12.
-
-
Cell Isolation and Plating:
-
Filter the digested tissue suspension through a 70 µm cell strainer to obtain a single-cell suspension.
-
Wash the cells with DMEM/F-12 and resuspend the cell pellet in a small volume of Advanced DMEM/F-12.
-
Mix the cell suspension with BME at a 1:1 ratio on ice.
-
Plate 50 µL domes of the cell-BME mixture into pre-warmed 24-well plates.
-
Incubate at 37°C for 15-30 minutes to solidify the domes.
-
-
Organoid Culture:
-
Overlay the solidified domes with HGSOC organoid culture medium (Advanced DMEM/F-12 supplemented with B27, N2, GlutaMAX™, Penicillin-Streptomycin, EGF, Noggin, R-spondin-1, Y-27632, and SB431542).
-
Change the medium every 2-3 days.
-
Monitor organoid formation and growth using a brightfield microscope.
-
-
Organoid Passaging:
-
Mechanically disrupt the BME domes and collect the organoids.
-
Incubate with a cell dissociation reagent (e.g., TrypLE™ Express) at 37°C to generate smaller organoid fragments or single cells.
-
Wash and re-plate the fragments/cells in fresh BME as described in step 2.
-
Protocol 2: APR-246 Treatment of 3D Organoid Cultures
Materials:
-
Established 3D organoid cultures
-
APR-246 (Eprenetapopt)
-
DMSO (vehicle control)
-
Organoid culture medium
-
96-well plates (white, clear-bottom for luminescence assays)
Procedure:
-
Organoid Plating for Drug Treatment:
-
Harvest and dissociate organoids into small fragments.
-
Resuspend the fragments in BME and plate 50 µL domes in a 96-well plate.
-
Allow the domes to solidify and add 100 µL of organoid culture medium.
-
Culture for 24-48 hours to allow organoid reformation.
-
-
APR-246 Treatment:
-
Prepare a stock solution of APR-246 in DMSO.
-
Serially dilute the APR-246 stock solution in organoid culture medium to achieve the desired final concentrations. Prepare a vehicle control with the same final concentration of DMSO.
-
Carefully remove the existing medium from the organoid-containing wells and replace it with 100 µL of the medium containing the different concentrations of APR-246 or vehicle control.
-
Incubate the plate at 37°C for the desired treatment duration (e.g., 48, 72, or 96 hours).
-
-
Endpoint Analysis:
-
Assess organoid viability, apoptosis, or other relevant endpoints using appropriate assays (see Protocol 3).
-
The following diagram outlines the experimental workflow for APR-246 treatment of 3D organoids.
References
- 1. researchgate.net [researchgate.net]
- 2. Generation and Culturing of High-Grade Serous Ovarian Cancer Patient-Derived Organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The anti-cancer agent APR-246 can activate several programmed cell death processes to kill malignant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A thiol-bound drug reservoir enhances APR-246-induced mutant p53 tumor cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Generation and Culturing of High-Grade Serous Ovarian Cancer Patient-Derived Organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Patient Derived Organoids for Medical Research [biosamplehub.org]
- 7. reprocell.com [reprocell.com]
- 8. Patient-derived organoids and high grade serous ovarian cancer: from disease modeling to personalized medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unravelling the multifaceted mechanisms of cancer cell death by mutant p53 targeting compound APR-246 (Eprenetapopt) | Karolinska Institutet [news.ki.se]
Application Notes and Protocols for Lentiviral Transduction in APR-246 Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing lentiviral transduction to modulate p53 status in cancer cell lines for research involving the mutant p53-reactivating compound APR-246 (eprenetapopt). Detailed protocols for p53 overexpression and knockdown, along with data on the differential effects of APR-246, are presented to facilitate the design and execution of robust preclinical studies.
Introduction to APR-246 and p53
The tumor suppressor protein p53 plays a critical role in maintaining genomic integrity by orchestrating cellular responses to stress, including cell cycle arrest, apoptosis, and DNA repair.[1][2] Mutations in the TP53 gene are the most common genetic alteration in human cancers, often leading to the expression of a dysfunctional protein that has lost its tumor-suppressive functions and may even gain oncogenic activities.[3]
APR-246 is a first-in-class small molecule that can restore the wild-type conformation and function to mutant p53.[4] It is a prodrug that converts to the active compound methylene (B1212753) quinuclidinone (MQ), which covalently binds to cysteine residues within the p53 core domain, leading to its refolding and the reactivation of its transcriptional activities.[5][6] This reactivation can trigger apoptosis in cancer cells harboring mutant p53. Furthermore, APR-246 has been shown to exert p53-independent effects by modulating the cellular redox balance through the inhibition of thioredoxin reductase and depletion of glutathione.[7]
Lentiviral transduction is a powerful tool to genetically modify cancer cell lines to express wild-type p53, specific p53 mutants, or to silence endogenous p53 expression. This allows for the creation of isogenic cell line models, which are invaluable for dissecting the p53-dependent and -independent mechanisms of action of drugs like APR-246.
Quantitative Data Summary
The following tables summarize the half-maximal inhibitory concentration (IC50) values of APR-246 in various cancer cell lines with different p53 statuses. This data highlights the differential sensitivity to APR-246 based on the presence and type of p53 mutation.
Table 1: APR-246 IC50 Values in Cancer Cell Lines with Varying p53 Status
| Cell Line | Cancer Type | p53 Status | APR-246 IC50 (µM) | Reference |
| HCT116 p53+/+ | Colorectal Carcinoma | Wild-Type | >50 | [2] |
| HCT116 p53-/- | Colorectal Carcinoma | Null | >50 | [2] |
| HCT116 p53-R248W/- | Colorectal Carcinoma | Mutant (R248W) | ~25 | [2] |
| MIA-PaCa-2 + pLXSN | Pancreatic Cancer | Mutant (R248W) | ~10 | [8] |
| MIA-PaCa-2 + WT-p53 | Pancreatic Cancer | Mutant (R248W) + WT | <10 | [8] |
| PANC-28 + pLXSN | Pancreatic Cancer | Null | >20 | [8] |
| PANC-28 + WT-p53 | Pancreatic Cancer | WT | ~15 | [8] |
| UACC-812 | Breast Cancer | Wild-Type | Not specified | [9] |
| MCF7 | Breast Cancer | Wild-Type | Not specified | [9] |
| BT549 | Breast Cancer | Mutant (R249S) | Not specified | [9] |
| MDA-MB-468 | Breast Cancer | Mutant (R273H) | Not specified | [9] |
Table 2: Effect of APR-246 on Downstream p53 Target Gene Expression
| Cell Line | p53 Status | Treatment | Fold Change in CDKN1A (p21) mRNA | Fold Change in PUMA (BBC3) mRNA | Reference |
| Mutant p53 cell line 1 | Mutant | 25 µM APR-246 (12h) | Significant Induction | Not specified | [9] |
| Mutant p53 cell line 2 | Mutant | 50 µM APR-246 (12h) | Significant Induction | Significant Upregulation | [9] |
| MCF7 | Wild-Type | 25/50 µM APR-246 (12h) | No Significant Change | No Significant Change | [9] |
Experimental Protocols
Protocol 1: Lentiviral Production for p53 Overexpression or shRNA Knockdown
This protocol describes the generation of lentiviral particles in HEK293T cells.
Materials:
-
HEK293T packaging cells
-
Lentiviral transfer plasmid (e.g., pLenti6/V5-p53_wt for wild-type p53, pLenti_EF1a_Flag_TP53_R248W for mutant p53, or pLKO.1-shRNA-p53 for knockdown)[1][10][11]
-
2nd or 3rd generation packaging plasmids (e.g., psPAX2 and pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 2000 or PEI)
-
DMEM with 10% FBS
-
Opti-MEM
-
0.45 µm syringe filter
-
Ultracentrifuge (optional, for concentration)
Procedure:
-
Day 1: Seed HEK293T cells. Plate 5 x 10^6 HEK293T cells in a 10 cm dish in DMEM with 10% FBS. Cells should be 70-80% confluent at the time of transfection.
-
Day 2: Transfection.
-
In a sterile tube, mix the transfer plasmid (e.g., 10 µg) and packaging plasmids (e.g., 7.5 µg psPAX2 and 2.5 µg pMD2.G) in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.
-
Combine the DNA and transfection reagent mixtures, incubate at room temperature for 20-30 minutes.
-
Add the transfection complex dropwise to the HEK293T cells.
-
-
Day 3: Change Media. After 12-16 hours, carefully remove the transfection medium and replace it with fresh, pre-warmed DMEM with 10% FBS.
-
Day 4 & 5: Harvest Viral Supernatant.
-
At 48 hours and 72 hours post-transfection, collect the cell culture supernatant containing the lentiviral particles.
-
Centrifuge the supernatant at 500 x g for 10 minutes to pellet cell debris.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
The viral supernatant can be used directly or concentrated by ultracentrifugation. Aliquot and store at -80°C.
-
Protocol 2: Lentiviral Transduction of Target Cancer Cells
This protocol outlines the infection of target cancer cells with the produced lentivirus.
Materials:
-
Target cancer cells (e.g., p53-null or mutant p53 cell line)
-
Lentiviral supernatant from Protocol 1
-
Polybrene (8 mg/mL stock)
-
Complete growth medium for the target cell line
-
Selection antibiotic (e.g., Puromycin or Blasticidin, depending on the vector)[12]
Procedure:
-
Day 1: Seed Target Cells. Plate target cells in a 6-well plate at a density that will result in 50-70% confluency on the day of transduction.
-
Day 2: Transduction.
-
Thaw the lentiviral supernatant on ice.
-
Prepare transduction medium by adding Polybrene to the complete growth medium to a final concentration of 4-8 µg/mL.
-
Remove the culture medium from the target cells and add the transduction medium containing the desired amount of lentiviral supernatant (determine the optimal multiplicity of infection (MOI) for each cell line).
-
Incubate the cells for 12-24 hours.
-
-
Day 3: Change Media. Remove the virus-containing medium and replace it with fresh complete growth medium.
-
Day 4 onwards: Selection and Expansion.
-
After 48-72 hours post-transduction, begin selection by adding the appropriate antibiotic to the culture medium. The optimal concentration of the antibiotic should be determined by a kill curve for each cell line.[12]
-
Replace the selection medium every 2-3 days.
-
Once stable colonies appear, they can be pooled or individual clones can be isolated and expanded.
-
Confirm p53 overexpression or knockdown by Western blot or qPCR.
-
Protocol 3: APR-246 Treatment and Viability Assay
This protocol details the treatment of transduced cells with APR-246 and the assessment of cell viability.
Materials:
-
Transduced and control cancer cells
-
APR-246 (stock solution in DMSO)
-
Complete growth medium
-
96-well plates
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo)
Procedure:
-
Day 1: Seed Cells. Seed the transduced and control cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well).
-
Day 2: Treat with APR-246.
-
Prepare serial dilutions of APR-246 in complete growth medium.
-
Remove the medium from the cells and add the medium containing different concentrations of APR-246. Include a vehicle control (DMSO).
-
-
Day 4: Assess Cell Viability.
-
After 48-72 hours of treatment, add the cell viability reagent to each well according to the manufacturer's protocol.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the IC50 values by plotting the percentage of cell viability against the log of the APR-246 concentration.
-
Visualizations
References
- 1. addgene.org [addgene.org]
- 2. APR-246 Enhances Colorectal Cancer Sensitivity to Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. openworks.mdanderson.org [openworks.mdanderson.org]
- 4. genscript.com [genscript.com]
- 5. scbt.com [scbt.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Effects of the Mutant TP53 Reactivator APR-246 on Therapeutic Sensitivity of Pancreatic Cancer Cells in the Presence and Absence of WT-TP53 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Mutant p53-Targeting Compound APR-246 Induces ROS-Modulating Genes in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. addgene.org [addgene.org]
- 11. addgene.org [addgene.org]
- 12. Protocol 3 - Lentivirus Transduction into Target Cell Lines | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
Measuring Apoptosis Induction by APR-246: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
APR-246 (eprenetapopt) is a first-in-class small molecule that reactivates mutant p53, a tumor suppressor protein frequently inactivated in human cancers.[1] By restoring the wild-type conformation and function of mutant p53, APR-246 triggers programmed cell death, or apoptosis, in cancer cells.[1][2][3] This document provides detailed application notes and experimental protocols for measuring apoptosis induced by APR-246, intended for researchers, scientists, and professionals in drug development.
Mechanism of Action of APR-246 in Apoptosis Induction
APR-246 is a prodrug that is converted to its active form, methylene (B1212753) quinuclidinone (MQ).[1][2][4] MQ is a Michael acceptor that covalently binds to cysteine residues within the core domain of mutant p53, leading to its refolding and the restoration of its tumor-suppressive functions.[2][3][4][5] Reactivated p53 can then transactivate its target genes, leading to cell cycle arrest and apoptosis.
Beyond its direct effect on mutant p53, APR-246 also induces apoptosis through p53-independent mechanisms. It has been shown to increase the production of reactive oxygen species (ROS) and inhibit thioredoxin reductase 1 (TrxR1), an enzyme crucial for maintaining cellular redox balance.[1][2][4][6] This disruption of redox homeostasis contributes to oxidative stress and triggers apoptotic pathways.[7][8] Furthermore, APR-246 can induce apoptosis by upregulating the expression of pro-apoptotic proteins such as Noxa via the p73 pathway, particularly in cancers with p53 missense mutations.[7][8]
Data Presentation: Quantitative Analysis of APR-246 Induced Apoptosis
The following tables summarize quantitative data on apoptosis induction by APR-246 in various cancer cell lines. The data is compiled from published studies and presented for easy comparison.
Table 1: Apoptosis in Breast Cancer Cell Lines Treated with APR-246
| Cell Line | p53 Status | APR-246 Concentration (µM) | Treatment Duration (h) | % Apoptotic Cells (Mean ± SEM) | Reference |
| 4T1 | Mutant | 5 | 24 | 25.3 ± 2.5 | [9] |
| TS/A | Mutant | 5 | 24 | 22.1 ± 2.1 | [9] |
| MCF7 | Wild-Type | 5 | 24 | 15.2 ± 1.8 | [9] |
| MDA-MB-231 | Mutant | 5 | 24 | 30.5 ± 3.1 | [9] |
Table 2: Apoptosis in Colorectal Cancer Cell Lines Treated with APR-246 and Radiation
| Cell Line | p53 Status | Treatment | Fold Increase in Apoptosis vs. Radiation Alone (Mean ± SD) | Reference |
| HCT116 | Wild-Type | APR-246 (20 µM) + Radiation (6 Gy) | 1.7 ± 0.2 | [10] |
| HCT116 | Mutant | APR-246 (20 µM) + Radiation (6 Gy) | 4.7 ± 0.7 | [10] |
| HCT116 | Null | APR-246 (20 µM) + Radiation (6 Gy) | 2.1 ± 0.4 | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments to measure APR-246-induced apoptosis.
Annexin V/PI Staining for Flow Cytometry
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (or similar kit with a fluorescently labeled Annexin V and Propidium Iodide)
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Seed and treat cells with the desired concentrations of APR-246 for the appropriate duration. Include untreated and positive controls.
-
Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.[11]
-
-
Staining:
-
Incubation:
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.[12]
-
Analyze the samples by flow cytometry within one hour.[12]
-
Use appropriate compensation and gating strategies to differentiate the following populations:
-
Viable cells: Annexin V-negative / PI-negative
-
Early apoptotic cells: Annexin V-positive / PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive / PI-positive
-
Necrotic cells: Annexin V-negative / PI-positive[11]
-
-
Caspase-3 Activity Assay (Colorimetric)
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Caspase-3 Colorimetric Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Induce apoptosis in cells by treating with APR-246.
-
Pellet 1-5 x 10^6 cells by centrifugation.[13]
-
Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.[13]
-
Incubate on ice for 10 minutes.[13]
-
Centrifuge at 10,000 x g for 1 minute at 4°C.[13]
-
Transfer the supernatant (cytosolic extract) to a new tube.
-
Determine the protein concentration of the lysate.
-
-
Assay Reaction:
-
Dilute the protein lysate to a concentration of 50-200 µg of protein in 50 µL of Cell Lysis Buffer for each assay well.[13]
-
Prepare the 2X Reaction Buffer by adding DTT to a final concentration of 10 mM.[14][15]
-
Add 50 µL of the 2X Reaction Buffer with DTT to each well containing the cell lysate.[13][15]
-
Add 5 µL of the 4 mM DEVD-pNA substrate (final concentration 200 µM) to each well.[13][15]
-
-
Measurement:
TUNEL (TdT-mediated dUTP Nick End Labeling) Assay
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
TUNEL Assay Kit (containing Fixation Solution, Permeabilization Buffer, TdT reaction cocktail)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Sample Preparation and Fixation:
-
Culture and treat cells with APR-246.
-
For adherent cells, wash with PBS and add 100 µL of Fixation Solution (e.g., 4% paraformaldehyde in PBS) to each well. Incubate for 15 minutes at room temperature.
-
For suspension cells, resuspend in Fixation Solution and incubate for 15 minutes at room temperature.
-
-
Permeabilization:
-
Wash the fixed cells with PBS.
-
Add 100 µL of Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS) and incubate for 10-20 minutes at room temperature.[17]
-
Wash the cells twice with deionized water.
-
-
TUNEL Reaction:
-
Prepare the TUNEL reaction mixture according to the kit manufacturer's instructions.
-
Add the TUNEL reaction cocktail to the permeabilized cells.
-
Incubate for 60 minutes at 37°C in a humidified chamber, protected from light.[17]
-
-
Detection and Analysis:
-
Wash the cells to remove the unincorporated dUTPs.
-
If using an indirect detection method, incubate with the appropriate secondary reagent (e.g., streptavidin-HRP or fluorescently labeled antibody).
-
Counterstain the nuclei with a DNA stain such as DAPI or Hoechst.
-
Visualize the cells using a fluorescence microscope. TUNEL-positive cells will show fluorescence at the sites of DNA breaks. Alternatively, quantify the fluorescence using a flow cytometer.
-
Western Blotting for Cleavage of PARP and Expression of Bcl-2 Family Proteins
This technique is used to detect the cleavage of Poly (ADP-ribose) polymerase (PARP), a substrate of activated caspases, and changes in the expression of pro- and anti-apoptotic Bcl-2 family proteins.
Materials:
-
RIPA buffer or other suitable lysis buffer with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies (e.g., anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Treat cells with APR-246 and harvest.
-
Lyse the cells in ice-cold lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.[18]
-
Determine the protein concentration of each sample.
-
-
SDS-PAGE and Protein Transfer:
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[18]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[18]
-
Incubate the membrane with the primary antibody (e.g., anti-cleaved PARP, anti-Bcl-2) overnight at 4°C.[18]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities. A decrease in full-length PARP (116 kDa) and an increase in the cleaved fragment (89 kDa) indicates apoptosis.[18][19] Changes in the levels of Bcl-2 family proteins can provide insights into the apoptotic pathway involved.
-
Mandatory Visualizations
Signaling Pathways of APR-246-Induced Apoptosis
Caption: APR-246 mediated apoptosis signaling pathways.
Experimental Workflow for Measuring Apoptosis
Caption: General workflow for apoptosis measurement.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Frontiers | Targeting of Mutant p53 and the Cellular Redox Balance by APR-246 as a Strategy for Efficient Cancer Therapy [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. urotoday.com [urotoday.com]
- 5. biorxiv.org [biorxiv.org]
- 6. APR-246—The Mutant TP53 Reactivator—Increases the Effectiveness of Berberine and Modified Berberines to Inhibit the Proliferation of Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. APR-246 induces apoptosis and enhances chemo-sensitivity via activation of ROS and TAp73-Noxa signal in oesophageal squamous cell cancer with TP53 missense mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. APR-246 induces apoptosis and enhances chemo-sensitivity via activation of ROS and TAp73-Noxa signal in oesophageal squamous cell cancer with TP53 missense mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. APR-246 Enhances Colorectal Cancer Sensitivity to Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bosterbio.com [bosterbio.com]
- 12. scribd.com [scribd.com]
- 13. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 14. takarabio.com [takarabio.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. cosmobiousa.com [cosmobiousa.com]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. benchchem.com [benchchem.com]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
Assessing Ferroptosis Markers in APR-246 Treated Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
APR-246 (eprenetapopt) is a novel anti-cancer agent that restores the transcriptional activity of mutant p53 proteins.[1][2] Beyond its p53-dependent effects, APR-246 has been shown to induce a form of regulated cell death known as ferroptosis, independent of p53 status.[1][3][4] This occurs through the depletion of intracellular glutathione (B108866) (GSH) and the inhibition of the thioredoxin reductase system, leading to an accumulation of reactive oxygen species (ROS) and subsequent lipid peroxidation, a hallmark of ferroptosis.[1][5][6] These application notes provide detailed protocols for assessing key markers of ferroptosis in cancer cells treated with APR-246, offering a comprehensive guide for researchers investigating its mechanism of action and developing novel therapeutic strategies.
The active form of APR-246, methylene (B1212753) quinuclidinone (MQ), is a reactive electrophile that covalently binds to cysteine residues in proteins, including mutant p53 and components of the cellular antioxidant system.[1][6] This interaction leads to the depletion of GSH, a critical antioxidant, and the inhibition of enzymes like thioredoxin reductase, disrupting the cellular redox balance and promoting the iron-dependent accumulation of lipid peroxides, ultimately triggering ferroptosis.[6][7][8]
Key Ferroptosis Markers to Assess
The following markers are critical for confirming the induction of ferroptosis by APR-246:
-
Glutathione (GSH) Depletion: As a primary mechanism of APR-246-induced ferroptosis, quantifying the reduction in intracellular GSH levels is a key indicator.
-
Lipid Peroxidation: The accumulation of lipid reactive oxygen species (ROS) is a definitive hallmark of ferroptosis.
-
Cell Viability: Assessing the cytotoxic effects of APR-246 and the rescue by specific ferroptosis inhibitors confirms this cell death modality.
-
Expression of Key Ferroptosis-Related Proteins: Analyzing the levels of proteins such as Glutathione Peroxidase 4 (GPX4) and Solute Carrier Family 7 Member 11 (SLC7A11 or xCT) can provide further mechanistic insights.
Experimental Protocols
Protocol 1: Assessment of Cell Viability and Rescue with Ferroptosis Inhibitors
This protocol determines the cytotoxic effect of APR-246 and confirms its induction of ferroptosis through rescue experiments with ferroptosis inhibitors like Ferrostatin-1 (Fer-1) and Liproxstatin-1.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
APR-246
-
Ferrostatin-1 (Fer-1)
-
Liproxstatin-1
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that allows for 70-80% confluency on the day of treatment. Incubate overnight.
-
Compound Preparation: Prepare a serial dilution of APR-246 in complete cell culture medium. Prepare treatment media containing APR-246 with and without a fixed concentration of Fer-1 (e.g., 1 µM) or Liproxstatin-1 (e.g., 100 nM). Include vehicle-only and inhibitor-only controls.
-
Cell Treatment: Remove the existing medium and add the prepared treatment media to the respective wells.
-
Incubation: Incubate the plate for 24-48 hours, depending on the cell line's sensitivity.
-
Viability Measurement: After incubation, perform the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Data Analysis: Normalize the luminescence readings to the vehicle-treated control wells. A significant increase in cell viability in the presence of Fer-1 or Liproxstatin-1 compared to APR-246 alone indicates ferroptosis.
Data Presentation:
| Treatment Group | Concentration | Cell Viability (%) |
| Vehicle Control | - | 100 |
| APR-246 | IC50 | [Insert Value] |
| APR-246 + Fer-1 | IC50 + 1 µM | [Insert Value] |
| APR-246 + Liproxstatin-1 | IC50 + 100 nM | [Insert Value] |
| Fer-1 only | 1 µM | [Insert Value] |
| Liproxstatin-1 only | 100 nM | [Insert Value] |
Protocol 2: Measurement of Intracellular Glutathione (GSH)
This protocol quantifies the level of intracellular GSH, a key antioxidant depleted by APR-246.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
APR-246
-
6-well cell culture plates
-
GSH-Glo™ Glutathione Assay kit or similar
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with APR-246 at the desired concentrations and time points.
-
Cell Lysis: After treatment, wash the cells with PBS and lyse them according to the GSH-Glo™ assay protocol.
-
GSH Measurement: Perform the GSH-Glo™ assay following the manufacturer's instructions.
-
Data Analysis: Generate a standard curve using the provided GSH standards. Calculate the GSH concentration in the cell lysates and normalize to the protein concentration of each sample.
Data Presentation:
| Treatment Group | Concentration | Incubation Time | Intracellular GSH (nmol/mg protein) |
| Vehicle Control | - | 24h | [Insert Value] |
| APR-246 | [Conc. 1] | 24h | [Insert Value] |
| APR-246 | [Conc. 2] | 24h | [Insert Value] |
Protocol 3: Detection of Lipid Peroxidation
This protocol uses the fluorescent probe C11-BODIPY™ 581/591 to detect lipid ROS, a key hallmark of ferroptosis.[9]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
APR-246
-
C11-BODIPY™ 581/591
-
Ferrostatin-1 (Fer-1)
-
6-well plates or glass-bottom dishes
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with APR-246 with or without Fer-1 as described in Protocol 1.
-
Probe Loading: Towards the end of the treatment period, add C11-BODIPY™ 581/591 to the culture medium at a final concentration of 1-5 µM and incubate for 30-60 minutes.
-
Washing: Gently wash the cells twice with pre-warmed PBS.
-
Analysis:
-
Fluorescence Microscopy: Image the cells immediately. The unoxidized probe will fluoresce red, while the oxidized form will fluoresce green. An increase in the green fluorescence signal indicates lipid peroxidation.
-
Flow Cytometry: Harvest the cells, resuspend in PBS, and analyze using a flow cytometer. The shift in fluorescence from the red to the green channel indicates lipid peroxidation.
-
-
Data Analysis: Quantify the mean fluorescence intensity of the green channel.
Data Presentation:
| Treatment Group | Mean Green Fluorescence Intensity (Arbitrary Units) |
| Vehicle Control | [Insert Value] |
| APR-246 | [Insert Value] |
| APR-246 + Fer-1 | [Insert Value] |
Protocol 4: Western Blot Analysis of Ferroptosis-Related Proteins
This protocol assesses the expression levels of key proteins involved in the ferroptosis pathway, such as GPX4 and SLC7A11.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
APR-246
-
6-well cell culture plates
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies against GPX4, SLC7A11, and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with APR-246 as described in previous protocols.
-
Protein Extraction: After treatment, lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with the primary and secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Densitometrically quantify the protein bands and normalize to the loading control.
Data Presentation:
| Treatment Group | Relative GPX4 Expression (Normalized to Loading Control) | Relative SLC7A11 Expression (Normalized to Loading Control) |
| Vehicle Control | [Insert Value] | [Insert Value] |
| APR-246 (24h) | [Insert Value] | [Insert Value] |
| APR-246 (48h) | [Insert Value] | [Insert Value] |
Visualizing the Pathways and Workflows
APR-246 Induced Ferroptosis Signaling Pathway
Caption: APR-246 induced ferroptosis pathway.
Experimental Workflow for Assessing Ferroptosis
Caption: Experimental workflow for ferroptosis assessment.
Conclusion
The protocols and data presentation formats provided in these application notes offer a standardized approach to investigating APR-246-induced ferroptosis. By systematically assessing GSH levels, lipid peroxidation, and the effects of ferroptosis inhibitors, researchers can robustly characterize the ferroptotic mechanism of action of APR-246. This understanding is crucial for the rational design of combination therapies and the identification of biomarkers for patient stratification in clinical trials.[10] The p53-independent nature of APR-246-induced ferroptosis broadens its potential therapeutic application to a wider range of cancers, irrespective of their p53 mutation status.[4]
References
- 1. APR-246 induces early cell death by ferroptosis in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. openworks.mdanderson.org [openworks.mdanderson.org]
- 4. The anti-cancer agent APR-246 can activate several programmed cell death processes to kill malignant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibiting the system xC−/glutathione axis selectively targets cancers with mutant-p53 accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Piperlongumine and p53-Reactivator APR-246 Selectively Induce Cell Death in HNSCC by Targeting GSTP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Unravelling the multifaceted mechanisms of cancer cell death by mutant p53 targeting compound APR-246 (Eprenetapopt) | Karolinska Institutet [news.ki.se]
Troubleshooting & Optimization
Technical Support Center: Overcoming APR-246 (Eprenetapopt) Resistance
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address challenges encountered during in vitro and in vivo experiments involving APR-246 (eprenetapopt).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for APR-246?
APR-246 (eprenetapopt) is a first-in-class small molecule that reactivates mutant p53.[1][2] It is a prodrug that spontaneously converts to the active compound methylene (B1212753) quinuclidinone (MQ).[2][3][4][5] MQ is a Michael acceptor that covalently binds to cysteine residues within the core domain of mutant p53, inducing a conformational change that restores its wild-type, tumor-suppressive functions, ultimately leading to apoptosis.[3][5][6] Additionally, APR-246 has a dual mechanism of action that involves targeting the cellular redox balance by depleting intracellular glutathione (B108866) (GSH) and inhibiting the enzyme thioredoxin reductase (TrxR1).[3][7] This disruption of the cellular redox system contributes to its anti-cancer effects and can induce other forms of programmed cell death, such as ferroptosis.[1][8]
Q2: My cancer cells are not responding to APR-246 treatment. What are the known mechanisms of resistance?
Resistance to APR-246 can be multifactorial. Key mechanisms identified include:
-
Increased Nuclear Export of p53: Overexpression of the nuclear export protein XPO1 (Exportin 1) can drive resistance.[1][9] XPO1 binds to the restored, functional p53 in the nucleus and shuttles it into the cytoplasm, preventing it from activating target genes and inducing apoptosis.[9] This mechanism has been observed in cells resistant to the combination of eprenetapopt and azacitidine.[1][9]
-
Drug Efflux: The active compound MQ can conjugate with glutathione (GSH). This GSH-MQ complex can then be actively transported out of the cell by efflux pumps like the multidrug resistance-associated protein 1 (MRP1).[10] Increased expression or activity of MRP1 can therefore reduce the intracellular concentration of MQ, leading to reduced efficacy.[10]
-
Alterations in the Cellular Redox System: Since APR-246's efficacy is partly dependent on inducing oxidative stress, cancer cells with a more robust antioxidant system may exhibit inherent or acquired resistance.
Q3: What strategies can be employed in my experiments to overcome APR-246 resistance?
Based on the known resistance mechanisms, several combination strategies can be explored:
-
Combination with XPO1 Inhibitors: To counteract XPO1-mediated resistance, APR-246 can be combined with XPO1 inhibitors such as selinexor (B610770) or eltanexor. This combination has been shown to be synergistic in leukemia cells, including those resistant to APR-246 and azacitidine therapy.[9]
-
Combination with Chemotherapy: APR-246 shows strong synergy with platinum-based compounds (e.g., cisplatin (B142131), carboplatin) and other DNA-damaging agents (e.g., doxorubicin (B1662922), 5-Fluorouracil).[2][4][11] APR-246's ability to deplete glutathione, a key molecule in detoxifying platinum drugs, helps re-sensitize resistant cells.[3][7]
-
Combination with PARP Inhibitors: In cancers with BRCA mutations, such as certain high-grade serous ovarian cancers (HGSOC) and triple-negative breast cancers (TNBC), combining APR-246 with PARP inhibitors like olaparib (B1684210) may be effective, even in cells that have developed resistance to PARP inhibitors.[12]
-
Targeting Drug Efflux: While specific inhibitors of MRP1 are not broadly used clinically, this remains a valid experimental approach. Blocking MRP1 has been shown to trap MQ inside cancer cells, enhancing its therapeutic effect.[10]
Troubleshooting Guides
Guide 1: Unexpectedly High Cell Viability After APR-246 Treatment
| Potential Cause | Suggested Troubleshooting Step | Expected Outcome |
| 1. Sub-optimal Drug Concentration | Perform a dose-response curve with a wider range of APR-246 concentrations to determine the accurate IC50 for your specific cell line. | Identification of the effective concentration range for your experimental model. |
| 2. Cell Line Expresses Wild-Type or Null p53 | Confirm the p53 status of your cell line via sequencing or Western blot. While APR-246 can have effects independent of p53 status, its primary mechanism involves reactivating mutant p53.[11][13] | Verification of p53 status to ensure the cell line is an appropriate model for studying mutant p53 reactivation. |
| 3. High XPO1 Expression | Assess XPO1 protein levels via Western blot in your resistant cells compared to a sensitive control. | Elevated XPO1 levels may indicate this as a primary resistance mechanism. |
| 4. High MRP1 Efflux Pump Activity | Investigate MRP1 expression levels. Consider using an MRP1 inhibitor in a control experiment to see if it restores sensitivity to APR-246.[10] | Increased sensitivity in the presence of an MRP1 inhibitor would suggest drug efflux as a resistance mechanism. |
| 5. Drug Inactivity | Ensure proper storage and handling of APR-246. Prepare fresh solutions for each experiment as the active form, MQ, can be unstable. | Consistent results with freshly prepared drug solutions. |
Guide 2: Lack of Synergy in Combination Therapy Experiments
| Potential Cause | Suggested Troubleshooting Step | Expected Outcome |
| 1. Inappropriate Dosing Schedule | The timing of drug administration can be critical. Experiment with different schedules: sequential (APR-246 followed by drug B, or vice versa) vs. simultaneous administration. | Identification of an optimal dosing schedule that maximizes synergistic effects. |
| 2. Incorrect Drug Ratio | Synergy is often dependent on the ratio of the two drugs. Use a fixed-ratio experimental design (e.g., based on the IC50 of each drug) and analyze the results using the Chou-Talalay method to calculate a Combination Index (CI).[12] | A CI value < 1 indicates synergy. This allows for the quantitative determination of the synergistic interaction. |
| 3. Antagonistic Combination | Not all drug combinations are synergistic. The combination may be merely additive or even antagonistic. For example, additive effects were observed between APR-246 and the taxane (B156437) docetaxel.[4] | Understanding the nature of the drug interaction to guide future experimental design. |
| 4. Cell Line-Specific Effects | The synergistic effect may be context- or cell line-dependent. Test the combination in a panel of different cell lines, including those with known sensitivity and resistance profiles. | Confirmation that the observed lack of synergy is not an artifact of a single, non-responsive cell model. |
Quantitative Data Summary
The following tables summarize quantitative data from various studies. Note that IC50 values are highly dependent on the cell line and assay conditions.
Table 1: IC50 Values of APR-246 and Carboplatin in Olaparib-Sensitive (-S) and -Resistant (-R) Cell Lines
| Cell Line | p53 Status | BRCA Status | APR-246 IC50 (µM) | Carboplatin IC50 (µM) |
| Kuramochi-S | Mutant | BRCA2 mut | 11.2 | 10.5 |
| Kuramochi-R | Mutant | BRCA2 mut | 13.6 | 21.3 |
| PEO1-S | Mutant | BRCA2 mut | 10.5 | 1.8 |
| PEO1-R | Mutant | BRCA2 mut | 8.9 | 3.1 |
| MDA-MB-231-S | Mutant | WT | 11.5 | 29.8 |
| MDA-MB-231-R | Mutant | WT | 10.9 | 45.6 |
| (Data adapted from a 2023 study on olaparib-resistant HGSOC and TNBC cell lines.[12]) |
Table 2: Combination Index (CI) for APR-246 with Platinum Agents
| Cell Line | Combination | Combination Index (CI) | Interpretation |
| A2780-CP20 | APR-246 + Cisplatin | < 0.3 | Outstanding Synergy |
| OVCAR-3 | APR-246 + Cisplatin | < 0.5 | Strong Synergy |
| Kuramochi-R | APR-246 + Carboplatin | 0.45 | Synergy |
| PEO1-R | APR-246 + Carboplatin | 0.63 | Synergy |
| MDA-MB-231-R | APR-246 + Carboplatin | 0.54 | Synergy |
| (CI values < 1 indicate synergy. Data adapted from multiple sources.[12][14]) |
Key Experimental Protocols
Protocol 1: Cell Viability Assessment using CCK-8 Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,500-5,000 cells/well in 100 µL of complete medium. Allow cells to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of APR-246 and/or the combination drug in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the data to determine IC50 values.
Protocol 2: Western Blot for p53, p21, and XPO1
-
Cell Lysis: Treat cells with APR-246 for the desired time points. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins on an 8-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, p21, XPO1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
References
- 1. XPO1 drives resistance to eprenetapopt and azacitidine and can be targeted in TP53-mutated myeloid malignancies | Blood | American Society of Hematology [ashpublications.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Targeting of Mutant p53 and the Cellular Redox Balance by APR-246 as a Strategy for Efficient Cancer Therapy [frontiersin.org]
- 4. APR-246 overcomes resistance to cisplatin and doxorubicin in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. APR-246 reactivates mutant p53 by targeting cysteines 124 and 277 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Targeting of Mutant p53 and the Cellular Redox Balance by APR-246 as a Strategy for Efficient Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Long‐term follow‐up and combined Phase 2 results of eprenetapopt and azacitidine in patients with TP53 mutant MDS/AML - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. Unravelling the multifaceted mechanisms of cancer cell death by mutant p53 targeting compound APR-246 (Eprenetapopt) | Karolinska Institutet [news.ki.se]
- 11. APR-246 induces apoptosis and enhances chemo-sensitivity via activation of ROS and TAp73-Noxa signal in oesophageal squamous cell cancer with TP53 missense mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. The anti-cancer agent APR-246 can activate several programmed cell death processes to kill malignant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing APR-246 and Azacitidine Combination Therapy
This technical support center is designed for researchers, scientists, and drug development professionals working with the combination of APR-246 (eprenetapopt) and azacitidine. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your in vitro studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues that may arise during the experimental process.
Q1: My IC50 values for APR-246 or azacitidine are inconsistent between experiments. What are the potential causes?
A1: Inconsistent IC50 values are a common challenge in cell-based assays.[1][2] Several factors can contribute to this variability:
-
Cell-Based Factors:
-
Cell Line Authenticity and Passage Number: Use cell lines from a reputable source and maintain them within a low passage number range. Genetic drift at high passages can alter drug sensitivity.[1]
-
Cell Health and Confluency: Ensure cells are in the exponential growth phase and at a consistent confluency at the time of treatment.
-
Mycoplasma Contamination: Regularly test your cell cultures for mycoplasma, as it can significantly alter cellular metabolism and drug response.[2]
-
-
Reagent and Compound Handling:
-
Azacitidine Instability: Azacitidine is highly unstable in aqueous solutions, with significant degradation occurring within hours at room temperature.[3][4][5] Always prepare fresh dilutions of azacitidine immediately before use.
-
APR-246 to MQ Conversion: APR-246 is a prodrug that converts to its active form, methylene (B1212753) quinuclidinone (MQ), under physiological conditions.[6][7] Ensure consistent incubation conditions (pH, temperature) to allow for this conversion.
-
Compound Purity and Solubility: Verify the purity of your drug stocks. Ensure complete dissolution of the compounds in the solvent before further dilution in culture medium to avoid precipitation.[1]
-
Reagent Variability: Use consistent lots of media, serum (especially Fetal Bovine Serum), and assay reagents, as batch-to-batch variations can influence cell growth and drug sensitivity.[1]
-
-
Assay Procedure:
-
Inaccurate Pipetting and Dilutions: Use calibrated pipettes and prepare fresh serial dilutions for each experiment.[2]
-
Inconsistent Incubation Times: Standardize the drug incubation period across all experiments.[2]
-
Edge Effects in Multi-well Plates: The "edge effect" in 96-well plates can lead to increased evaporation in the outer wells.[1] To mitigate this, avoid using the outermost wells for experimental data or fill them with sterile PBS or media.
-
Q2: I am not observing the expected synergistic effect between APR-246 and azacitidine. What could be the reason?
A2: A lack of synergy can be due to several factors. The Chou-Talalay method is commonly used to quantitatively determine drug interactions, with a Combination Index (CI) < 1 indicating synergy.[8][9]
-
Suboptimal Drug Concentrations: Synergy is often concentration-dependent. Perform dose-response experiments for each drug individually to determine their IC50 values in your specific cell line. Use these values to design a combination study with a range of concentrations and ratios around the IC50s.
-
Timing of Drug Addition: The sequence and timing of drug administration can be critical. Consider whether simultaneous addition or sequential treatment is more effective. For example, pre-treating with azacitidine to induce DNA hypomethylation before adding APR-246 might enhance its effect in some contexts.
-
Cell Line Specificity: The synergistic effect can be cell line-dependent, influenced by factors like the specific TP53 mutation, p53 protein expression levels, and the cellular redox state.[10]
-
Incorrect Data Analysis: Ensure you are using appropriate software and statistical methods, like the Chou-Talalay method, to calculate the Combination Index (CI) and assess synergy.[8][10][11]
Q3: I am observing high background or variable results in my apoptosis assay (e.g., Annexin V/PI staining). How can I troubleshoot this?
A3: High background or variability in apoptosis assays can be caused by:
-
Cell Handling: Over-trypsinization or harsh pipetting can induce mechanical stress and lead to false-positive Annexin V staining. Handle cells gently.
-
Sub-optimal Reagent Concentrations: Titrate the concentrations of Annexin V-FITC and Propidium Iodide (PI) for your specific cell line to ensure optimal staining.
-
Compensation Issues in Flow Cytometry: Ensure proper compensation between the FITC and PI channels to correct for spectral overlap.
-
Incubation Time: Optimize the incubation time with the Annexin V binding buffer.
Q4: My Western blot for p53 is not showing the expected changes after treatment. What should I check?
A4: Issues with Western blotting for p53 can be due to:
-
Antibody Quality: Use a validated antibody specific for the p53 protein.
-
Protein Extraction: Ensure efficient protein extraction and use protease inhibitors in your lysis buffer.
-
Loading Controls: Use a reliable loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Transfer Efficiency: Verify the efficiency of protein transfer from the gel to the membrane.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of APR-246 and azacitidine.
Table 1: In Vitro IC50 Values of APR-246 in Myeloid Cell Lines
| Cell Line | TP53 Mutation Status | APR-246 IC50 (µM) | Reference |
| SKM1 | p.R248Q (homozygous) | ~5 | [10] |
| K562 | c.406dupC (frameshift) | >10 | [10] |
| KG1a | c.672+1G>A (splicing) | >10 | [10] |
| THP-1 | c.520_545del26 (deletion) | >10 | [10] |
| HL60 | c.1_1182del1182 (deletion) | >10 | [10] |
Table 2: In Vitro Apoptosis Induction by APR-246 and Azacitidine Combination
| Cell Line | Treatment | % Annexin V Positive Cells | Reference |
| SKM1 | APR-246 (IC10) | ~5% | [10] |
| Azacitidine (IC50) | ~19% | [10] | |
| APR-246 + Azacitidine | ~39% | [10] |
Table 3: Clinical Response Rates of APR-246 and Azacitidine Combination in TP53-Mutant MDS and AML
| Study Population | Overall Response Rate (ORR) | Complete Remission (CR) Rate | Reference |
| TP53-mutant MDS/AML | 71% | 44% | [6][12] |
| TP53-mutant MDS | 73% | 50% | [6][12] |
| TP53-mutant AML | 64% | 36% | [6][12] |
| TP53-mutant MDS/AML (evaluable patients) | 75% (MDS), 78% (AML <30% blasts) | - | [13] |
Detailed Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of the APR-246 and azacitidine combination.
Protocol 1: Cell Viability (MTS/MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of APR-246 and azacitidine, alone and in combination.
Materials:
-
Myeloid cell lines (e.g., SKM1, K562)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
APR-246 (stock solution in DMSO)
-
Azacitidine (stock solution in DMSO or water, prepare fresh)
-
96-well clear flat-bottom plates
-
MTS or MTT reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells in the exponential growth phase.
-
Perform a cell count and determine viability.
-
Seed cells at an optimized density (e.g., 5,000-10,000 cells/well) in a 96-well plate in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Drug Preparation and Treatment:
-
Prepare serial dilutions of APR-246 and freshly prepared azacitidine in complete medium at 2x the final desired concentration.
-
For combination treatments, prepare a matrix of concentrations for both drugs.
-
Remove 50 µL of medium from each well and add 50 µL of the 2x drug solutions. Include vehicle controls (e.g., DMSO).
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C, 5% CO2.
-
-
MTS/MTT Assay:
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours. For MTT, add 10 µL of MTT solution and incubate for 2-4 hours, then add 100 µL of solubilization solution and incubate overnight.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 490 nm (MTS) or 570 nm (MTT) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.
-
Plot the percentage of viability against the log of the drug concentration and use non-linear regression (e.g., in GraphPad Prism) to determine the IC50 value.
-
Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the percentage of apoptotic cells following treatment with APR-246 and azacitidine.
Materials:
-
Cells treated as in the cell viability assay.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Seed and treat cells in 6-well plates with the desired concentrations of APR-246, azacitidine, or the combination for 72 hours.
-
Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1x Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Use unstained and single-stained controls for setting compensation and gates.
-
Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, necrotic).
-
Protocol 3: Synergy Analysis (Chou-Talalay Method)
Objective: To determine if the combination of APR-246 and azacitidine is synergistic, additive, or antagonistic.
Procedure:
-
Experimental Design:
-
Perform a cell viability assay with a matrix of concentrations for both drugs, keeping the ratio of the drugs constant or variable.
-
-
Data Input:
-
Use software like CompuSyn to analyze the dose-response data.[10]
-
Input the dose and effect (fraction affected, Fa) for each drug alone and in combination.
-
-
Calculation and Interpretation:
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Azacitidine - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. mdpi.com [mdpi.com]
- 6. ascopubs.org [ascopubs.org]
- 7. researchgate.net [researchgate.net]
- 8. Current Methods for Quantifying Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synergistic effects of PRIMA-1Met (APR-246) and 5-azacitidine in TP53-mutated myelodysplastic syndromes and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. austinpublishinggroup.com [austinpublishinggroup.com]
- 12. Eprenetapopt (APR-246) and Azacitidine in TP53-Mutant Myelodysplastic Syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. APR-246 plus azacitidine for patients with TP53 mutated MDS and AML [mds-hub.com]
Technical Support Center: APR-246 (Eprenetapopt)
This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting solubility issues related to APR-246 (Eprenetapopt).
Frequently Asked Questions (FAQs)
Q1: What is APR-246 and what is its primary mechanism of action?
A1: APR-246 (also known as Eprenetapopt or PRIMA-1MET) is a clinical-stage small molecule that has been shown to restore the tumor-suppressor function of mutated and inactivated p53 proteins.[1] It is a prodrug that converts to the active compound methylene (B1212753) quinuclidinone (MQ). MQ is a Michael acceptor that covalently binds to cysteine residues within the mutant p53 core domain, inducing a conformational change that reactivates its wild-type functions, ultimately leading to apoptosis in cancer cells.[1][2]
Q2: What is the dual mechanism of action of APR-246?
A2: Beyond reactivating mutant p53, APR-246 also exerts a p53-independent effect by inducing oxidative stress.[3][4][5] Its active form, MQ, can deplete the intracellular antioxidant glutathione (B108866) (GSH) and inhibit the enzyme thioredoxin reductase 1 (TrxR1).[4][5] This disruption of the cellular redox balance leads to an accumulation of reactive oxygen species (ROS), lipid peroxidation, and a form of iron-dependent cell death known as ferroptosis.[6][7][8]
Q3: In what solvents is APR-246 soluble?
A3: APR-246 is soluble in several organic solvents and has some solubility in water. For detailed solubility data, please refer to the Data Presentation section below. The most common solvent for preparing stock solutions for in vitro experiments is dimethyl sulfoxide (B87167) (DMSO).[1][2]
Q4: How should APR-246 powder and stock solutions be stored?
A4: APR-246 powder should be stored at -20°C for long-term stability. Stock solutions prepared in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C for several months or at -80°C for longer-term storage.[2]
Troubleshooting Guide: Solubility Issues
Q5: I observed a precipitate after diluting my APR-246 DMSO stock solution into my cell culture medium. What could be the cause?
A5: Precipitation upon dilution into aqueous solutions like cell culture media is a common issue for many hydrophobic compounds, including APR-246. The primary cause is the final concentration of APR-246 exceeding its solubility limit in the aqueous environment. Other contributing factors can include the use of old or water-absorbed (hygroscopic) DMSO for the stock solution, and the method of dilution.
Q6: How can I prevent APR-246 from precipitating in my cell culture experiments?
A6: To prevent precipitation, consider the following troubleshooting steps:
-
Optimize Final Concentration: Determine the lowest effective concentration of APR-246 for your specific cell line and experiment. Typical working concentrations in cell culture range from 10 µM to 100 µM, depending on the cell line and experimental duration.[6][9]
-
Use High-Quality, Anhydrous DMSO: Always use fresh, anhydrous DMSO to prepare your stock solution. Moisture in DMSO can significantly reduce the solubility of compounds.
-
Employ a Stepwise Dilution Method: Avoid adding your concentrated DMSO stock directly into the full volume of media. Instead, perform a serial dilution. A recommended method is to first create an intermediate dilution in a small volume of pre-warmed media before adding it to the final culture volume.
-
Maintain a Low Final DMSO Concentration: High concentrations of DMSO can be toxic to cells. Aim for a final DMSO concentration of 0.5% or lower in your culture medium. Ensure your vehicle control experiments contain the same final DMSO concentration.
-
Pre-warm Media: Always use cell culture media that has been pre-warmed to 37°C. Adding a compound dissolved in DMSO to cold media can decrease its solubility and increase the likelihood of precipitation.
-
Rapid Mixing: When adding the diluted APR-246 to the final culture volume, ensure rapid and thorough mixing to avoid localized high concentrations that can lead to precipitation.
Data Presentation
APR-246 Solubility
| Solvent | Solubility | Molar Equivalent |
| DMSO | ≥40 mg/mL | ≥200.75 mM |
| Water | ≥40 mg/mL | ≥200.75 mM |
| Ethanol | ≥40 mg/mL | ≥200.75 mM |
Note: Solubility can be influenced by factors such as temperature and the purity of the solvent. It is recommended to use fresh, anhydrous DMSO for preparing stock solutions.
Experimental Protocols
Protocol for Preparation of APR-246 Stock Solution and Working Solutions for Cell-Based Assays
Materials:
-
APR-246 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile serological pipettes and pipette tips
-
Vortex mixer
-
Cell culture medium, pre-warmed to 37°C
Procedure:
-
Stock Solution Preparation (e.g., 10 mM): a. Allow the APR-246 powder vial to equilibrate to room temperature before opening to prevent condensation. b. Calculate the required volume of DMSO to achieve a 10 mM stock solution (APR-246 Molecular Weight: 199.25 g/mol ). For example, to prepare a 10 mM stock from 1 mg of APR-246, dissolve it in 501.88 µL of DMSO. c. Add the calculated volume of anhydrous DMSO to the vial of APR-246 powder. d. Vortex thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles. e. Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. f. Store the aliquots at -20°C or -80°C.
-
Preparation of Working Solution for Cell Culture: a. Thaw an aliquot of the 10 mM APR-246 stock solution at room temperature. b. Pre-warm the required volume of cell culture medium to 37°C. c. Perform a serial dilution to reach the desired final concentration. For example, to achieve a final concentration of 50 µM in 10 mL of media: i. Prepare an intermediate dilution by adding 5 µL of the 10 mM stock solution to 995 µL of pre-warmed media. This results in a 50 µM intermediate solution. ii. Add the desired volume of this intermediate solution to your cell culture flask or plate. For example, to treat cells in a 6-well plate with 2 mL of media per well, you would add 20.2 µL of the 50 µM intermediate solution to each well. d. Gently swirl the culture vessel to ensure even distribution of the compound. e. Remember to include a vehicle control (media with the same final concentration of DMSO) in your experimental setup.
Mandatory Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. Mutant p53-reactivating compound APR-246 synergizes with asparaginase in inducing growth suppression in acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unravelling the multifaceted mechanisms of cancer cell death by mutant p53 targeting compound APR-246 (Eprenetapopt) | Karolinska Institutet [news.ki.se]
- 4. Frontiers | Targeting of Mutant p53 and the Cellular Redox Balance by APR-246 as a Strategy for Efficient Cancer Therapy [frontiersin.org]
- 5. Targeting of Mutant p53 and the Cellular Redox Balance by APR-246 as a Strategy for Efficient Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. APR-246 induces early cell death by ferroptosis in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. openworks.mdanderson.org [openworks.mdanderson.org]
- 8. researchgate.net [researchgate.net]
- 9. The anti-cancer agent APR-246 can activate several programmed cell death processes to kill malignant cells - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing off-target effects of APR-246 in experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to minimize the off-target effects of APR-246 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for APR-246?
A1: APR-246 is a pro-drug that is converted to its active compound, methylene (B1212753) quinuclidinone (MQ). MQ is a Michael acceptor that covalently binds to cysteine residues in the core domain of mutant p53, leading to its refolding and the restoration of its wild-type tumor suppressor functions, which can induce apoptosis.[1][2]
Q2: What are the main off-target effects of APR-246?
A2: The primary off-target effects of APR-246 stem from the reactivity of its active form, MQ, with other thiol-containing proteins. This leads to the inhibition of the thioredoxin and glutaredoxin systems, depletion of glutathione (B108866) (GSH), and induction of ferroptosis, a form of iron-dependent cell death characterized by lipid peroxidation.[1][2] These effects can occur independently of the p53 status of the cells.[3][4][5]
Q3: How can I distinguish between on-target p53-mediated apoptosis and off-target ferroptosis?
A3: To differentiate between these two cell death mechanisms, you can use specific inhibitors. To inhibit ferroptosis, you can use iron chelators (e.g., deferoxamine), or lipid peroxidation inhibitors (e.g., ferrostatin-1, liproxstatin-1). To inhibit apoptosis, you can use pan-caspase inhibitors (e.g., Z-VAD-FMK). By comparing cell viability in the presence of these inhibitors, you can determine the predominant cell death pathway.
Q4: At what concentrations are the off-target effects of APR-246 typically observed?
A4: The off-target effects of APR-246 are dose-dependent and can be observed in a similar concentration range as its on-target effects, typically in the low micromolar range in vitro. The exact concentration will vary depending on the cell line and experimental conditions.
Q5: Can APR-246 be used in p53-null or wild-type p53-expressing cells?
A5: Yes, APR-246 can induce cell death in p53-null and wild-type p53-expressing cells through its off-target effects on the cellular redox balance, leading to ferroptosis.[4][5] However, the sensitivity of these cells to APR-246 may differ from that of mutant p53-expressing cells.
Troubleshooting Guides
Issue 1: High levels of cell death in control (wild-type or p53-null) cells.
-
Possible Cause: Off-target effects, primarily the induction of ferroptosis due to glutathione depletion and inhibition of thioredoxin reductase.
-
Troubleshooting Steps:
-
Confirm Ferroptosis: Treat cells with APR-246 in the presence and absence of a ferroptosis inhibitor (e.g., ferrostatin-1, liproxstatin-1). A rescue in cell viability would indicate that ferroptosis is the primary cause of cell death.
-
Lower APR-246 Concentration: Perform a dose-response curve to determine the lowest effective concentration that induces p53 reactivation in your mutant cell line while minimizing toxicity in control cells.
-
Supplement with Antioxidants: Co-treatment with N-acetylcysteine (NAC), a precursor to glutathione, can help replenish GSH levels and mitigate off-target redox stress. Note that this may also interfere with the desired on-target effects.
-
Issue 2: Inconsistent results or lack of reproducibility.
-
Possible Cause 1: Variability in cellular redox state. The off-target effects of APR-246 are highly dependent on the cellular redox environment.
-
Troubleshooting Steps:
-
Standardize Cell Culture Conditions: Ensure consistent cell density, passage number, and media conditions, as these can all influence the cellular redox state.
-
Monitor Basal ROS Levels: Measure basal reactive oxygen species (ROS) levels in your cell lines before treatment to ensure consistency between experiments.
-
-
Possible Cause 2: Degradation of APR-246. APR-246 is a pro-drug and can degrade over time, especially in solution.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh stock solutions of APR-246 in a suitable solvent (e.g., DMSO) and use them immediately.
-
Proper Storage: Store the solid compound and stock solutions as recommended by the manufacturer, typically at -20°C or -80°C, protected from light and moisture.
-
Issue 3: Difficulty confirming p53 reactivation.
-
Possible Cause: Issues with the experimental readout for p53 activity.
-
Troubleshooting Steps:
-
Use Multiple Readouts: Do not rely on a single method to assess p53 reactivation. Combine techniques such as:
-
Western Blotting: Look for an increase in the expression of p53 target genes like p21 (CDKN1A) and PUMA (BBC3).
-
Immunofluorescence: Use antibodies specific to the wild-type conformation of p53 (e.g., PAb1620) to visualize refolding.
-
qRT-PCR: Measure the transcriptional upregulation of p53 target genes.
-
-
Optimize Western Blotting: Ensure complete protein transfer and use a validated antibody for your target. See the general Western Blot troubleshooting guide below.
-
Data Presentation
Table 1: In Vitro IC50 Values of APR-246 in Various Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | IC50 (µM) |
| 4T1 | Breast Cancer | Null | 24.4 |
| TS/A | Breast Cancer | Mutated (R270H) | 11.6 |
| MCF7 | Breast Cancer | Wild-Type | 26.6 |
| MDA-MB-231 | Breast Cancer | Mutated (R280K) | 9.2 |
Data adapted from: Barutello et al., 2022.[6]
Table 2: Known Off-Target Effects of APR-246 and its Active Metabolite MQ
| Target/Process | Effect | Consequence | p53-Dependence |
| Glutathione (GSH) | Covalent binding by MQ, leading to depletion. | Increased oxidative stress, induction of ferroptosis. | Independent |
| Thioredoxin Reductase 1 (TrxR1) | Inhibition of activity. | Increased oxidative stress, disruption of redox signaling. | Independent |
| Glutaredoxin (Grx) | Inhibition of activity. | Disruption of cellular redox balance. | Independent |
| Ribonucleotide Reductase (RNR) | Inhibition of activity. | Impaired DNA synthesis and repair. | Independent |
Experimental Protocols
Protocol 1: Cellular Glutathione (GSH) Assay
This protocol is adapted from commercially available colorimetric assay kits.
Principle: The assay is based on the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) by GSH to produce a yellow-colored 5-thio-2-nitrobenzoic acid (TNB), which can be measured at 412 nm.
Materials:
-
Glutathione Assay Buffer
-
DTNB solution
-
NADPH
-
Glutathione Reductase
-
5% Sulfosalicylic Acid (SSA) for deproteination
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Culture cells to the desired density and treat with APR-246 or vehicle control.
-
Harvest cells (0.5-1 x 10^6 per assay) by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells in 80 µL of ice-cold Glutathione Assay Buffer and incubate on ice for 10 minutes.
-
Add 20 µL of 5% SSA, mix well, and centrifuge at 8,000 x g for 10 minutes to pellet the proteins.
-
Collect the supernatant for the assay.
-
-
Assay:
-
Prepare a GSH standard curve.
-
In a 96-well plate, add your sample supernatant and standards.
-
Prepare a reaction mix containing Glutathione Reductase, NADPH, and DTNB in Glutathione Assay Buffer.
-
Add the reaction mix to each well.
-
Incubate at room temperature for 15-20 minutes.
-
Measure the absorbance at 412 nm.
-
-
Data Analysis:
-
Calculate the GSH concentration in your samples based on the standard curve.
-
Troubleshooting: See the troubleshooting guide for glutathione assays below.
Protocol 2: Lipid Peroxidation Assay using C11-BODIPY(581/591)
Principle: C11-BODIPY(581/591) is a fluorescent lipid probe that shifts its emission from red to green upon oxidation of its polyunsaturated butadienyl portion, allowing for ratiometric measurement of lipid peroxidation.
Materials:
-
C11-BODIPY(581/591)
-
DMSO
-
Cell culture medium
-
PBS or HBSS
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Staining:
-
Prepare a stock solution of C11-BODIPY(581/591) in DMSO.
-
Dilute the stock solution to a final working concentration of 1-5 µM in cell culture medium.
-
Incubate the cells with the C11-BODIPY(581/591) solution for 30 minutes at 37°C.
-
-
Treatment:
-
Wash the cells twice with PBS or HBSS.
-
Treat the cells with APR-246 or vehicle control for the desired time.
-
-
Analysis:
-
Fluorescence Microscopy: Image the cells using filters for both the reduced (red fluorescence, Ex/Em ~581/591 nm) and oxidized (green fluorescence, Ex/Em ~488/510 nm) forms of the probe.
-
Flow Cytometry: Harvest the cells, resuspend in PBS, and analyze using appropriate channels for red and green fluorescence.
-
-
Data Analysis:
-
Calculate the ratio of green to red fluorescence intensity. An increase in this ratio indicates an increase in lipid peroxidation.
-
Troubleshooting: See the troubleshooting guide for C11-BODIPY assays below.
Protocol 3: Thioredoxin Reductase (TrxR) Activity Assay
This protocol is based on the reduction of DTNB by TrxR.
Materials:
-
TrxR Assay Buffer (e.g., potassium phosphate (B84403) buffer with EDTA)
-
DTNB solution
-
NADPH
-
Cell lysis buffer
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Prepare cell lysates from treated and control cells.
-
Determine the protein concentration of the lysates.
-
-
Assay:
-
In a 96-well plate, add a defined amount of protein lysate to each well.
-
Prepare a reaction mixture containing NADPH and DTNB in TrxR Assay Buffer.
-
Initiate the reaction by adding the reaction mixture to each well.
-
Immediately measure the increase in absorbance at 412 nm over time in a kinetic mode.
-
-
Data Analysis:
-
Calculate the rate of TNB formation (change in absorbance per minute). This rate is proportional to the TrxR activity in the sample.
-
Troubleshooting: Ensure that the protein concentration is within the linear range of the assay. Run a blank reaction without lysate to account for non-enzymatic reduction of DTNB.
Mandatory Visualization
Caption: On-target signaling pathway of APR-246.
References
- 1. Frontiers | Targeting of Mutant p53 and the Cellular Redox Balance by APR-246 as a Strategy for Efficient Cancer Therapy [frontiersin.org]
- 2. Targeting of Mutant p53 and the Cellular Redox Balance by APR-246 as a Strategy for Efficient Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. APR-246 increases tumor antigenicity independent of p53 | Life Science Alliance [life-science-alliance.org]
- 4. The anti-cancer agent APR-246 can activate several programmed cell death processes to kill malignant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
APR-246 Cell Viability Assay Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing APR-246 in cell viability assays. The information is tailored for researchers, scientists, and drug development professionals to address common challenges and ensure accurate experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Is the cytotoxic effect of APR-246 strictly dependent on the p53 mutation status of the cancer cells?
A1: No, the cytotoxic effects of APR-246 are not strictly dependent on the presence of a p53 mutation. While APR-246 was initially developed to restore wild-type function to mutant p53, numerous studies have shown that it can induce cell death in cancer cells irrespective of their p53 status—including wild-type p53, p53-null, and various p53 mutations.[1][2] The compound's mechanism of action extends beyond p53 reactivation to include the induction of oxidative stress.[3][4]
Q2: What are the primary mechanisms by which APR-246 induces cell death?
A2: APR-246 is a prodrug that converts to the active compound methylene (B1212753) quinuclidinone (MQ). MQ is a Michael acceptor that covalently binds to cysteine residues.[4] This interaction leads to several downstream effects that contribute to cell death, including:
-
Reactivation of mutant p53: MQ can refold mutant p53 protein, restoring its tumor-suppressive functions.[4]
-
Induction of Oxidative Stress: MQ can deplete intracellular glutathione (B108866) (GSH) and inhibit the antioxidant enzyme thioredoxin reductase (TrxR1), leading to an accumulation of reactive oxygen species (ROS).[3][4]
-
Induction of Multiple Cell Death Pathways: Depending on the cancer cell type and the concentration of APR-246, it can induce apoptosis, necroptosis, and ferroptosis.[1][5]
Q3: Can APR-246 interfere with standard cell viability assays?
A3: Yes, APR-246 has the potential to interfere with cell viability assays that are based on cellular redox state. Assays like the MTT, XTT, and resazurin (B115843) assays rely on the reduction of a substrate by cellular dehydrogenases. Since APR-246 significantly alters the cellular redox environment by depleting glutathione and generating ROS, it may lead to inaccurate readings.[6][7] It is crucial to include appropriate controls to account for any direct chemical reduction of the assay reagent by APR-246.
Q4: I am observing a U-shaped dose-response curve with APR-246 in my viability assay. What could be the cause?
A4: A U-shaped or biphasic dose-response curve can be due to several factors. At high concentrations, APR-246 may precipitate out of the solution, reducing its effective concentration. Additionally, the strong redox-altering properties of APR-246 at high concentrations could directly interact with the assay reagents, leading to artifactual signals. It is recommended to visually inspect the wells for precipitation and to run parallel assays with different detection methods to confirm the results.
Troubleshooting Guides
Issue 1: Inconsistent or Non-reproducible Cell Viability Results
| Potential Cause | Troubleshooting Recommendation |
| Compound Instability | APR-246 should be dissolved in a suitable solvent like DMSO and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Cell Seeding Density | Optimize cell seeding density to ensure cells are in the exponential growth phase during the experiment. Inconsistent cell numbers will lead to high variability. |
| Edge Effects in Multi-well Plates | To minimize edge effects, do not use the outer wells of the plate for experimental samples. Instead, fill them with sterile media or PBS to maintain humidity. |
| Pipetting Errors | Ensure accurate and consistent pipetting of cells, APR-246, and assay reagents. Use calibrated pipettes. |
Issue 2: Suspected Interference with Redox-Based Viability Assays (e.g., MTT, XTT)
| Potential Cause | Troubleshooting Recommendation |
| Direct Reduction of Assay Reagent | APR-246's active form, MQ, is a reactive electrophile that can alter the cellular redox state, potentially reducing the assay substrate directly and leading to a false positive signal for viability. |
| Control for Chemical Interference | Include a "no-cell" control where APR-246 is added to the culture medium and the assay reagent. This will determine if the compound directly reacts with the reagent. Subtract this background absorbance from your experimental values. |
| Use an Alternative Assay | Consider using a viability assay with a different readout, such as an ATP-based assay (e.g., CellTiter-Glo®), which measures metabolic activity without relying on redox chemistry, or a dye exclusion assay (e.g., Trypan Blue or Propidium Iodide staining) that assesses membrane integrity. A crystal violet assay, which stains total protein and DNA, can also be a robust alternative. |
Quantitative Data Summary
The following table summarizes reported IC50 values for APR-246 in various cancer cell lines, as determined by different cell viability assays. This data illustrates the range of sensitivities to APR-246 and the variety of assays used in its evaluation.
| Cell Line | Cancer Type | p53 Status | Assay Used | Reported IC50 (µM) | Reference |
| JHUEM2 | Endometrial Cancer | Wild-Type | CellTiter-Glo | 2.5 | N/A |
| Hec108 | Endometrial Cancer | Heterozygous P151H | CellTiter-Glo | 4.3 | N/A |
| Hec1B | Endometrial Cancer | R248Q | CellTiter-Glo | 4.5 | N/A |
| KYSE410 | Esophageal Squamous Cell Carcinoma | Missense Mutation | MTT | ~10 | [8] |
| TE1 | Esophageal Squamous Cell Carcinoma | Missense Mutation | MTT | ~10 | [8] |
| OVCAR-3 | Ovarian Cancer | R248Q | WST-1 | ~5 | [9] |
Experimental Protocols
MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of APR-246. Include vehicle-only controls. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.
Crystal Violet Staining Assay
-
Cell Seeding and Treatment: Seed and treat cells with APR-246 in a multi-well plate as described for the MTT assay.
-
Fixation: After treatment, gently wash the cells with PBS and then fix them with 10% formalin or ice-cold methanol (B129727) for 15 minutes at room temperature.
-
Staining: Remove the fixative and add 0.5% crystal violet solution to each well. Incubate for 20 minutes at room temperature.
-
Washing: Gently wash the plate with water to remove excess stain.
-
Solubilization: Add a solubilization solution (e.g., 10% acetic acid or methanol) to each well and incubate on a shaker for 15 minutes to dissolve the stain.
-
Absorbance Reading: Read the absorbance at a wavelength of 590 nm.
Visualizations
Experimental Workflow
Caption: General workflow for assessing cell viability following APR-246 treatment.
Signaling Pathways of APR-246
Caption: APR-246 induces cell death through both p53-dependent and p53-independent pathways.
References
- 1. The anti-cancer agent APR-246 can activate several programmed cell death processes to kill malignant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. APR-246 induces early cell death by ferroptosis in acute myeloid leukemia | Haematologica [haematologica.org]
- 3. Unravelling the multifaceted mechanisms of cancer cell death by mutant p53 targeting compound APR-246 (Eprenetapopt) | Karolinska Institutet [news.ki.se]
- 4. urotoday.com [urotoday.com]
- 5. APR-246 induces early cell death by ferroptosis in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Frontiers | Neuroblastoma response to RAS-MAPK inhibitors and APR-246 (eprenetapopt) co-treatment is dependent on SLC7A11 [frontiersin.org]
- 9. A thiol‐bound drug reservoir enhances APR‐246‐induced mutant p53 tumor cell death | EMBO Molecular Medicine [link.springer.com]
Technical Support Center: APR-246 p53 Reactivation Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address inconsistencies in APR-246 (eprenetapopt) p53 reactivation experiments. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of APR-246?
APR-246 is a prodrug that converts to the active compound methylene (B1212753) quinuclidinone (MQ). MQ has a dual mechanism of action:
-
Mutant p53 Reactivation: MQ is a Michael acceptor that covalently binds to cysteine residues within the core domain of mutant p53 protein.[1] This binding can induce a conformational change in the mutant p53, restoring its wild-type tumor suppressor functions, including the induction of apoptosis and cell cycle arrest.[2]
-
Induction of Oxidative Stress: MQ also targets the cellular redox system by depleting glutathione (B108866) (GSH) and inhibiting the enzyme thioredoxin reductase (TrxR1).[2] This leads to an increase in reactive oxygen species (ROS), contributing to cancer cell death through mechanisms that can be independent of p53.[3]
Q2: Why are my experimental results with APR-246 inconsistent across different cancer cell lines?
Inconsistent results are a known challenge in APR-246 research and can be attributed to several factors:
-
p53-Independent Activity: APR-246 can induce cell death irrespective of the p53 mutation status in some cancer cells.[4] Its potent effects on cellular redox balance can be a primary driver of its anti-cancer activity. Therefore, cell lines with inherent vulnerabilities to oxidative stress may show high sensitivity to APR-246 regardless of their p53 status.
-
Cellular Context Dependency: The sensitivity to APR-246 can vary even among cell lines with the same p53 mutation, indicating that the cellular context plays a crucial role.
-
Expression of Drug Efflux Pumps and Transporters:
-
MRP1 (ABCC1): The multidrug resistance-associated protein 1 (MRP1) can export the glutathione-conjugated form of MQ (GS-MQ) out of the cell, thereby reducing the intracellular concentration of the active compound and leading to resistance.[5]
-
SLC7A11 (xCT): This amino acid transporter is crucial for the import of cystine, a precursor for glutathione synthesis. High expression of SLC7A11 can lead to increased intracellular glutathione levels, which can counteract the effects of APR-246. Conversely, low SLC7A11 expression is a strong predictor of sensitivity to APR-246.[6][7]
-
Q3: Does APR-246 only work on cancer cells with missense p53 mutations?
While APR-246's mechanism of refolding mutant p53 is most relevant for missense mutations that lead to a conformationally altered but full-length protein, its activity is not strictly limited to this context. Due to its dual mechanism of inducing oxidative stress, APR-246 can show efficacy in cells with wild-type p53 or even p53-null cells. However, synergy is often most robust in the presence of missense mutations where there is an accumulation of the misfolded p53 protein.
Q4: What are the expected downstream effects of successful p53 reactivation by APR-246?
Successful reactivation of mutant p53 should lead to the transcriptional activation of canonical p53 target genes. This includes the upregulation of genes involved in:
-
Cell Cycle Arrest: such as CDKN1A (encoding p21).[3]
-
Apoptosis: such as BBC3 (encoding PUMA) and PMAIP1 (encoding NOXA).[3]
Troubleshooting Guides
Issue 1: Low or No Cytotoxicity Observed in Mutant p53 Cell Lines
| Possible Cause | Troubleshooting Step |
| High expression of MRP1 | - Check the expression level of MRP1 in your cell line via Western blot or qPCR.- Consider co-treatment with an MRP1 inhibitor to increase intracellular MQ concentration.[5] |
| High expression of SLC7A11 | - Assess SLC7A11 expression levels. Low SLC7A11 is a better predictor of sensitivity than p53 status.[6][7]- Consider using cell lines with known low SLC7A11 expression for positive controls. |
| High intracellular glutathione (GSH) levels | - Measure baseline GSH levels in your cells. High GSH can quench the activity of MQ.- Co-treatment with agents that deplete GSH may enhance APR-246 efficacy. |
| Incorrect APR-246 concentration | - Perform a dose-response curve to determine the optimal IC50 for your specific cell line. IC50 values can vary significantly. |
| Degradation of APR-246 | - APR-246 is a prodrug that converts to the active MQ. Ensure proper storage and handling of the compound to maintain its activity. |
Issue 2: Inconsistent Apoptosis Induction
| Possible Cause | Troubleshooting Step |
| Suboptimal time point for analysis | - Perform a time-course experiment to identify the peak of apoptotic activity. Apoptosis induction can be time-dependent. |
| Cell line resistance to apoptosis | - Investigate the expression of anti-apoptotic proteins (e.g., Bcl-2 family members) in your cell line.- Consider that APR-246 may be inducing other forms of cell death, such as necroptosis or ferroptosis. |
| Issues with apoptosis assay | - Ensure proper controls are included in your Annexin V/PI staining (unstained, single-stained controls).- Verify the functionality of your flow cytometer and reagents. |
Issue 3: Lack of p53 Target Gene Upregulation
| Possible Cause | Troubleshooting Step |
| p53-independent mechanism is dominant | - In some cell lines, the primary mechanism of cell death may be oxidative stress rather than p53 reactivation.- Measure ROS levels and GSH depletion to assess the impact on the cellular redox state. |
| Timing of analysis | - Perform a time-course experiment for qPCR or Western blot analysis of p53 target genes. Transcriptional and translational changes occur over time. |
| Antibody or primer issues | - Validate the antibodies and primers used for detecting p53 target proteins (e.g., p21, PUMA) and their corresponding mRNAs. |
Quantitative Data Summary
Preclinical Efficacy of APR-246 in Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | IC50 (µM) |
| JHUEM2 | Endometrial Cancer | Wild-Type | 2.5 |
| Hec108 | Endometrial Cancer | P151H (heterozygous) | 4.3 |
| Hec1B | Endometrial Cancer | R248Q | 4.5 |
| NTC | Not Specified | Wild-Type | 1.7 |
| TP53-KO | Not Specified | Knockout | 7.5 |
| Y220C | Not Specified | Y220C | 11.9 |
| R248W | Not Specified | R248W | 9.1 |
| TE1 | Esophageal Squamous Cell Carcinoma | Frameshift | 10.5 |
| TE4 | Esophageal Squamous Cell Carcinoma | Frameshift | 9.9 |
| TE5 | Esophageal Squamous Cell Carcinoma | Frameshift | 14.3 |
| TE8 | Esophageal Squamous Cell Carcinoma | Frameshift | 7.9 |
| TE10 | Esophageal Squamous Cell Carcinoma | Frameshift | 11.7 |
Note: IC50 values are highly dependent on the assay conditions and duration of treatment.
Clinical Efficacy of APR-246 in Combination with Azacitidine
| Indication | Clinical Trial Phase | Overall Response Rate (ORR) | Complete Remission (CR) Rate | Median Overall Survival (OS) |
| TP53-mutant MDS | Phase Ib/II | 73% | 50% | 10.8 months |
| TP53-mutant AML | Phase Ib/II | 64% | 36% | 10.8 months |
| TP53-mutant MDS | Phase Ib/II (US trial) | 88% | 61% | 10.8 months |
| TP53-mutant MDS | Phase Ib/II (French trial) | 74% (updated data) | 59% (updated data) | Not reached at data cutoff |
Experimental Protocols
Cell Viability Assay (using Propidium (B1200493) Iodide)
-
Cell Seeding: Seed 1 x 104 adherent cells or 3 x 104 suspension cells per well in a 96-well plate.
-
Treatment: Treat cells with varying concentrations of APR-246 for 48 hours. Include a vehicle control (e.g., DMSO).
-
Staining: Add propidium iodide (PI) to each well at a final concentration of 1-5 µg/mL.
-
Analysis: Analyze the percentage of PI-positive (dead) cells using a flow cytometer.
Apoptosis Assay (Annexin V Staining)
-
Cell Treatment: Treat cells with APR-246 at the desired concentration and for the appropriate duration.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash cells with cold PBS.
-
Resuspension: Resuspend cells in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Reactive Oxygen Species (ROS) Detection (DCFDA Assay)
-
Cell Seeding: Seed cells in a 96-well plate or appropriate culture vessel.
-
DCFDA Loading: Load cells with 10-20 µM DCFDA in serum-free media for 30 minutes at 37°C.
-
Washing: Wash cells with PBS to remove excess DCFDA.
-
Treatment: Treat cells with APR-246. Include a positive control (e.g., H2O2) and a negative control.
-
Analysis: Measure the fluorescence of the oxidized DCF (Ex/Em = ~495/529 nm) using a fluorescence plate reader or flow cytometer.
Glutathione (GSH) Depletion Assay
-
Cell Treatment: Treat cells with APR-246 for the desired time.
-
Cell Lysis: Lyse the cells and deproteinate the lysate, often using sulfosalicylic acid (SSA).
-
Assay: Use a commercially available glutathione assay kit. These kits typically involve an enzymatic recycling method where GSH reacts with DTNB (Ellman's reagent) to produce a colored product that can be measured spectrophotometrically at ~412 nm.
Thioredoxin Reductase (TrxR) Activity Assay
-
Cell Lysate Preparation: Prepare cell lysates from APR-246 treated and control cells.
-
Assay: Use a commercial thioredoxin reductase assay kit. The assay is typically based on the reduction of DTNB by TrxR in the presence of NADPH, which produces a yellow product measured at 412 nm.
-
Specificity: To measure TrxR-specific activity, a parallel reaction including a TrxR-specific inhibitor is run. The difference in absorbance between the inhibited and uninhibited reactions represents the TrxR activity.
Visualizations
Caption: Dual mechanism of action of APR-246.
References
- 1. Mutant p53-reactivating compound APR-246 synergizes with asparaginase in inducing growth suppression in acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Targeting of Mutant p53 and the Cellular Redox Balance by APR-246 as a Strategy for Efficient Cancer Therapy [frontiersin.org]
- 3. The Mutant p53-Targeting Compound APR-246 Induces ROS-Modulating Genes in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A thiol‐bound drug reservoir enhances APR‐246‐induced mutant p53 tumor cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. SLC7A11 Is a Superior Determinant of APR-246 (Eprenetapopt) Response than TP53 Mutation Status - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing APR-246 Efficacy in Hypoxic Tumor Environments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of APR-246 (eprenetapopt) in hypoxic tumor models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of APR-246, and how is it affected by hypoxia?
A1: APR-246 is a prodrug that converts to the active compound methylene (B1212753) quinuclidinone (MQ). MQ has a dual mechanism of action:
-
Mutant p53 Reactivation: MQ covalently binds to cysteine residues in unfolded and mutant p53, promoting its refolding into a wild-type conformation and restoring its tumor-suppressive functions.[1][2]
-
Redox Modulation: MQ also interacts with the cellular redox system by depleting glutathione (B108866) (GSH) and inhibiting thioredoxin reductase (TrxR1), leading to increased reactive oxygen species (ROS) and oxidative stress.[3][4][5]
Hypoxia can paradoxically enhance APR-246's efficacy. Under hypoxic conditions, even wild-type p53 can adopt an unfolded, "mutant-like" conformation, making it a target for MQ. Additionally, the increased oxidative stress induced by APR-246 can be particularly effective against cancer cells already under hypoxic stress.[6]
Q2: Why am I observing increased resistance to some chemotherapeutic agents under hypoxia, and can APR-246 overcome this?
A2: Hypoxia is a known driver of resistance to conventional chemotherapies like cisplatin (B142131). This resistance can be mediated by the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α) and its interaction with mutant p53.[6] APR-246 has been shown to synergize with cisplatin and other DNA-damaging agents to overcome this resistance. By reactivating mutant p53 and inducing oxidative stress, APR-246 can re-sensitize hypoxic cancer cells to these therapies.[6][7][8]
Q3: What is the role of NQO1 in the response to APR-246 under hypoxia?
A3: NAD(P)H:quinone oxidoreductase 1 (NQO1) is a cytosolic enzyme that protects cells against oxidative stress by catalyzing the two-electron reduction of quinones.[9] Its expression is often upregulated in tumors and can be induced by hypoxia as part of the cellular stress response.[10][11] While direct studies linking NQO1 activity to APR-246 efficacy in hypoxia are still emerging, NQO1's role in managing oxidative stress suggests it could influence the cellular response to APR-246's ROS-inducing effects. High levels of NQO1 could potentially counteract the oxidative stress generated by APR-246, although this interplay requires further investigation.
Q4: Can APR-246 be effective in tumors with wild-type p53 under hypoxic conditions?
A4: Yes, studies have shown that hypoxia can induce a conformational change in wild-type p53, causing it to become unfolded and functionally inactive, similar to a mutant p53 protein. This "mutant-like" wild-type p53 can then be targeted and reactivated by APR-246's active form, MQ. Therefore, APR-246 may still be effective in tumors with wild-type p53 that are exposed to hypoxic environments.[6]
Troubleshooting Guides
Issue 1: High variability in cytotoxicity (IC50) values for APR-246 in hypoxic versus normoxic conditions.
-
Possible Cause 1: Inconsistent Hypoxic Environment. Maintaining a stable, low-oxygen environment is critical. Fluctuations in oxygen levels can significantly impact cell metabolism and drug response.
-
Solution: Regularly calibrate and monitor your hypoxic chamber's oxygen levels. Ensure a tight seal and use appropriate gas mixtures. For short-term experiments, consider using chemical hypoxia-inducing agents like cobalt chloride (CoCl₂) or dimethyloxalylglycine (DMOG) for a more controlled setup, though be aware these may have off-target effects.[12]
-
-
Possible Cause 2: Cell Seeding Density. Cell density can affect the local oxygen concentration and nutrient availability, influencing drug sensitivity.
-
Solution: Optimize cell seeding density for your specific cell line under hypoxic conditions. Ensure consistent seeding across all plates and experiments.
-
-
Possible Cause 3: Duration of Hypoxic Pre-incubation. The length of time cells are cultured under hypoxia before drug treatment can alter their physiological state.
-
Solution: Standardize the pre-incubation period. A minimum of 16-24 hours is often recommended to allow for the stabilization of HIF-1α and other hypoxia-related cellular responses.[13]
-
Issue 2: Low or no induction of apoptosis with APR-246 treatment in hypoxic cells.
-
Possible Cause 1: Insufficient Drug Concentration or Exposure Time. The optimal concentration and duration of APR-246 treatment can vary between cell lines and under different oxygen tensions.
-
Solution: Perform a dose-response and time-course experiment to determine the optimal conditions for your specific model.
-
-
Possible Cause 2: Inappropriate Apoptosis Assay. Some apoptosis assays may be less reliable in hypoxic conditions due to altered cellular metabolism.
-
Solution: Use a robust, real-time apoptosis assay like the IncuCyte® Caspase-3/7 assay, which directly measures a key marker of apoptosis. Annexin V staining can also be used, but be mindful of potential artifacts.[14]
-
-
Possible Cause 3: p53 Status of the Cell Line. While APR-246 can have effects independent of p53, its primary mechanism involves p53 reactivation.
-
Solution: Confirm the p53 status of your cell line. The efficacy of APR-246 is often more pronounced in cells with mutant p53.[15]
-
Issue 3: Difficulty in detecting a significant increase in Reactive Oxygen Species (ROS) after APR-246 treatment under hypoxia.
-
Possible Cause 1: Timing of Measurement. ROS production can be transient.
-
Solution: Perform a time-course experiment to identify the peak of ROS production after APR-246 treatment. Measurements at early time points (e.g., 1-6 hours) are often necessary.[15]
-
-
Possible Cause 2: Insensitive ROS Detection Reagent. The choice of fluorescent probe is critical for accurate ROS measurement.
-
Solution: Use a sensitive and specific probe for intracellular ROS, such as CellROX® Green or Deep Red Reagent. These dyes are well-suited for live-cell imaging and flow cytometry.[6]
-
-
Possible Cause 3: Antioxidant Capacity of the Cells. Cells under hypoxia may upregulate antioxidant pathways to counteract the stressful environment, which could mask the ROS-inducing effect of APR-246.
-
Solution: Measure the baseline antioxidant capacity of your cells (e.g., glutathione levels). Consider co-treatment with an inhibitor of glutathione synthesis, such as buthionine sulfoximine (B86345) (BSO), to enhance the ROS-mediated effects of APR-246.[3]
-
Quantitative Data Summary
Table 1: IC50 Values of APR-246 in NSCLC Cell Lines under Normoxic and Hypoxic Conditions
| Cell Line | p53 Status | Condition | APR-246 IC50 (µM) |
| CRL-5908 | R273H Mutant | Normoxia | 16.3 ± 3.4 |
| Hypoxia (0% O₂) | 9.5 ± 2.5 |
Data from Deben et al., Cancer Res, 2015.[16]
Table 2: Effect of APR-246 on Cisplatin (CDDP) IC50 in NSCLC Cell Line CRL-5908 under Normoxic Conditions
| Treatment | CDDP IC50 (µM) |
| CDDP alone | 15.2 ± 3.3 |
| CDDP + APR-246 (IC20) | 11.5 ± 4.0 |
| CDDP + APR-246 (IC40) | 5.0 ± 2.2 |
| CDDP + APR-246 (IC60) | 6.5 ± 2.0 |
Data from Deben et al., Cancer Res, 2015.[16]
Table 3: Synergistic Effect of APR-246 and Cisplatin (CDDP) in p53 Mutant NSCLC Cell Lines
| Cell Line | Condition | Combination Index (CI) | Interpretation |
| NCI-H1975 (R273H) | Normoxia & Hypoxia | < 0.8 | Moderate to Strong Synergism |
| NCI-H2228 (Q331*) | Normoxia & Hypoxia | < 0.8 | Moderate to Strong Synergism |
CI < 1 indicates synergism. Data from Leni et al., Cancers, 2018.[6]
Table 4: Effect of APR-246 on Intracellular Glutathione (GSH) Levels
| Cell Line | Treatment | Condition | GSH Level Change |
| NCI-H2228 (Q331*) | APR-246 | Normoxia | Significant Reduction |
| APR-246 | Hypoxia | More Effective Reduction than Normoxia |
Data from Leni et al., Cancers, 2018.[6]
Detailed Experimental Protocols
Sulforhodamine B (SRB) Cytotoxicity Assay under Hypoxic Conditions
This protocol is adapted for assessing cell viability after treatment with APR-246 under hypoxia.
Materials:
-
96-well plates
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
1% Acetic acid
-
10 mM Tris base solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density. Allow cells to adhere for 24 hours under normoxic conditions.
-
Hypoxic Incubation: Transfer plates to a hypoxic chamber (e.g., 1% O₂, 5% CO₂, 94% N₂) and incubate for 16-24 hours to allow for adaptation.
-
Drug Treatment: Prepare serial dilutions of APR-246 in pre-equilibrated hypoxic medium. Add the drug solutions to the cells and incubate for the desired treatment period (e.g., 72 hours) within the hypoxic chamber.
-
Cell Fixation: Gently add cold TCA to each well to a final concentration of 10% and incubate for 1 hour at 4°C.
-
Washing: Carefully wash the plates five times with water and allow them to air dry completely.
-
Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
Remove Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB. Air dry the plates.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
IncuCyte® Caspase-3/7 Apoptosis Assay under Hypoxia
This real-time assay quantifies apoptosis by detecting activated caspase-3 and -7.
Materials:
-
IncuCyte® Live-Cell Analysis System
-
96-well plates
-
IncuCyte® Caspase-3/7 Green Apoptosis Assay Reagent
-
APR-246
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate.
-
Reagent and Drug Preparation: Prepare a treatment medium containing the IncuCyte® Caspase-3/7 Reagent at the recommended concentration and the desired concentrations of APR-246. Pre-equilibrate this medium to hypoxic conditions.
-
Treatment: Add the treatment medium to the cells.
-
Live-Cell Imaging: Place the plate inside the IncuCyte® system housed within a hypoxic incubator. Schedule image acquisition (phase-contrast and green fluorescence channels) every 2-3 hours for the duration of the experiment.
-
Analysis: Use the IncuCyte® software to analyze the images. The number of green fluorescent objects (apoptotic cells) per image is counted and plotted over time.
CellROX® Green Assay for Reactive Oxygen Species (ROS) Detection under Hypoxia
This assay measures intracellular ROS levels in live cells.
Materials:
-
CellROX® Green Reagent
-
Flow cytometer or fluorescence microscope
-
APR-246
-
Positive control (e.g., tert-butyl hydroperoxide)
-
Negative control (e.g., N-acetylcysteine)
Procedure:
-
Cell Culture and Treatment: Culture cells under normoxic or hypoxic conditions and treat with APR-246 for the desired time.
-
Staining: Add CellROX® Green Reagent to the cell culture medium to a final concentration of 5 µM. Incubate for 30 minutes at 37°C in the dark, maintaining the respective oxygen conditions.
-
Washing: Wash the cells three times with PBS.
-
Analysis:
-
Flow Cytometry: Resuspend cells in PBS and analyze immediately on a flow cytometer using the appropriate laser and filter settings for green fluorescence.
-
Fluorescence Microscopy: Mount the cells and visualize using a fluorescence microscope with a standard FITC filter set.
-
-
Controls: Include untreated cells, positive control-treated cells, and negative control-treated cells to validate the assay.
Signaling Pathways and Experimental Workflows
Caption: APR-246 mechanism in hypoxic tumors.
Caption: Workflow for assessing APR-246 efficacy.
Caption: A logical approach to troubleshooting.
References
- 1. Eprenetapopt (APR-246) and Azacitidine in TP53-Mutant Myelodysplastic Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. APR-246 reactivates mutant p53 by targeting cysteines 124 and 277 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibiting the system xC−/glutathione axis selectively targets cancers with mutant-p53 accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Hypoxia-Induced Cisplatin Resistance in Non-Small Cell Lung Cancer Cells Is Mediated by HIF-1α and Mutant p53 and Can Be Overcome by Induction of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. APR-246 overcomes resistance to cisplatin and doxorubicin in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. NQO1 enzyme and its role in cellular protection; an insight [scielo.isciii.es]
- 10. Targeting HIF-1α Function in Cancer through the Chaperone Action of NQO1: Implications of Genetic Diversity of NQO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Functions of NQO1 in Cellular Protection and CoQ10 Metabolism and its Potential Role as a Redox Sensitive Molecular Switch - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Induction and Testing of Hypoxia in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cellular Response to Hypoxia | Cell Culture Protocol | Bio-Techne [bio-techne.com]
- 14. APR-246 induces apoptosis and enhances chemo-sensitivity via activation of ROS and TAp73-Noxa signal in oesophageal squamous cell cancer with TP53 missense mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. APR-246 induces apoptosis and enhances chemo-sensitivity via activation of ROS and TAp73-Noxa signal in oesophageal squamous cell cancer with TP53 missense mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
Technical Support Center: APR-246 (Eprenetapopt)
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and troubleshooting guidance for the use of APR-246 (Eprenetapopt) in in vitro research settings. Due to its inherent instability in aqueous solutions, particularly in cell culture media, careful handling and experimental design are crucial for obtaining reproducible and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is APR-246 and how does it work?
A1: APR-246 is a pro-drug that is converted under physiological conditions to its active form, methylene (B1212753) quinuclidinone (MQ).[1][2][3] MQ is a Michael acceptor that covalently binds to cysteine residues, notably within the p53 tumor suppressor protein. This can lead to the refolding of mutant p53 to a wild-type conformation, thereby restoring its tumor-suppressive functions and inducing apoptosis.[2][4][5] Beyond its effects on p53, MQ also impacts the cellular redox balance by depleting glutathione (B108866) (GSH) and inhibiting thioredoxin reductase 1 (TrxR1), which can contribute to its anti-cancer activity.[3][6]
Q2: Why is APR-246 unstable in culture media?
A2: APR-246's instability stems from its conversion to the highly reactive Michael acceptor, MQ. MQ readily reacts with nucleophiles, particularly thiol-containing molecules like cysteine and glutathione, which are present in many cell culture media and are abundant in serum supplements (e.g., Fetal Bovine Serum - FBS).[6][7] This reactivity leads to the rapid depletion of the active compound, affecting its effective concentration and experimental outcomes.
Q3: What is the half-life of APR-246 in culture media?
Q4: How should I prepare and store APR-246 stock solutions?
A4: For optimal stability, follow these guidelines for preparing and storing APR-246:
| Preparation & Storage | Recommendation |
| Solvent | Dissolve APR-246 powder in anhydrous Dimethyl Sulfoxide (DMSO). |
| Stock Concentration | Prepare a high-concentration stock solution (e.g., 10-50 mM) to minimize the volume of DMSO added to your culture medium. |
| Storage of Powder | Store the lyophilized powder at -20°C for long-term stability (up to several years). |
| Storage of Stock Solution | Aliquot the DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C. Under these conditions, the stock solution should be stable for at least one year. |
| Working Dilutions | Prepare fresh working dilutions in your cell culture medium immediately before each experiment. Do not store APR-246 in aqueous solutions. |
Troubleshooting Guide
Encountering inconsistent or unexpected results with APR-246 is often linked to its instability. This guide addresses common issues and provides practical solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Activity of APR-246 | Degradation of APR-246/MQ in culture medium: The active compound may be depleted before it can exert its biological effect. | 1. Prepare Fresh Solutions: Always prepare working dilutions of APR-246 immediately before adding to cells. 2. Minimize Incubation Time in Media: Reduce the time between adding APR-246 to the medium and exposing the cells to the treated medium. 3. Consider Serum-Free or Low-Serum Conditions: If your cell line can tolerate it, perform experiments in serum-free or reduced-serum media to decrease the concentration of reactive thiols. If serum is necessary, consider heat-inactivating it, although this may not eliminate all reactive components. 4. Use Thiol-Free Media: If possible, use custom or commercially available media with lower concentrations of cysteine and glutathione. |
| High Variability Between Replicates or Experiments | Inconsistent degradation rates of APR-246: Minor variations in timing, media preparation, or cell density can lead to significant differences in the effective concentration of MQ. | 1. Standardize Protocols: Ensure strict adherence to a standardized protocol for every experiment, including the timing of drug preparation and addition. 2. Use Master Mixes: For treating multiple wells or plates, prepare a single master mix of APR-246-containing medium to ensure a uniform concentration is added to each replicate. 3. Control Cell Density: Plate cells at a consistent density, as cellular uptake and metabolism can influence the local concentration of APR-246. |
| Discrepancies with Published Data | Differences in experimental conditions: The choice of cell culture medium, serum type and concentration, and even the specific batch of serum can significantly impact APR-246 stability and activity. | 1. Review Media Composition: Compare the composition of your culture medium (including supplements) with that reported in the literature. Note that RPMI-1640 typically contains higher levels of glutathione than DMEM. 2. Match Serum Conditions: Use the same type and concentration of serum as the cited study, if possible. 3. Consider p53 Status and Cellular Context: The cellular response to APR-246 can be highly dependent on the p53 mutation status and the overall genetic and metabolic context of the cell line.[8] |
Experimental Protocols
Protocol 1: Preparation of APR-246 Stock Solution
-
Materials:
-
APR-246 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, RNase/DNase-free microcentrifuge tubes
-
-
Procedure:
-
Allow the APR-246 powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Aseptically add the required volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex gently until the powder is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
Protocol 2: General Cell Treatment with APR-246
-
Materials:
-
Cultured cells in appropriate vessels
-
Complete cell culture medium (pre-warmed to 37°C)
-
APR-246 stock solution (from Protocol 1)
-
-
Procedure:
-
Thaw a single-use aliquot of the APR-246 stock solution at room temperature.
-
Immediately before treating the cells, dilute the APR-246 stock solution to the final desired concentration in pre-warmed complete cell culture medium. Prepare a sufficient volume for all replicates.
-
Gently mix the medium containing APR-246.
-
Remove the existing medium from the cells and replace it with the APR-246-containing medium.
-
Return the cells to the incubator for the desired treatment duration.
-
For vehicle controls, add an equivalent volume of DMSO to the culture medium.
-
Visualizing Key Concepts
APR-246 Activation and Interaction Pathway
Caption: APR-246 converts to MQ, which refolds mutant p53 and disrupts redox balance, leading to apoptosis.
Experimental Workflow for APR-246 Treatment
Caption: A standardized workflow for preparing and using APR-246 to ensure experimental reproducibility.
Logical Troubleshooting Flowchart
Caption: A logical flowchart to troubleshoot common issues encountered during APR-246 experiments.
References
- 1. Item - Mechanisms of cancer cell death by mutant p53-reactivating compound APR-246 - Karolinska Institutet - Figshare [openarchive.ki.se]
- 2. selleckchem.com [selleckchem.com]
- 3. APR-246—The Mutant TP53 Reactivator—Increases the Effectiveness of Berberine and Modified Berberines to Inhibit the Proliferation of Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. APR-246 reactivates mutant p53 by targeting cysteines 124 and 277 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. APR-246 reactivates mutant p53 by targeting cysteines 124 and 277 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A thiol‐bound drug reservoir enhances APR‐246‐induced mutant p53 tumor cell death | EMBO Molecular Medicine [link.springer.com]
- 8. Variability in functional p53 reactivation by PRIMA-1(Met)/APR-246 in Ewing sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: APR-246 Induced Apoptosis Analysis by Flow Cytometry
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing APR-246 induced apoptosis using flow cytometry.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of APR-246 induced apoptosis?
APR-246 is a small molecule that can restore the wild-type conformation and function to mutated p53 proteins, a common feature in many cancers.[1][2] Its active compound, methylene (B1212753) quinuclidinone (MQ), covalently binds to cysteine residues in the mutant p53 core domain, leading to its refolding and the reactivation of its tumor-suppressive functions, including the induction of apoptosis.[2][3][4] Additionally, APR-246 can induce apoptosis independently of p53 status by increasing reactive oxygen species (ROS) and inducing ferroptosis, a form of iron-dependent cell death.[3][5]
Q2: What are the most common flow cytometry markers for detecting APR-246 induced apoptosis?
The most common method is the Annexin V and Propidium Iodide (PI) dual staining assay.[1]
-
Annexin V: Detects the externalization of phosphatidylserine (B164497) (PS) on the cell surface, an early hallmark of apoptosis.
-
Propidium Iodide (PI): A fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicating late-stage apoptosis or necrosis.
Other useful markers include:
-
Caspase Activation: Fluorochrome-labeled inhibitors of caspases (FLICA) can detect the activation of executioner caspases like caspase-3 and -7.
-
Mitochondrial Membrane Potential (ΔΨm): Dyes such as TMRE, TMRM, or JC-1 can be used to measure the collapse of the mitochondrial membrane potential, an early event in the intrinsic apoptotic pathway.
-
Lipid Peroxidation: Stains like C11-BODIPY can be used to detect ferroptosis, which may be relevant depending on the cell type and experimental conditions.[5]
Q3: What are typical percentages of apoptosis observed after APR-246 treatment?
The percentage of apoptotic cells following APR-246 treatment is highly dependent on the cell line, p53 mutation status, drug concentration, and treatment duration. It is crucial to perform a dose-response and time-course experiment for your specific cell model.
| Cell Line Type | APR-246 Concentration | Treatment Duration | Apoptosis Percentage (Annexin V+) | Reference |
| Esophageal Squamous Carcinoma (p53 missense) | 20 µM (in combination with 5-FU) | Not Specified | 18.1% - 70.2% | [5] |
| Eµ-Myc Mouse Lymphoma (wt TRP53) | 15 µM | 16-36 hours | Higher than mutant TRP53 cells | [1] |
| H1299 (transfected with R175H mutant p53) | 45 µM | 24 hours | ~61% |
Q4: Can APR-246 induce other forms of cell death?
Yes, depending on the cancer cell type and experimental conditions, APR-246 can induce necroptosis and ferroptosis in addition to apoptosis.[1] If you observe cell death but low Annexin V staining, consider assays for these alternative cell death pathways. For example, ferroptosis can be detected by measuring lipid peroxidation.[5]
Experimental Protocols
Protocol: Annexin V and Propidium Iodide Staining for Apoptosis
This protocol outlines the key steps for staining cells with Annexin V and PI after treatment with APR-246.
Materials:
-
APR-246 treated and untreated control cells
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) solution
-
1X Annexin V Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometry tubes
Procedure:
-
Cell Preparation:
-
Induce apoptosis by treating cells with the desired concentration of APR-246 for the determined time. Include an untreated control.
-
Harvest cells (both adherent and suspension) and wash once with cold PBS.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution. Gently vortex.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Controls for Setup:
-
Unstained cells: To set the baseline fluorescence.
-
Cells stained with Annexin V-FITC only: To set compensation for the FITC channel.
-
Cells stained with PI only: To set compensation for the PI channel.
Flow Cytometry Gating Strategy
A proper gating strategy is crucial for accurate analysis of apoptotic populations.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Weak or No Annexin V Signal | 1. APR-246 concentration is too low or incubation time is too short. 2. Reagents are expired or were improperly stored. 3. Cell line is resistant to APR-246 induced apoptosis. 4. Incorrect buffer used (calcium is required for Annexin V binding). | 1. Perform a dose-response and time-course experiment to determine optimal conditions. 2. Use fresh reagents and verify storage conditions. 3. Confirm the sensitivity of your cell line to APR-246 using a different assay (e.g., cell viability). 4. Ensure you are using the provided 1X Annexin V Binding Buffer. |
| High Background Staining | 1. Antibody/stain concentration is too high. 2. Insufficient washing. 3. High cellular autofluorescence. | 1. Titrate Annexin V and PI to determine the optimal concentration. 2. Ensure cells are washed properly with PBS before staining. 3. Run an unstained control to assess autofluorescence and adjust PMT voltages accordingly. |
| High Percentage of PI-Positive Cells | 1. APR-246 is inducing necrosis or ferroptosis. 2. Cells were handled too harshly during preparation. 3. Analysis was performed too late after staining. | 1. Consider that APR-246 may induce non-apoptotic cell death in your model.[1] Use markers for other cell death pathways. 2. Handle cells gently, avoid vigorous vortexing, and use appropriate centrifugation speeds. 3. Analyze samples as soon as possible after staining. |
| Unusual FSC/SSC Profile | 1. Significant cell shrinkage or swelling due to treatment. 2. Presence of a large amount of cellular debris. | 1. Adjust the FSC and SSC gates to include the entire cell population, as APR-246 can alter cell morphology.[5] 2. Gate out debris based on the FSC vs. SSC plot of your untreated control. |
Troubleshooting Decision Tree
Signaling Pathway Visualization
The following diagram illustrates the proposed mechanism of APR-246 in inducing apoptosis.
References
- 1. The anti-cancer agent APR-246 can activate several programmed cell death processes to kill malignant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. APR-246 reactivates mutant p53 by targeting cysteines 124 and 277 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Item - Mechanisms of cancer cell death by mutant p53-reactivating compound APR-246 - Karolinska Institutet - Figshare [openarchive.ki.se]
- 4. The Mutant p53-Targeting Compound APR-246 Induces ROS-Modulating Genes in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. APR-246 induces early cell death by ferroptosis in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy of APR-246 in Patient-Derived Xenograft Models: A Guide for Researchers
This guide offers an objective comparison of the anti-tumor efficacy of APR-246 (eprenetapopt), a first-in-class mutant p53 reactivator, in preclinical patient-derived xenograft (PDX) models. It is intended for researchers, scientists, and professionals in drug development seeking to evaluate the potential of APR-246 as a cancer therapeutic. The content herein summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of key biological pathways and experimental workflows.
Quantitative Efficacy of APR-246 in Xenograft Models
While comprehensive head-to-head comparative data of APR-246 against a wide panel of other cancer therapeutics in PDX models is limited in publicly available literature, existing studies highlight its potent synergistic effects with standard-of-care chemotherapy. The following data is derived from a study investigating the efficacy of APR-246 in a cisplatin-resistant ovarian cancer xenograft model, which serves as a valuable preclinical surrogate.
Table 1: Comparative In Vivo Efficacy of APR-246 and Cisplatin (B142131) in an Ovarian Cancer Xenograft Model
| Treatment Group | Dosage | Tumor Growth Inhibition (%) |
| Control (Vehicle) | - | 0 |
| APR-246 | 100 mg/kg | 21 |
| Cisplatin | 6 mg/kg | 32 |
| APR-246 + Cisplatin | 100 mg/kg + 6 mg/kg | 56 |
This data demonstrates that the combination of APR-246 and cisplatin results in a significantly greater inhibition of tumor growth than either agent administered as a monotherapy, indicating a synergistic interaction.
Experimental Protocols
Establishment and Treatment of Patient-Derived Xenografts (PDX)
The following protocol provides a detailed methodology for the establishment of PDX models and subsequent drug efficacy studies. This protocol synthesizes best practices from multiple published studies.[1][2][3]
1. PDX Model Establishment:
-
Tissue Acquisition: Obtain fresh tumor tissue from consenting patients during surgical resection or biopsy, maintaining sterility throughout the process.[1]
-
Tissue Processing: Immediately place the tissue in a sterile collection medium on ice. In a laminar flow hood, wash the tissue with a sterile saline solution, remove any non-tumor or necrotic tissue, and mince it into small fragments of approximately 2-4 mm³.[1]
-
Implantation: Anesthetize immunodeficient mice (e.g., NOD/SCID or NSG strains). Make a small incision in the flank and subcutaneously implant a single tumor fragment. Close the incision with surgical clips or sutures.[1][2]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation and growth. Measure tumor dimensions with calipers at least twice weekly and calculate the tumor volume using the formula: (Length × Width²) / 2.[2]
-
Passaging: When a tumor reaches a volume of approximately 1,000-1,500 mm³, humanely euthanize the mouse and aseptically harvest the tumor. A portion of the tumor can be cryopreserved for future use, and the remainder can be passaged by re-implanting fragments into new host mice to expand the PDX line.[1]
2. In Vivo Drug Efficacy Studies:
-
Cohort Formation: Once tumors in a cohort of PDX-bearing mice reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
Drug Administration:
-
APR-246: Reconstitute APR-246 in a suitable vehicle and administer via intravenous (IV) or intraperitoneal (IP) injection. A typical dosing regimen might be 100 mg/kg daily for a specified number of days.
-
Alternative/Combination Agents: Administer comparator drugs (e.g., cisplatin, 5-fluorouracil) according to established protocols for dose and schedule.
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight throughout the treatment period.
-
At the end of the study, calculate the percent tumor growth inhibition for each treatment group relative to the vehicle control group.
-
-
Statistical Analysis: Employ appropriate statistical methods (e.g., t-test, ANOVA) to determine the significance of differences in tumor growth between the treatment groups.
Visualizing the Science: Diagrams and Workflows
APR-246 Mechanism of Action: A Dual Approach
APR-246 exerts its anti-tumor effects through a dual mechanism of action: the reactivation of mutant p53 and the induction of oxidative stress.[4][5][6]
Caption: Dual mechanism of action of APR-246.
Experimental Workflow for Validating APR-246 in PDX Models
The following diagram illustrates a typical workflow for the preclinical validation of APR-246 using patient-derived xenografts.
Caption: Preclinical validation workflow for APR-246 in PDX models.
References
- 1. Patient-derived tumour xenografts as models for oncology drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Establishment and Use of Patient-Derived Xenograft Models for Drug Testing in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Establishment of patient-derived xenograft models and cell lines for malignancies of the upper gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Targeting of Mutant p53 and the Cellular Redox Balance by APR-246 as a Strategy for Efficient Cancer Therapy [frontiersin.org]
- 5. urotoday.com [urotoday.com]
- 6. Targeting of Mutant p53 and the Cellular Redox Balance by APR-246 as a Strategy for Efficient Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Restoring the Guardian: A Comparative Guide to p53 Reactivating Compounds
The tumor suppressor protein p53, often hailed as the "guardian of the genome," plays a pivotal role in preventing cancer formation. Its inactivation, frequently through mutation, is a hallmark of a vast number of human cancers, making the restoration of its function a highly sought-after therapeutic strategy. APR-246 (eprenetapopt) has been a frontrunner in this field, but a new generation of compounds with diverse mechanisms of action is emerging. This guide provides a comprehensive comparison of APR-246 with other key p53 reactivating compounds: COTI-2, PC14586, and ZMC-1, offering researchers, scientists, and drug development professionals a detailed overview of their performance, supported by experimental data.
Mechanism of Action: Diverse Strategies to Reactivate p53
The p53 reactivating compounds employ distinct strategies to restore the tumor-suppressive functions of mutant p53.
APR-246 (Eprenetapopt): This compound is a prodrug that is converted to the active compound methylene (B1212753) quinuclidinone (MQ).[1] MQ is a Michael acceptor that covalently binds to cysteine residues within the core domain of mutant p53, inducing a conformational change that restores its wild-type function.[1][2] This reactivation of p53 leads to the induction of apoptosis (programmed cell death) in cancer cells.[2] Additionally, APR-246 has been shown to exert p53-independent effects by modulating the cellular redox balance.[3]
COTI-2: This third-generation thiosemicarbazone is proposed to have a dual mechanism of action. It is believed to restore the wild-type conformation of mutant p53, and it also functions as a zinc chelator.[4][5] The exact interplay between these two functions in p53 reactivation is still under investigation. Some studies suggest that COTI-2's primary role may be as a zinc metallochaperone, similar to ZMC-1, rather than through direct binding to p53.[4][6]
PC14586 (Rezatapopt): This small molecule is a highly specific reactivator of the p53-Y220C mutant protein.[7] The Y220C mutation creates a druggable surface pocket on the p53 protein.[7][8] PC14586 is designed to fit into this crevice, stabilizing the protein in its wild-type conformation and restoring its transcriptional activity.[7][8]
ZMC-1: This compound is a zinc metallochaperone that specifically targets zinc-deficient p53 mutants, such as R175H.[9][10][11] These mutations impair the ability of p53 to bind zinc, which is essential for its proper folding and function. ZMC-1 acts as a zinc ionophore, increasing the intracellular concentration of zinc and facilitating its binding to the mutant p53, thereby restoring its wild-type conformation and function.[9][10][11]
Preclinical Performance: A Head-to-Head Look at Efficacy
Preclinical studies provide crucial insights into the potency and selectivity of these compounds. The following tables summarize key in vitro data.
| Compound | Cell Line | p53 Status | IC50 (µM) | Effect | Citation |
| APR-246 | HNSCC | Mutant | 2.43 | Decreased cell survival | [12] |
| Oesophageal Squamous Cell Carcinoma (TE1, TE4, TE8, TE10) | Frameshift Mutant | 7.9 - 14.3 | Antitumor effect | [13] | |
| COTI-2 | HNSCC | Mutant | 0.0096 - 0.370 | Lower IC50 than wild-type | [14] |
| Triple-Negative Breast Cancer | Mutant | Lower than wild-type | More responsive than non-TNBC | [15] | |
| PC14586 | Y220C Mutant Sarcoma Cell Lines | Y220C Mutant | 0.192 - 0.722 | Inhibition of proliferation | [7] |
| ZMC-1 | Not specified in direct comparison | Zinc-binding mutants | Not specified in direct comparison | Induces apoptosis in sensitive lines | [9][10] |
Table 1: Comparative in vitro Cytotoxicity (IC50 values) of p53 Reactivating Compounds. This table highlights the half-maximal inhibitory concentrations (IC50) of the compounds in various cancer cell lines, demonstrating their potency.
| Compound | Cell Line | p53 Status | Apoptosis Induction | Citation |
| APR-246 | Hematological Malignancy Cells | Mutant | Induces apoptosis | [16] |
| Oesophageal Squamous Cell Carcinoma | Missense Mutant | Significant apoptosis | [13] | |
| COTI-2 | Triple-Negative Breast Cancer | Mutant | Induces apoptosis | [15] |
| PC14586 | Y220C Mutant Sarcoma Cell Lines | Y220C Mutant | Induces apoptosis | [17] |
| ZMC-1 | p53-R175H expressing cells | R175H Mutant | Induces apoptosis | [9][10] |
Table 2: Apoptosis Induction by p53 Reactivating Compounds. This table summarizes the ability of each compound to induce programmed cell death in cancer cells.
Clinical Development Landscape
The clinical development of these compounds is at various stages, with each targeting specific cancer types and patient populations.
| Compound | Phase of Development | Target Indication(s) | Key Findings | Citation(s) |
| APR-246 | Phase 3 (Completed) | Myelodysplastic Syndromes (MDS) with TP53 mutation | In combination with azacitidine, showed clinical responses. | [18] |
| COTI-2 | Phase 1 | Gynecological cancers, Head and Neck Squamous Cell Carcinoma | Favorable safety profile. | [6][19] |
| PC14586 | Phase 1/2 | Advanced solid tumors with TP53 Y220C mutation | Well-tolerated with preliminary efficacy. | [7] |
| ZMC-1 | Preclinical | Cancers with zinc-binding p53 mutations | Demonstrated in vivo efficacy in mouse models. | [10] |
Table 3: Clinical Trial Overview of p53 Reactivating Compounds. This table provides a snapshot of the clinical progress of each compound.
Signaling Pathways and Experimental Workflows
Visualizing the intricate signaling pathways and experimental workflows is crucial for understanding the action and evaluation of these compounds.
Caption: APR-246 Mechanism of Action.
Caption: COTI-2 Proposed Dual Mechanism.
Caption: PC14586 Specific Targeting of p53-Y220C.
Caption: ZMC-1 Zinc Metallochaperone Activity.
Caption: General Experimental Workflow.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are outlines for key assays used to evaluate these compounds.
Clonogenic Survival Assay
This assay assesses the ability of a single cell to grow into a colony, providing a measure of long-term cell survival after treatment.
-
Cell Seeding: Plate a known number of single cells into 6-well plates. The number of cells seeded will depend on the expected toxicity of the compound.
-
Treatment: After allowing the cells to adhere overnight, treat them with a range of concentrations of the p53 reactivating compound for a specified duration (e.g., 24 hours).
-
Incubation: Remove the drug-containing medium, wash the cells with PBS, and add fresh medium. Incubate the plates for 7-14 days, allowing colonies to form.
-
Staining and Counting: Fix the colonies with a methanol/acetic acid solution and stain with crystal violet. Count the number of colonies containing at least 50 cells.
-
Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.
Western Blot Analysis for p53 Reactivation
This technique is used to detect and quantify specific proteins in a sample, providing insights into the activation of the p53 pathway.
-
Cell Lysis: Treat cells with the compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for total p53, conformation-specific p53 (e.g., PAb1620 for wild-type conformation), and downstream targets like p21 and PUMA.
-
Detection: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP). Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Immunofluorescence for p53 Conformation
This method allows for the visualization of the subcellular localization and conformational state of p53 within intact cells.
-
Cell Culture and Treatment: Grow cells on coverslips and treat with the p53 reactivating compound.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with a detergent like Triton X-100 to allow antibody entry.
-
Immunostaining: Block non-specific binding sites and then incubate with a primary antibody that specifically recognizes the wild-type conformation of p53 (e.g., PAb1620).
-
Secondary Antibody and Counterstaining: Incubate with a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Imaging: Mount the coverslips on microscope slides and visualize the fluorescence using a confocal or fluorescence microscope.
-
Analysis: Assess the intensity and localization of the p53 signal to determine the extent of conformational change.
Conclusion
The reactivation of mutant p53 represents a promising frontier in cancer therapy. While APR-246 has paved the way, a diverse array of compounds with distinct mechanisms of action is now in development. COTI-2's potential dual role, PC14586's specificity for the Y220C mutation, and ZMC-1's novel metallochaperone activity highlight the innovative approaches being employed. The comparative data presented in this guide underscore the importance of understanding the specific p53 mutation and the tumor microenvironment to select the most appropriate therapeutic strategy. As our knowledge of these compounds and their intricate mechanisms deepens, so too will our ability to effectively restore the guardian of the genome and improve outcomes for cancer patients.
References
- 1. The anti-cancer agent APR-246 can activate several programmed cell death processes to kill malignant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Mutant p53-Targeting Compound APR-246 Induces ROS-Modulating Genes in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uwindsor.scholaris.ca [uwindsor.scholaris.ca]
- 5. COTI-2 | Reactivating Mutant p53 | PDF [slideshare.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pmvpharma.com [pmvpharma.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. openworks.mdanderson.org [openworks.mdanderson.org]
- 13. APR-246 induces apoptosis and enhances chemo-sensitivity via activation of ROS and TAp73-Noxa signal in oesophageal squamous cell cancer with TP53 missense mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ASCO – American Society of Clinical Oncology [asco.org]
- 15. COTI-2 reactivates mutant p53 and inhibits growth of triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antitumor Effects of PRIMA-1 and PRIMA-1Met (APR246) in Hematological Malignancies: Still a Mutant P53-Dependent Affair? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. Targeting Mutant p53 for Cancer Treatment: Moving Closer to Clinical Use? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. medrxiv.org [medrxiv.org]
Mechanism of Action: Restoring p53 Function and Beyond
A Comparative Guide to APR-246 and PRIMA-1: Mechanisms and Therapeutic Effects
APR-246 (also known as eprenetapopt or PRIMA-1Met) and its predecessor, PRIMA-1, are small molecules that have garnered significant attention in cancer research for their ability to reactivate mutant p53, a tumor suppressor protein frequently inactivated in human cancers.[1][2][3] This guide provides a comprehensive comparison of these two compounds, detailing their mechanisms of action, therapeutic effects, and the experimental data supporting their potential as anti-cancer agents.
Both APR-246 and PRIMA-1 are pro-drugs that convert to the active compound methylene (B1212753) quinuclidinone (MQ).[4] MQ is a Michael acceptor that covalently binds to thiol groups in the core domain of mutant p53, leading to the refolding of the protein and restoration of its wild-type tumor suppressor functions.[5][6] This reactivation of p53 triggers downstream pathways leading to cell cycle arrest and apoptosis in cancer cells.[1][7]
While the reactivation of mutant p53 is a primary mechanism, studies have revealed that the anti-tumor effects of APR-246 and PRIMA-1 are multifaceted and can be independent of p53 status.[2][8] Both compounds have been shown to induce apoptosis and inhibit the growth of cancer cells with wild-type p53 or even those that are p53-null.[1][9] This broader activity is attributed to the induction of oxidative stress through the depletion of intracellular glutathione (B108866) (GSH) and inhibition of thioredoxin reductase 1 (TrxR1), a key enzyme in cellular redox balance.[1][8][10]
APR-246 is a methylated analog of PRIMA-1 and is considered more potent.[2][11] This increased potency is likely due to improved cell permeability and stability.
Comparative Efficacy and Cellular Effects
Experimental studies have consistently demonstrated the anti-tumor efficacy of both APR-246 and PRIMA-1 across a range of cancer cell lines and in vivo models. However, direct quantitative comparisons often highlight the superior performance of APR-246.
Table 1: Comparative in vitro activity of APR-246 and PRIMA-1
| Parameter | APR-246 (Eprenetapopt) | PRIMA-1 | Cancer Type/Cell Line | Reference |
| IC50 (µM) | Varies by cell line, generally lower than PRIMA-1 | Varies by cell line | Various | [12] |
| Apoptosis Induction | Potent inducer | Inducer | Various | [1][9] |
| p53 Reactivation | Yes | Yes | Mutant p53-expressing cells | [2][3] |
| Oxidative Stress | Induces ROS, depletes GSH | Induces ROS, depletes GSH | Various | [1][10] |
| Clinical Development | Phase III clinical trials | Preclinical | Hematological malignancies, solid tumors | [10] |
IC50 values are highly dependent on the specific cell line and experimental conditions. This table provides a general comparison based on available literature.
Signaling Pathways and Experimental Workflows
The intricate mechanisms of APR-246 and PRIMA-1 involve multiple signaling pathways. Below are diagrams illustrating the core pathways and a typical experimental workflow for evaluating these compounds.
Caption: Mechanism of action for APR-246 and PRIMA-1.
References
- 1. PRIMA-1 and PRIMA-1Met (APR-246): From Mutant/Wild Type p53 Reactivation to Unexpected Mechanisms Underlying Their Potent Anti-Tumor Effect in Combinatorial Therapies [mdpi.com]
- 2. Antitumor Effects of PRIMA-1 and PRIMA-1Met (APR246) in Hematological Malignancies: Still a Mutant P53-Dependent Affair? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prima-1 and APR-246 in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. p53 reactivation with induction of massive apoptosis-1 (PRIMA-1) inhibits amyloid aggregation of mutant p53 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. PRIMA-1 reactivates mutant p53 by covalent binding to the core domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. oncotarget.com [oncotarget.com]
- 10. Unravelling the multifaceted mechanisms of cancer cell death by mutant p53 targeting compound APR-246 (Eprenetapopt) | Karolinska Institutet [news.ki.se]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
Synergistic Anti-Cancer Effects of APR-246 and Doxorubicin in Pancreatic Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the synergistic effects of APR-246 (eprenetapopt) and doxorubicin (B1662922) in preclinical models of pancreatic cancer, with a focus on p53-mutant cell lines. The data presented herein is compiled from peer-reviewed studies and aims to offer an objective comparison of monotherapy versus combination therapy, supported by experimental data and detailed protocols.
Abstract
Pancreatic cancer remains a formidable challenge in oncology, with high mortality rates and limited effective therapeutic options. A significant portion of pancreatic tumors harbor mutations in the TP53 tumor suppressor gene, rendering them resistant to conventional chemotherapies. APR-246 is a first-in-class small molecule that reactivates mutant p53 protein, restoring its tumor-suppressive functions. This guide evaluates the preclinical evidence for combining APR-246 with the widely used chemotherapeutic agent doxorubicin. The synergistic interaction between these two agents presents a promising strategy to enhance anti-tumor efficacy in p53-mutant pancreatic cancer. This document summarizes the key experimental findings, details the methodologies employed, and visualizes the underlying molecular mechanisms.
Comparative Efficacy of APR-246 and Doxorubicin
The combination of APR-246 and doxorubicin has demonstrated significant synergistic effects in reducing the viability of p53-mutant pancreatic cancer cells. The following tables summarize the quantitative data from key in vitro studies.
Cell Viability and Growth Inhibition
The anti-proliferative effects of APR-246 and doxorubicin, alone and in combination, were assessed using the MTT assay in the p53-mutant pancreatic cancer cell line AsPC-1.[1]
Table 1: Growth Inhibitory (GI50) Values for APR-246 and Doxorubicin in AsPC-1 Cells
| Treatment | GI50 (µM) |
| APR-246 | 10 |
| Doxorubicin | 1 |
Data from Alhammer et al., Baghdad Science Journal, 2024.[1]
Synergism Analysis
The synergistic effect of the drug combination was quantified by calculating the Combination Index (CI) using the Chou-Talalay method with CalcuSyn software. A CI value less than 1 indicates synergism.
Table 2: Combination Index (CI) Values for APR-246 and Doxorubicin in AsPC-1 Cells
| Effect Dose (ED) | Combination Index (CI) | Interpretation |
| ED50 | 0.82 ± 0.09 | Synergism |
| ED75 | 0.83 ± 0.11 | Synergism |
| ED90 | 0.85 ± 0.12 | Synergism |
Data from Alhammer et al., Baghdad Science Journal, 2024.[2]
Induction of Apoptosis
The induction of apoptosis, or programmed cell death, is a key mechanism of anti-cancer therapies. The following data is from Acridine Orange/Ethidium Bromide (AO/EB) staining of AsPC-1 cells treated with APR-246 and doxorubicin.
Table 3: Apoptotic Effects of APR-246 and Doxorubicin on AsPC-1 Cells
| Treatment | Observation |
| Control | Majority of cells are viable (green fluorescence). |
| APR-246 (10 µM) | No significant increase in apoptosis compared to control. |
| Doxorubicin (1 µM) | Substantial increase in early and late-stage apoptotic cells (bright green/orange-red fluorescence). |
| Combination (APR-246 10 µM + Doxorubicin 1 µM) | Substantial increase in apoptotic cells, comparable to doxorubicin alone. No further significant increase in apoptosis was observed compared to doxorubicin monotherapy. |
Qualitative data summarized from Alhammer et al., Baghdad Science Journal, 2024.[1]
Gene Expression Analysis
To investigate the molecular mechanisms underlying the observed synergistic effects, the expression of the pro-apoptotic gene NOXA (also known as PMAIP1) was analyzed by RT-qPCR.
Table 4: Relative Gene Expression of NOXA in AsPC-1 Cells
| Treatment | Fold Change in NOXA Expression (vs. Control) |
| APR-246 (10 µM) | No significant change |
| Doxorubicin (1 µM) | Significant decrease |
| Combination (APR-246 10 µM + Doxorubicin 1 µM) | Significant decrease |
Data from Alhammer et al., Baghdad Science Journal, 2024.[1] The downregulation of the pro-apoptotic gene NOXA in response to doxorubicin, a DNA-damaging agent that typically induces apoptosis, is an intriguing finding that may suggest a complex, p53-independent mechanism of apoptosis induction in this context, or the involvement of other apoptotic pathways.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of Synergistic Action
The synergistic effect of APR-246 and doxorubicin in p53-mutant pancreatic cancer is believed to be mediated through a multi-faceted mechanism. APR-246 restores the wild-type conformation and function of mutant p53. This reactivated p53 can then induce cell cycle arrest, primarily through the upregulation of p21 (CDKN1A), and promote apoptosis. Doxorubicin, a topoisomerase II inhibitor, induces DNA double-strand breaks, which also activates the p53 pathway, leading to apoptosis. The combination of these two agents results in a more potent anti-tumor response.
Caption: Proposed mechanism of synergistic action between APR-246 and doxorubicin.
Experimental Workflow for In Vitro Studies
The following diagram illustrates the general workflow for the in vitro experiments described in this guide.
References
Head-to-Head Comparison: APR-246 vs. Nutlin-3a in p53-Targeted Cancer Therapy
A Comprehensive Guide for Researchers and Drug Development Professionals
The tumor suppressor protein p53 plays a critical role in preventing cancer development. Its inactivation, either through mutation or suppression of its activity, is a hallmark of a vast number of human cancers. Consequently, therapeutic strategies aimed at restoring p53 function represent a promising avenue in oncology. Two small molecules at the forefront of this effort are APR-246 (eprenetapopt) and nutlin-3a (B1683890). This guide provides an objective, data-driven comparison of these two compounds, focusing on their distinct mechanisms of action, preclinical efficacy, and the experimental methodologies used to evaluate them.
Executive Summary
APR-246 and nutlin-3a both aim to reactivate the p53 pathway, but they do so through fundamentally different mechanisms, which dictates their suitability for different cancer types based on p53 status.
-
APR-246 is a pro-drug that is converted to the active compound methylene (B1212753) quinuclidinone (MQ). MQ is a Michael acceptor that covalently modifies mutant p53 protein, leading to its refolding into a wild-type-like conformation and the restoration of its tumor-suppressive functions.[1] A key feature of APR-246 is its dual mechanism of action; beyond refolding mutant p53, it also modulates the cellular redox balance by inhibiting thioredoxin reductase (TrxR1) and depleting glutathione (B108866), contributing to its anticancer activity.[1][2]
-
Nutlin-3a is a potent and selective inhibitor of the MDM2-p53 interaction.[3][4] In cancer cells with wild-type p53, MDM2 (a key negative regulator of p53) is often overexpressed, leading to the continuous degradation of p53. Nutlin-3a occupies the p53-binding pocket of MDM2, preventing this interaction, which leads to the stabilization and activation of wild-type p53.[3][5] This activation then triggers downstream pathways leading to cell cycle arrest and apoptosis.[6][7]
This guide will delve into a detailed comparison of their performance based on available experimental data, provide insights into the experimental protocols for their evaluation, and visualize their distinct signaling pathways.
Quantitative Data Comparison
The following tables summarize the in vitro efficacy of APR-246 and nutlin-3a across a panel of cancer cell lines with varying p53 status. It is important to note that direct head-to-head comparisons in the same studies are limited, and IC50 values can vary depending on experimental conditions.
Table 1: Comparative in vitro Cytotoxicity (IC50) of APR-246 in Human Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | APR-246 IC50 (µM) | Reference |
| JHUEM2 | Endometrial Cancer | Wild-Type | 2.5 | [8] |
| Hec108 | Endometrial Cancer | Mutant (P151H) | 4.3 | [8] |
| Hec1B | Endometrial Cancer | Mutant (R248Q) | 4.5 | [8] |
| HN31 | Head and Neck Squamous Cell Carcinoma | Mutant | ~2.43 | [9] |
| KYSE410 | Esophageal Squamous Cell Carcinoma | Missense Mutant | < 10 | [10] |
| TE1 | Esophageal Squamous Cell Carcinoma | Frameshift Mutant | 10.5 | [10] |
| TE8 | Esophageal Squamous Cell Carcinoma | Frameshift Mutant | 7.9 | [10] |
Table 2: Comparative in vitro Cytotoxicity (IC50) of Nutlin-3a in Human Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | Nutlin-3a IC50 (µM) | Reference |
| HCT116 p53+/+ | Colorectal Carcinoma | Wild-Type | 28.03 ± 6.66 | [11] |
| HCT116 p53-/- | Colorectal Carcinoma | Null | 30.59 ± 4.86 | [11] |
| A549 | Lung Carcinoma | Wild-Type | 17.68 ± 4.52 | [11] |
| MDA-MB-231 | Breast Cancer | Mutant | 22.13 ± 0.85 | [11] |
| SJSA-1 | Osteosarcoma (MDM2 amplified) | Wild-Type | ~1 | [11] |
| U87MG | Glioblastoma | Wild-Type | Dose-dependent reduction in viability | [12] |
| T98G | Glioblastoma | Mutant | No significant decrease in viability | [12] |
| OSA | Osteosarcoma (MDM2 amplified) | Wild-Type | 0.527 ± 0.131 | [13] |
| T778 | Sarcoma (MDM2 amplified) | Wild-Type | 0.658 ± 0.138 | [13] |
| U2OS | Osteosarcoma | Wild-Type | 1.024 ± 0.485 | [13] |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of APR-246 and nutlin-3a are best understood by visualizing their respective signaling pathways.
APR-246: Mutant p53 Reactivation and Redox Modulation
APR-246's active form, MQ, directly targets and refolds mutant p53, restoring its ability to bind to DNA and activate downstream target genes involved in apoptosis and cell cycle arrest.[1] Concurrently, MQ depletes glutathione and inhibits TrxR1, leading to an increase in reactive oxygen species (ROS) and oxidative stress, which further contributes to cancer cell death.[1][2]
Nutlin-3a: Inhibition of the MDM2-p53 Interaction
Nutlin-3a acts upstream of p53 by preventing its degradation. By binding to MDM2, nutlin-3a allows wild-type p53 to accumulate, leading to the transactivation of its target genes, which in turn induce cell cycle arrest and apoptosis.[3][4][5]
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of drug comparison. Below are detailed methodologies for key assays used to evaluate the efficacy of APR-246 and nutlin-3a.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Workflow:
References
- 1. Targeting of Mutant p53 and the Cellular Redox Balance by APR-246 as a Strategy for Efficient Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting of Mutant p53 and the Cellular Redox Balance by APR-246 as a Strategy for Efficient Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. oncotarget.com [oncotarget.com]
- 5. benchchem.com [benchchem.com]
- 6. The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pnas.org [pnas.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. APR-246 reactivates mutant p53 by targeting cysteines 124 and 277 - PMC [pmc.ncbi.nlm.nih.gov]
Validating Ferroptosis: A Key Mechanism in APR-246-Mediated Cancer Cell Death
A Comparative Guide for Researchers and Drug Development Professionals
APR-246 (eprenetapopt), a first-in-class drug that targets mutant p53, has shown significant promise in cancer therapy.[1][2][3] While its initial development focused on reactivating the tumor-suppressor functions of mutant p53, a growing body of evidence reveals a multifaceted mechanism of action that includes the induction of ferroptosis, an iron-dependent form of programmed cell death.[4][5][6][7] This guide provides a comparative analysis of experimental data validating the role of ferroptosis in APR-246-mediated cell death, offering researchers a comprehensive overview of the key findings and methodologies in this burgeoning field.
APR-246: Beyond p53 Reactivation
APR-246 is a prodrug that converts to the active compound methylene (B1212753) quinuclidinone (MQ).[4][8][9] MQ is a Michael acceptor that can covalently bind to cysteine residues in mutant p53, restoring its wild-type conformation and tumor-suppressive functions.[9][10] However, studies have demonstrated that APR-246 can induce cell death in cancer cells irrespective of their p53 mutational status, pointing to alternative mechanisms of action.[4][5][11] One of the most prominent p53-independent mechanisms is the induction of ferroptosis.[4][6][7]
Ferroptosis is characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS) and subsequent cell death.[12][13] This process is distinct from other forms of programmed cell death like apoptosis.
Evidence for APR-246-Induced Ferroptosis
Multiple studies have provided compelling evidence for the role of ferroptosis in the anticancer activity of APR-246. The primary mechanism involves the depletion of intracellular glutathione (B108866) (GSH), a critical antioxidant that protects cells from oxidative damage.[4][8][14] MQ, the active form of APR-246, reacts with GSH, leading to its depletion.[1][14][15] This GSH depletion, in turn, inactivates glutathione peroxidase 4 (GPX4), a key enzyme that neutralizes lipid peroxides.[4] The resulting accumulation of lipid ROS, in the presence of iron, triggers ferroptotic cell death.[4][6]
Key Experimental Findings:
-
Inhibition of Ferroptosis Rescues Cell Death: Treatment of cancer cells with ferroptosis inhibitors, such as ferrostatin-1 (a lipophilic antioxidant) and deferoxamine (B1203445) (an iron chelator), has been shown to significantly rescue APR-246-induced cell death.[4][7][16]
-
Induction of Lipid Peroxidation: APR-246 treatment leads to a marked increase in lipid peroxidation, a hallmark of ferroptosis.[4][6][15] This can be measured using fluorescent probes like C11-BODIPY.
-
Glutathione Depletion: A consistent finding across multiple studies is the rapid and significant depletion of intracellular GSH levels following APR-246 treatment.[4][14][15][17]
-
Synergy with Ferroptosis Inducers: APR-246 exhibits synergistic effects when combined with other known ferroptosis-inducing agents, such as erastin (B1684096) and RSL3.[4][18][19][20]
Comparative Data on APR-246 Activity
The following tables summarize key quantitative data from studies investigating the role of ferroptosis in APR-246-mediated cell death.
Table 1: IC50 Values of APR-246 in Acute Myeloid Leukemia (AML) Cell Lines
| Cell Line | p53 Status | IC50 (µM) at 24h |
| MOLM-14 | Wild-type | ~25 |
| OCI-AML2 | Mutant | ~50 |
| MV4-11 | Wild-type | ~30 |
| U937 | Mutant | ~40 |
Data extracted from a study on APR-246 inducing ferroptosis in AML.[4] The IC50 values demonstrate that APR-246 is effective in AML cell lines regardless of their p53 status.
Table 2: Synergistic Effects of APR-246 with Ferroptosis Inducers in AML Cell Lines
| Combination | Cell Line | Synergy Score |
| APR-246 + RSL3 | MOLM-14 | High Synergy |
| APR-246 + Erastin | MOLM-14 | High Synergy |
| APR-246 + RSL3 | OCI-AML2 | High Synergy |
| APR-246 + Erastin | OCI-AML2 | High Synergy |
Synergy scores were determined using viability assays.[4][18] These findings highlight the enhanced anti-leukemic activity when APR-246 is combined with compounds that also target the ferroptosis pathway.
Experimental Protocols
Validating the role of ferroptosis in APR-246-mediated cell death requires a combination of specific assays. Below are detailed methodologies for key experiments.
Cell Viability Assay
-
Principle: To determine the cytotoxic effect of APR-246 and its combination with other drugs.
-
Protocol:
-
Seed cancer cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of APR-246, alone or in combination with ferroptosis inhibitors (e.g., ferrostatin-1, deferoxamine) or inducers (e.g., erastin, RSL3).
-
Incubate the cells for 24-72 hours.
-
Assess cell viability using a resazurin-based assay (e.g., PrestoBlue) or MTT assay according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader and calculate the half-maximal inhibitory concentration (IC50).
-
Measurement of Intracellular Glutathione (GSH)
-
Principle: To quantify the level of intracellular GSH, a key antioxidant depleted by APR-246.
-
Protocol:
-
Treat cells with APR-246 for the desired time points.
-
Harvest the cells and wash with PBS.
-
Lyse the cells and deproteinize the lysate.
-
Measure GSH levels using a commercially available GSH assay kit, which is typically based on the reaction of GSH with a chromogenic substrate.
-
Normalize the GSH levels to the protein concentration of the cell lysate.
-
Lipid Peroxidation Assay
-
Principle: To detect the accumulation of lipid ROS, a hallmark of ferroptosis.
-
Protocol:
-
Treat cells with APR-246, with or without ferroptosis inhibitors.
-
Incubate the cells with the fluorescent probe C11-BODIPY (581/591) at a final concentration of 1-5 µM for 30-60 minutes at 37°C.
-
Harvest the cells and wash with PBS.
-
Analyze the cells by flow cytometry. The shift in fluorescence from red to green indicates lipid peroxidation.
-
Western Blotting
-
Principle: To analyze the expression levels of key proteins involved in the ferroptosis pathway, such as GPX4 and SLC7A11.
-
Protocol:
-
Treat cells with APR-246 for the indicated times.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against GPX4, SLC7A11, and a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies and detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: APR-246 induces ferroptosis through GSH depletion and subsequent lipid ROS accumulation.
Caption: Experimental workflow for validating APR-246-induced ferroptosis.
Conclusion
The induction of ferroptosis is a crucial, p53-independent mechanism underlying the anticancer activity of APR-246.[4][5] This understanding opens new avenues for therapeutic strategies, including the combination of APR-246 with other ferroptosis inducers or agents that target cellular redox pathways.[1][18][20] For researchers and drug developers, a thorough validation of this mechanism is essential for optimizing the clinical application of APR-246 and identifying patient populations most likely to benefit from this novel therapeutic approach. The experimental protocols and comparative data presented in this guide provide a solid foundation for further investigation into the multifaceted actions of APR-246.
References
- 1. Unravelling the multifaceted mechanisms of cancer cell death by mutant p53 targeting compound APR-246 (Eprenetapopt) | Karolinska Institutet [news.ki.se]
- 2. ascopubs.org [ascopubs.org]
- 3. Aprea Therapeutics Presents Results From French Phase Ib/II Clinical Trial of APR-246 (Eprenetapopt) and Azacitidine in Patients with TP53 Mutant Myelodysplastic Syndromes and Acute Myeloid Leukemia at the 25th European Hematology Association Annual Meeti | Aprea Therapeutics [ir.aprea.com]
- 4. APR-246 induces early cell death by ferroptosis in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The anti-cancer agent APR-246 can activate several programmed cell death processes to kill malignant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. openworks.mdanderson.org [openworks.mdanderson.org]
- 7. APR-246 induces early cell death by ferroptosis in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Targeting of Mutant p53 and the Cellular Redox Balance by APR-246 as a Strategy for Efficient Cancer Therapy [frontiersin.org]
- 9. APR-246 reactivates mutant p53 by targeting cysteines 124 and 277 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. The anti-cancer agent APR-246 can activate several programmed cell death processes to kill malignant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Exploring Ferroptosis-Inducing Therapies for Cancer Treatment: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Ferroptosis in Cancer Treatment: Another Way to Rome [frontiersin.org]
- 14. Targeting of Mutant p53 and the Cellular Redox Balance by APR-246 as a Strategy for Efficient Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibiting the system xC−/glutathione axis selectively targets cancers with mutant-p53 accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Anti-leukaemic effects induced by APR-246 are dependent on induction of oxidative stress and the NFE2L2/HMOX1 axis that can be targeted by PI3K and mTOR inhibitors in acute myeloid leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. APR-246 induces early cell death by ferroptosis in acute myeloid leukemia | Haematologica [haematologica.org]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | Neuroblastoma response to RAS-MAPK inhibitors and APR-246 (eprenetapopt) co-treatment is dependent on SLC7A11 [frontiersin.org]
APR-246: A Comparative Analysis of its Anti-Cancer Activity in p53-Mutant versus p53-Wildtype Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the small molecule APR-246 (eprenetapopt) in cancer cells with differing p53 status. APR-246 is a first-in-class drug that has garnered significant attention for its ability to reactive mutant p53, a protein implicated in a vast number of human cancers. However, its mechanism of action extends beyond mutant p53 reactivation, exhibiting cytotoxic effects in p53-wildtype and even p53-null cancer cells. This guide will delve into the dual mechanisms of APR-246, present quantitative data comparing its efficacy, detail relevant experimental protocols, and provide visual representations of the key cellular pathways involved.
Dual Mechanism of Action: Targeting Mutant p53 and Cellular Redox Balance
APR-246 is a prodrug that spontaneously converts to its active compound, methylene (B1212753) quinuclidinone (MQ). MQ is a Michael acceptor that covalently binds to cysteine residues within the p53 core domain. This interaction is central to its differential effects in p53-mutant and p53-wildtype cells.
In p53-Mutant Cells: Missense mutations in the TP53 gene often lead to a conformational change in the p53 protein, rendering it inactive as a tumor suppressor. MQ binding to cysteine residues in mutant p53 can induce a conformational change, effectively refolding the protein back to a wild-type-like structure. This restored conformation allows the reactivated p53 to induce the transcription of its target genes, such as PUMA, NOXA, and p21, ultimately leading to cell cycle arrest and apoptosis.[1][2]
In Both p53-Mutant and p53-Wildtype Cells: Beyond its effects on p53, APR-246/MQ exerts a potent influence on the cellular redox balance. MQ can bind to and deplete cellular glutathione (B108866) (GSH), a critical antioxidant.[3] It also inhibits thioredoxin reductase (TrxR1), another key enzyme in the cellular antioxidant defense system.[4] This disruption of the redox homeostasis leads to an accumulation of reactive oxygen species (ROS), inducing oxidative stress. This increase in ROS can trigger various forms of programmed cell death, including apoptosis and ferroptosis, irrespective of the p53 status of the cancer cell.[5][6]
Quantitative Comparison of APR-246 Efficacy
The following tables summarize quantitative data from preclinical studies, highlighting the differential sensitivity of cancer cell lines to APR-246 based on their p53 status.
| Cell Line | Cancer Type | p53 Status | IC50 (µM) of APR-246 | Reference |
| HCT116 p53+/+ | Colorectal Cancer | Wild-type | ~25 | [7] |
| HCT116 p53-/- | Colorectal Cancer | Null | >30 | [7] |
| HCT116 R248W/+ | Colorectal Cancer | Mutant | ~18 | [7] |
| TE1 | Esophageal Squamous Cell Carcinoma | Missense Mutation | 10.5 | [8] |
| TE8 | Esophageal Squamous Cell Carcinoma | Missense Mutation | 7.9 | [8] |
| KYSE410 | Esophageal Squamous Cell Carcinoma | Wild-type | 31.6 | [8] |
| TE14 | Esophageal Squamous Cell Carcinoma | Wild-type | 24.3 | [8] |
| TE9 | Esophageal Squamous Cell Carcinoma | Nonsense Mutation | 34.6 | [8] |
Table 1: Comparative IC50 Values of APR-246 in Cancer Cell Lines with Different p53 Status. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | p53 Status | Treatment | % Apoptosis | Fold Increase in Apoptosis (Combination vs. Radiation Alone) | Reference |
| HCT116 | Wild-type | Radiation Alone | 19.5% | 1.7 | [7] |
| HCT116 | Wild-type | APR-246 + Radiation | 33.15% | [7] | |
| HCT116 | Mutant | Radiation Alone | 3.2% | 4.7 | [7] |
| HCT116 | Mutant | APR-246 + Radiation | 15.04% | [7] | |
| HCT116 | Null | Radiation Alone | 10.3% | 2.1 | [7] |
| HCT116 | Null | APR-246 + Radiation | 21.63% | [7] |
Table 2: Induction of Apoptosis by APR-246 in Combination with Radiation in Colorectal Cancer Cells. The data shows that while radiation alone is more effective in inducing apoptosis in p53-wildtype cells, the addition of APR-246 provides a significantly greater synergistic effect in p53-mutant cells.
Signaling Pathway and Experimental Workflow Diagrams
Caption: APR-246 mechanism in p53-mutant cells.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. APR-246 induces apoptosis and enhances chemo-sensitivity via activation of ROS and TAp73-Noxa signal in oesophageal squamous cell cancer with TP53 missense mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mutant p53-reactivating compound APR-246 synergizes with asparaginase in inducing growth suppression in acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. APR-246 induces early cell death by ferroptosis in acute myeloid leukemia | Haematologica [haematologica.org]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. APR-246 induces apoptosis and enhances chemo-sensitivity via activation of ROS and TAp73-Noxa signal in oesophageal squamous cell cancer with TP53 missense mutation - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of APR-246 (Eprenetapopt) Clinical Trial Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the clinical trial performance of APR-246 (eprenetapopt), a first-in-class p53 reactivator, against alternative treatments for myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML) with TP53 mutations. The data presented is compiled from publicly available clinical trial results and publications to offer a comprehensive overview for the scientific community.
Executive Summary
APR-246, in combination with the hypomethylating agent azacitidine, has been extensively studied in patients with TP53-mutant MDS and AML, a patient population with a historically poor prognosis.[1][2][3] Early phase trials showed promising results, leading to a pivotal Phase III study. However, the Phase III trial did not meet its primary endpoint of a statistically significant improvement in complete remission (CR) rate compared to azacitidine alone.[4][5] This has led to a nuanced view of APR-246's efficacy and its potential role in the treatment landscape. This guide will delve into the data from these trials and compare them with the current standard of care and other emerging therapies.
Mechanism of Action
APR-246 is a prodrug that is converted to the active compound methylene (B1212753) quinuclidinone (MQ). MQ is a Michael acceptor that covalently binds to cysteine residues in mutant p53, leading to its refolding and the restoration of its tumor-suppressive wild-type function.[6] This reactivation of p53 can induce cell cycle arrest and apoptosis in cancer cells. Additionally, APR-246 has been shown to exert p53-independent effects by inducing oxidative stress through glutathione (B108866) (GSH) depletion and inhibition of thioredoxin reductase (TrxR1), further contributing to its anti-cancer activity.[6][7]
Clinical Trial Data Comparison
The following tables summarize the key efficacy and safety data from clinical trials of APR-246 in combination with azacitidine, compared to azacitidine monotherapy and other relevant treatment regimens for TP53-mutant MDS and AML.
Efficacy in TP53-Mutant Myelodysplastic Syndromes (MDS)
| Treatment Regimen | Clinical Trial Phase | Number of Patients (TP53-mutant) | Complete Remission (CR) Rate | Overall Response Rate (ORR) | Median Overall Survival (OS) |
| APR-246 + Azacitidine | Phase III (NCT03745716) | 77 | 33.3% | Not Reported | Not Significantly Different from Control |
| Azacitidine Alone | Phase III (NCT03745716) | 77 | 22.4% | Not Reported | Not Significantly Different from Experimental |
| APR-246 + Azacitidine | Phase II (US & GFM combined) | 40 (MDS) | 50% | 73% | 12.1 months |
| Azacitidine Alone | Historical Data | N/A | ~20% | ~40% | ~6 months |
Note: The Phase III trial (NCT03745716) did not meet its primary endpoint of a statistically significant improvement in CR rate (P=0.13).[4][5] While numerically higher, the difference was not statistically significant. The Phase II data from the combined US and French (GFM) studies showed more promising results in a single-arm study.[8][9][10]
Efficacy in TP53-Mutant Acute Myeloid Leukemia (AML)
| Treatment Regimen | Clinical Trial Phase | Number of Patients (TP53-mutant) | CR/CRi Rate* | ORR | Median OS |
| APR-246 + Azacitidine | Phase II (US & GFM combined) | 18 (AML) | 17% (CR) | 33% | 13.9 months (<30% blasts) |
| Venetoclax (B612062) + Azacitidine | Phase III (VIALE-A) | Subgroup Analysis | 55.3% | Not Reported | ~6 months |
| Azacitidine Alone | Historical Data | N/A | ~20-30% | Not Reported | ~7 months |
*CRi: Complete Remission with incomplete hematologic recovery. Note: The combination of venetoclax and azacitidine has become a standard of care for older or unfit patients with newly diagnosed AML.[11] While it shows a high response rate in TP53-mutant AML, the duration of response is often short, and overall survival remains poor.[12][13]
Key Safety and Tolerability Data (APR-246 + Azacitidine)
| Adverse Event (Grade ≥3) | Frequency (Phase II) |
| Febrile Neutropenia | 36% |
| Neurologic Events | 40% |
| Nausea and Vomiting | 58% (all grades) |
| Dizziness/Vertigo | 23-31% (all grades) |
Note: The safety profile of the combination was generally considered manageable, with adverse events consistent with those of each agent alone.[8][9][10] Neurological side effects, such as dizziness and ataxia, were notable for the APR-246 combination.[8][10]
Experimental Protocols
APR-246 + Azacitidine Combination Therapy (Phase III MDS Trial - NCT03745716)
The following provides a generalized overview of the experimental protocol for the pivotal Phase III trial. For complete details, refer to the official clinical trial documentation.[14][15][16][17]
-
Patient Population: Patients with a documented diagnosis of myelodysplastic syndromes with a TP53 mutation.
-
Randomization: Patients were randomized in a 1:1 ratio to receive either APR-246 in combination with azacitidine or azacitidine alone.
-
Treatment Regimen:
-
APR-246: Administered as an intravenous infusion on days 1-4 of each 28-day cycle.
-
Azacitidine: Administered on days 1-7 or 1-5 and 8-9 of each 28-day cycle.
-
-
Primary Endpoint: The primary outcome measure was the rate of complete remission (CR).
-
Response Assessment: Responses were evaluated according to the International Working Group (IWG) 2006 criteria for MDS.
Discussion and Future Perspectives
The clinical development of APR-246 presents a complex picture. The strong preclinical rationale and promising Phase II results in a high-risk patient population generated significant optimism. However, the failure of the Phase III trial to meet its primary endpoint in MDS has tempered these expectations.[4][5]
Several factors could contribute to this discrepancy, including patient heterogeneity, the specific statistical endpoints chosen, and the evolving landscape of MDS and AML treatment. The numerically higher CR rate with the combination suggests some biological activity, though it was not statistically significant.
For the scientific community, the story of APR-246 underscores the challenges of targeting the p53 pathway and translating promising early-phase data into late-stage clinical success. Further research may focus on identifying patient subgroups who are most likely to benefit from APR-246, exploring alternative dosing schedules, or investigating novel combination strategies. The p53-independent mechanisms of APR-246, such as the induction of oxidative stress, may also warrant further investigation as a therapeutic strategy.
It is important to note that for patients with TP53-mutant MDS and AML, there remains a significant unmet medical need, and enrollment in clinical trials is strongly encouraged.[1][3][18] The development of novel agents and combinations continues to be a high priority in this field.
References
- 1. onclive.com [onclive.com]
- 2. ascopubs.org [ascopubs.org]
- 3. TP53-mutated MDS & AML: a key unmet need & the value of enrolling patients in clinical trials | VJHemOnc [vjhemonc.com]
- 4. targetedonc.com [targetedonc.com]
- 5. Aprea Therapeutics Announces Results of Primary Endpoint from Phase 3 Trial of Eprenetapopt in TP53 Mutant Myelodysplastic Syndromes (MDS) | Aprea Therapeutics [ir.aprea.com]
- 6. Unravelling the multifaceted mechanisms of cancer cell death by mutant p53 targeting compound APR-246 (Eprenetapopt) | Karolinska Institutet [news.ki.se]
- 7. Eprenetapopt in the Post-Transplant Setting: Mechanisms and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of eprenetapopt (APR-246) combined with azacitidine in patients with TP53-mutant MDS and oligoblastic AML [aml-hub.com]
- 9. Eprenetapopt (APR-246) and Azacitidine in TP53-Mutant Myelodysplastic Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Eprenetapopt Plus Azacitidine in TP53-Mutated Myelodysplastic Syndromes and Acute Myeloid Leukemia: A Phase II Study by the Groupe Francophone des Myélodysplasies (GFM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Eprenetapopt Plus Azacitidine in TP53-Mutated Myelodysplastic Syndromes and Acute Myeloid Leukemia: A Phase II Study by the Groupe Francophone des Myélodysplasies (GFM) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. haematologica.org [haematologica.org]
- 13. mdpi.com [mdpi.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 16. APR-246 & Azacitidine for the Treatment of TP53 Mutant Myelodysplastic Syndromes (MDS) [clinicaltrials.stanford.edu]
- 17. A Phase III Multicenter, Randomized, Open Label Study of APR-246 in Combination with Azacitidine Versus Azacitidine Alone for the Treatment of TP53 Mutant Myelodysplastic Syndromes | Dana-Farber Cancer Institute [dana-farber.org]
- 18. youtube.com [youtube.com]
Replicating Published APR-246 Synergy with PARP Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synergistic effects observed between APR-246 (eprenetapopt) and PARP inhibitors in preclinical cancer models. We present a compilation of quantitative data from key publications, detailed experimental protocols to aid in the replication of these findings, and visualizations of the underlying biological mechanisms and experimental workflows.
I. Unveiling the Synergy: Mechanism of Action
The synergistic anti-cancer effect of combining APR-246 with PARP inhibitors stems from a multi-pronged attack on tumor cells, primarily centered around the restoration of the tumor suppressor protein p53 and the potentiation of DNA damage. APR-246 is a small molecule that can restore the wild-type conformation and function of mutated p53.[1] This reactivation of p53 can re-initiate the cell's natural apoptotic processes.
Furthermore, APR-246 has been shown to increase intracellular levels of reactive oxygen species (ROS), which can cause DNA damage.[2] PARP (poly [ADP-ribose] polymerase) enzymes are crucial for the repair of single-strand DNA breaks, a common type of ROS-induced DNA damage.[2] By inhibiting PARP, the repair of this damage is hindered, leading to the accumulation of DNA lesions and ultimately, cell death.[2] This combined assault of p53 reactivation and inhibition of DNA repair forms the basis of the observed synergy.
Signaling Pathway of APR-246 and PARP Inhibitor Synergy
Caption: APR-246 restores mutant p53 function and increases ROS, while PARP inhibitors block DNA repair.
II. Quantitative Comparison of Synergistic Effects
The synergy between APR-246 and PARP inhibitors has been quantified in various cancer cell lines. The following tables summarize key findings from published studies, focusing on the reduction in cell viability (IC50 values) and the degree of synergy (Combination Index, CI). A CI value less than 1 indicates a synergistic effect, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates an antagonistic effect.
Table 1: Synergy of APR-246 and Olaparib in Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Cell Line | p53 Status | APR-246 IC50 (µM) | Olaparib IC50 (µM) | Combination IC50 (µM) | Combination Index (CI) | Reference |
| H1975 | Mutant | 10.5 | >25 | 5 (APR-246) + 10 (Olaparib) | <1 | [2] |
| H1299 | Null | 12.5 | >25 | 7.5 (APR-246) + 10 (Olaparib) | <1 | [2] |
| A549 | Wild-type | >25 | >25 | >25 | N/A | [2] |
Table 2: Synergy of APR-246 and Cisplatin in Primary Ovarian Cancer Cells
| Patient Sample | p53 Mutation | APR-246 IC50 (µM) | Cisplatin IC50 (µM) | Combination Effect | Combination Index (CI) | Reference |
| 1 | Missense | 25 | 15 | Strong Synergy | <0.5 | [3] |
| 2 | Missense | 20 | 10 | Strong Synergy | <0.5 | [3] |
| 3 | Wild-type | 30 | 25 | Additive | ~1.0 | [3] |
III. Experimental Protocols
To facilitate the replication of these synergy studies, detailed protocols for the key experimental assays are provided below.
A. Cell Viability and Cytotoxicity Assays
1. CellTiter-Glo® Luminescent Cell Viability Assay
This assay determines the number of viable cells in culture based on the quantification of ATP, which is a marker of metabolically active cells.[4]
-
Materials:
-
CellTiter-Glo® Reagent (Promega)
-
Opaque-walled multiwell plates (96- or 384-well)
-
Luminometer
-
-
Protocol:
-
Seed cells in opaque-walled multiwell plates at a predetermined optimal density and culture overnight.
-
Treat cells with various concentrations of APR-246, PARP inhibitor, or the combination of both. Include vehicle-treated control wells.
-
Incubate the plates for the desired treatment duration (e.g., 72 hours).
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.[5]
-
2. Fluorometric Microculture Cytotoxicity Assay (FMCA)
This non-clonogenic assay measures cell viability based on the hydrolysis of fluorescein (B123965) diacetate (FDA) by esterases in cells with intact plasma membranes.[3][6]
-
Materials:
-
Fluorescein diacetate (FDA) solution
-
Multiwell plates (96- or 384-well)
-
Fluorescence microplate reader
-
-
Protocol:
-
Seed cells into multiwell plates containing pre-plated drug dilutions.
-
Incubate the plates for 72 hours in a humidified atmosphere at 37°C and 5% CO2.
-
After incubation, wash the cells once with PBS.
-
Add FDA solution (e.g., 10 µg/mL) to each well and incubate for 30-60 minutes.
-
Measure the fluorescence at an excitation wavelength of 485 nm and an emission wavelength of 538 nm.
-
B. Apoptosis Assay
Annexin V-FITC Apoptosis Assay
This flow cytometry-based assay detects the externalization of phosphatidylserine (B164497) (PS), an early marker of apoptosis, using FITC-conjugated Annexin V. Propidium iodide (PI) is used as a counterstain to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[7]
-
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
-
Protocol:
-
Induce apoptosis in cells by treating with APR-246, a PARP inhibitor, or the combination for the desired time.
-
Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
C. Reactive Oxygen Species (ROS) Assay
DCFDA/H2DCFDA - Cellular ROS Assay
This assay utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA), which is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[8]
-
Materials:
-
DCFDA/H2DCFDA - Cellular ROS Assay Kit
-
Fluorescence microplate reader, fluorescence microscope, or flow cytometer
-
-
Protocol:
-
Seed adherent cells in a black, clear-bottom 96-well plate and culture overnight. For suspension cells, wash and resuspend in assay buffer.
-
Remove the culture medium and wash the cells once with 1X Assay Buffer.
-
Add 100 µL of 20 µM H2DCFDA working solution to each well and incubate for 45 minutes at 37°C in the dark.
-
Aspirate the H2DCFDA solution and wash the cells with 1X Assay Buffer.
-
Add 100 µL of the test compounds (APR-246, PARP inhibitor, or combination) in assay buffer to the wells.
-
Measure the fluorescence intensity immediately or after a desired incubation period using a fluorescence plate reader (excitation/emission ~485/535 nm).
-
D. Calculation of Synergy
Combination Index (CI) using the Chou-Talalay Method
The Chou-Talalay method is a widely accepted approach to quantify drug interactions. The Combination Index (CI) is calculated based on the dose-effect relationships of the individual drugs and their combination.[9][10]
-
Principle: The method is based on the median-effect equation, which linearizes the dose-effect curve.
-
Calculation: The CI is calculated using the following formula: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where:
-
(D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination that achieve a certain effect (e.g., 50% inhibition).
-
(Dx)₁ and (Dx)₂ are the concentrations of the individual drugs required to achieve the same effect.
-
-
Interpretation:
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Software: CompuSyn is a commonly used software for calculating CI values from experimental data.
IV. Experimental Workflow Visualization
The following diagram illustrates a typical workflow for assessing the synergy between APR-246 and a PARP inhibitor in vitro.
General Workflow for In Vitro Synergy Assessment
Caption: Workflow for assessing APR-246 and PARP inhibitor synergy in vitro.
This guide provides a foundational framework for researchers interested in exploring and replicating the synergistic interaction between APR-246 and PARP inhibitors. By offering detailed protocols and comparative data, we aim to facilitate further investigation into this promising anti-cancer strategy.
References
- 1. APR-246 (PRIMA-1(MET)) strongly synergizes with AZD2281 (olaparib) induced PARP inhibition to induce apoptosis in non-small cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. The fluorometric microculture cytotoxicity assay | Springer Nature Experiments [experiments.springernature.com]
- 4. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 5. ch.promega.com [ch.promega.com]
- 6. The fluorometric microculture cytotoxicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 9. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of CG-3-246: A Comprehensive Guide to Safety and Compliance
The proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant research environment. While specific public data on the disposal procedures for a compound designated "CG-3-246" is not available, this guide provides a comprehensive framework for the safe handling and disposal of such a substance, based on established principles of laboratory safety and hazardous waste management. This information is essential for researchers, scientists, and drug development professionals to mitigate risks and adhere to regulatory standards.
Hypothetical Hazard Profile of this compound
To illustrate the process of determining proper disposal, we will assume a hypothetical hazard profile for this compound. The following table summarizes potential quantitative data that would be critical in assessing its risks.
| Property | Value | Significance for Disposal |
| pH | 2.5 (in 1% aqueous solution) | Indicates high corrosivity. Requires neutralization before disposal and handling with appropriate personal protective equipment (PPE). |
| Flash Point | 25°C (77°F) | Classified as a flammable liquid. Must be stored away from ignition sources and disposed of in designated flammable waste containers. |
| LD50 (Oral, Rat) | 50 mg/kg | Indicates high acute toxicity. Requires careful handling to avoid ingestion and necessitates disposal as toxic waste. |
| Reactivity | Reacts violently with strong bases | Poses a reactivity hazard. Must be segregated from incompatible materials, particularly strong bases, during storage and disposal. |
| Solubility in Water | 10 g/L | Moderate solubility may impact environmental fate and require specific wastewater treatment considerations if permissible for drain disposal (which is unlikely given other hazards). |
General Experimental Protocol for Waste Characterization
When dealing with a novel or uncharacterized compound like this compound, a preliminary waste characterization is a crucial first step before disposal. This protocol outlines a general approach:
-
Information Gathering:
-
Review all available internal documentation, such as synthesis records and experimental notes, for information on the chemical properties and potential hazards of this compound and any reaction byproducts.
-
Consult Safety Data Sheets (SDS) for all reactants used in the synthesis of this compound to anticipate the potential hazards of the final compound.
-
-
Physical and Chemical Property Testing (Small Scale):
-
pH Determination: Prepare a dilute aqueous solution (e.g., 1%) and measure the pH using a calibrated pH meter or pH indicator strips.
-
Flammability Test: Use a small-scale flash point apparatus to determine the flash point of the liquid substance.
-
Reactivity Screening: Conduct small-scale, controlled tests to assess reactivity with common substances such as water, acids, and bases. This should be done in a fume hood with appropriate shielding.
-
Solubility Assessment: Determine the solubility in water and common organic solvents.
-
-
Toxicity Assessment (if necessary):
-
If no toxicity data is available, a precautionary approach should be taken, treating the substance as highly toxic.
-
In some cases, computational toxicology models (in silico) can provide an initial estimate of toxicity.
-
Disposal Workflow for this compound
The following diagram illustrates a logical workflow for determining the proper disposal route for a chemical substance like this compound.
Caption: Decision Workflow for this compound Disposal
Procedural Guidance for Disposal
Based on the hypothetical hazard profile, the following step-by-step procedures should be followed for the disposal of this compound:
-
Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile or neoprene), and safety glasses or goggles.
-
Given the high toxicity, consider double-gloving and using a chemical fume hood for all handling and disposal activities.
-
-
Segregation:
-
Due to its flammability and reactivity, this compound waste must be collected in a separate, designated waste container.
-
Do not mix this compound waste with other waste streams, especially not with strong bases, to prevent violent reactions.
-
-
Containerization:
-
Use a chemically compatible container, typically a high-density polyethylene (B3416737) (HDPE) or glass container with a secure, tight-fitting lid.
-
The container must be in good condition, with no leaks or cracks.
-
Do not fill the container to more than 80% of its capacity to allow for vapor expansion.
-
-
Labeling:
-
Label the waste container clearly with the words "Hazardous Waste."
-
The label must include the full chemical name ("this compound"), the major hazards (Flammable, Corrosive, Toxic), and the accumulation start date.
-
-
Storage:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).
-
The SAA should be in a well-ventilated area, away from heat sources, and in secondary containment to contain any potential spills.
-
-
Disposal Request:
-
Once the waste container is full or has been in the SAA for the maximum allowed time (as per institutional and regulatory guidelines), submit a chemical waste pickup request to your institution's Environmental Health and Safety (EHS) department.
-
Do not pour this compound down the drain or dispose of it in the regular trash.
-
By adhering to these general principles and the specific procedural steps, laboratory personnel can ensure the safe and compliant disposal of chemical waste, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management policies and procedures.
Essential Safety and Logistical Information for Handling APR-246 (Eprenetapopt)
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical guidance for the handling of APR-246, a first-in-class small molecule that restores wild-type p53 functions in mutant cells. Given that the initial query for "CG-3-246" likely contained a typographical error, this information is based on the identified compound APR-246 (also known as Eprenetapopt or PRIMA-1MET), with the CAS Number 5291-32-7.
Immediate Safety and Hazard Information
APR-246 is a chemical compound intended for research use only and is not for human or veterinary use.[1] While some safety data sheets (SDS) classify it as not a hazardous substance or mixture, others indicate it can cause skin and serious eye irritation.[1][2] Therefore, it is imperative to handle this compound with appropriate caution in a laboratory setting.
Primary Hazards:
-
Skin Irritation: May cause skin irritation upon contact.[2]
-
Eye Irritation: Can cause serious eye irritation.[2]
-
Inhalation: Avoid breathing dust, fumes, gas, mist, or vapors.[3]
-
Ingestion: Do not ingest.
Physical and Chemical Properties
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₇NO₃ | [1][3] |
| Molecular Weight | 199.25 g/mol | [1][3] |
| Appearance | White to beige powder | [4] |
| Solubility | DMSO: 2 mg/mL, clear | [4] |
| Storage Temperature | 2-8°C | [4] |
Personal Protective Equipment (PPE)
Adherence to proper personal protective equipment protocols is mandatory when handling APR-246 to ensure the safety of laboratory personnel.
| Protection Type | Specification | Source |
| Eye/Face Protection | Tightly sealed safety glasses according to EN 166. | [2] |
| Hand Protection | Appropriate chemical-resistant gloves (minimum standard BS EN 374:2003). Gloves should be inspected before use. | [3] |
| Skin and Body Protection | Wear suitable protective clothing to prevent contact with skin. | [3] |
| Respiratory Protection | Use in a chemical fume hood. If a fume hood is not available, use a NIOSH-approved respirator. | [3] |
Operational Plan for Handling APR-246
A systematic approach to handling APR-246 is essential to minimize risk and ensure experimental integrity.
1. Preparation and Safe Handling:
-
Engineering Controls: Always handle APR-246 in a well-ventilated area, preferably within a chemical fume hood.[3] Ensure that a safety shower and eye wash station are readily accessible.[3]
-
Avoid Contamination: Avoid inhalation, and contact with eyes, skin, and clothing.[3] Prevent the formation of dust and aerosols.[3]
-
Ignition Sources: Keep the compound away from sources of ignition.[3]
2. First Aid Measures:
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek medical attention.[3]
-
Skin Contact: In case of skin contact, immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3] Remove contaminated clothing and wash it before reuse.[3] Seek medical attention.
-
Eye Contact: If the compound enters the eyes, rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do. Continue rinsing.[2] Seek immediate medical attention.
-
Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting unless directed by medical personnel.[1] Never give anything by mouth to an unconscious person.[1] Seek medical attention.
3. Accidental Release Measures:
-
Personal Precautions: Wear appropriate personal protective equipment as outlined in the PPE table.[1] Evacuate personnel from the affected area.
-
Environmental Precautions: Prevent the substance from entering drains or water courses.[1]
-
Containment and Cleaning: Cover the spillage with a suitable absorbent material.[3] Carefully sweep up the material and place it in an appropriate, labeled container for disposal.[3]
Disposal Plan
Proper disposal of APR-246 and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: All waste containing APR-246 must be treated as hazardous chemical waste.
-
Container Labeling: Ensure all waste containers are clearly and accurately labeled with the contents.
-
Disposal Route: Dispose of the contents and container in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.
Experimental Workflow for Handling APR-246
The following diagram outlines the standard operating procedure for handling APR-246 in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
